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Core Science & Biosynthesis

Foundational

Analytical and Spectroscopic Signatures of N-Cyclopropyl Substituted Amino Alcohols: A Technical Guide for Structural Validation

Introduction: The Strategic Value of the N-Cyclopropyl Motif In modern medicinal chemistry, the incorporation of the N-cyclopropyl amino alcohol motif is a highly deliberate design choice. Found in numerous antimalarial[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Cyclopropyl Motif

In modern medicinal chemistry, the incorporation of the N-cyclopropyl amino alcohol motif is a highly deliberate design choice. Found in numerous antimalarial[1], anticancer[2], and central nervous system (CNS) agents, the cyclopropyl ring introduces unique steric bulk, conformational rigidity, and enhanced metabolic stability against oxidative dealkylation compared to standard aliphatic chains like isopropyl or propyl groups[1].

However, the inherent ring strain and sp²-like character of the cyclopropyl carbon-carbon bonds drastically alter the electronic environment of the adjacent nitrogen and hydroxyl groups. As a Senior Application Scientist, I approach the characterization of these molecules not as a checklist, but as a self-validating system : every synthetic step must be chemically justified, and every spectroscopic assignment must be orthogonally verified. This whitepaper provides a comprehensive, causality-driven guide to the synthesis, isolation, and multimodal spectroscopic validation of N-cyclopropyl substituted amino alcohols.

Causality-Driven Synthesis and Isolation Protocol

To obtain high-fidelity spectroscopic data, the synthetic methodology must minimize isobaric and isomeric impurities. The most robust and scalable method for assembling the N-cyclopropyl amino alcohol motif is the reductive amination of an appropriate hydroxy-aldehyde or hydroxy-ketone with cyclopropylamine[3].

Step-by-Step Methodology: Reductive Amination Workflow
  • Imine Formation (Thermodynamic Control): Dissolve the hydroxy-carbonyl precursor (1.0 equiv) and cyclopropylamine (1.2–1.5 equiv) in anhydrous 1,2-dichloroethane (DCE) at room temperature. Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solvation properties for complex, hydrogen-bonded intermediates, driving the equilibrium toward complete imine formation before reduction begins.

  • Chemo-selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at 0 °C, then allow the reaction to warm to room temperature. Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. The steric bulk of the acetoxy groups ensures it selectively reduces the transient iminium ion without over-reducing the hydroxyl group or cleaving sensitive protecting groups[1].

  • Basic Quenching: After 16–24 hours, quench the reaction strictly with saturated aqueous NaHCO₃. Causality: The mildly basic quench neutralizes acetic acid byproducts and prevents the protonation of the newly formed secondary amine. If the amine remains protonated, it will partition into the aqueous layer, destroying the yield.

  • Extraction and Phase Separation: Extract the aqueous layer with ethyl acetate or DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Chromatographic Purification: Purify via flash column chromatography using a highly polar eluent gradient (e.g., 5–10% MeOH in DCM with 1% Et₃N). Causality: The dual polar nature of the amino alcohol causes severe peak tailing on standard silica gel. The addition of 1% triethylamine deactivates the acidic silanol sites on the stationary phase, ensuring sharp elution bands and >95% purity required for NMR.

G Start Precursor Selection (Aldehyde/Ketone + Cyclopropylamine) RedAm Reductive Amination (NaBH(OAc)3, DCE, rt) Start->RedAm Imine formation Quench Reaction Quenching (Aqueous NaHCO3) RedAm->Quench Chemo-selective reduction Extract Liquid-Liquid Extraction (DCM/H2O) Quench->Extract Neutralization Purify Flash Chromatography (Silica, MeOH/DCM + 1% Et3N) Extract->Purify Organic layer recovery PureComp Pure N-Cyclopropyl Amino Alcohol Purify->PureComp >95% Purity achieved

Workflow for the synthesis and isolation of N-cyclopropyl amino alcohols.

The Self-Validating Spectroscopic System

A self-validating analytical protocol requires orthogonal techniques to confirm the same structural feature. We do not merely record spectra; we triangulate data points. The presence of the cyclopropyl ring is hypothesized via its unique IR stretch, confirmed by highly shielded NMR multiplets, and validated by specific mass spectrometry fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cyclopropyl ring is characterized by severe angle strain, which alters the hybridization of the ring carbons to approximate sp² character (Walsh orbitals). This generates a strong diamagnetic anisotropy and a localized ring current.

  • ¹H NMR (CDCl₃): The methylene protons (CH₂) of the cyclopropyl ring are highly shielded and typically resonate in the extreme upfield region between δ 0.40 and 0.90 ppm . For instance, in 1-N-cyclopropyl-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, these appear as distinct multiplets at δ 0.47–0.50 (m, 2H) and 0.75–0.78 (m, 2H)[2]. Similarly, cyclopropyl-substituted nitrenium precursor models exhibit these protons at δ 0.58–0.61 and 0.83–0.86 ppm[4]. The methine proton (N-CH) is deshielded by the adjacent electronegative nitrogen and typically appears around δ 2.00–2.80 ppm [2].

  • ¹³C NMR (CDCl₃): The high s-character of the C-C bonds pushes the cyclopropyl methylene carbons to resonate at unusually high fields, typically δ 5.0–10.0 ppm , serving as an unmistakable fingerprint for the intact ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

While the O-H and N-H stretches overlap broadly in the 3200–3400 cm⁻¹ region due to intermolecular hydrogen bonding, the critical diagnostic band is the cyclopropyl C-H stretch . Because the C-H bonds in a cyclopropyl ring have higher s-character (~33%) compared to typical sp³ alkanes (25%), the bond is stronger and stiffer. Consequently, the C-H stretching frequency is shifted to higher wavenumbers, reliably appearing just above the standard aliphatic threshold at 3010–3080 cm⁻¹ .

Mass Spectrometry (MS) and Fragmentation

Electrospray ionization (ESI) is the standard for these polar molecules.

  • Intact Mass: ESI typically yields a strong [M+H]⁺ peak. Due to the presence of multiple heteroatoms (N, O), sodium adducts [M+Na]⁺ are highly prevalent and often appear as the base peak (100% relative intensity) in positive ion mode[2].

  • MS/MS (CID) Fragmentation: Collision-induced dissociation of the [M+H]⁺ ion triggers a predictable cascade. The molecule first undergoes a neutral loss of water (-18 Da) from the alcohol moiety. This is followed by the highly characteristic loss of a cyclopropyl radical or the entire cyclopropylamine moiety, confirming the connectivity of the N-alkyl group.

G Sample Isolated Compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS High-Resolution MS (ESI-TOF) Sample->MS NMR_Data δ 0.4-0.9 ppm (m, 4H) Cyclopropyl CH2 Shielding NMR->NMR_Data IR_Data ~3050 cm⁻¹ (Cyclopropyl C-H) High s-character stretch IR->IR_Data MS_Data [M+H]⁺ &[M+Na]⁺ Ions Neutral loss of H2O (-18 Da) MS->MS_Data Valid Orthogonal Structural Confirmation NMR_Data->Valid Electronic environment IR_Data->Valid Bond stiffness MS_Data->Valid Exact mass & connectivity

Multi-modal spectroscopic validation logic for structural confirmation.

Quantitative Data Summary

The table below consolidates the expected spectroscopic parameters for N-cyclopropyl amino alcohols. Deviations from these ranges typically indicate ring-opening degradation or failure of the reductive amination step.

Analytical TechniqueTarget MoietyTypical Signal / ValueStructural Causality
¹H NMR (CDCl₃) Cyclopropyl CH₂δ 0.40 – 0.90 ppm (m, 4H)Diamagnetic anisotropy and ring strain shielding
¹H NMR (CDCl₃) Cyclopropyl CH (N-CH)δ 2.00 – 2.80 ppm (m, 1H)Deshielding by adjacent electronegative nitrogen
¹³C NMR (CDCl₃) Cyclopropyl CH₂δ 5.0 – 10.0 ppmHigh s-character of C-C bonds in the strained ring
FT-IR Cyclopropyl C-H stretch3010 – 3080 cm⁻¹Increased s-character (sp²-like) shifts frequency higher
FT-IR O-H / N-H stretch3200 – 3400 cm⁻¹Intermolecular hydrogen bonding broadens the signal
ESI-MS Intact Molecule[M+H]⁺ or [M+Na]⁺Soft ionization preserves the polar amino alcohol
MS/MS (CID) Amino Alcohol Backbone[M+H - 18]⁺Neutral loss of H₂O from the hydroxyl group

References

  • Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. Taylor & Francis.2

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. PMC. 1

  • Advances in the Synthesis of Cyclopropylamines. ACS Publications. 3

  • Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions. ChemRxiv.4

Sources

Exploratory

Comprehensive Technical Guide: Structural Elucidation, Synthesis, and Applications of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

Abstract In modern drug discovery and synthetic chemistry, polyfunctional aliphatic amines serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery and synthetic chemistry, polyfunctional aliphatic amines serve as critical building blocks for active pharmaceutical ingredients (APIs). 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol (CAS: 1247700-13-5) is a highly versatile, trifunctional scaffold featuring a primary amine, a primary alcohol, and a sterically constrained tertiary amine[1][2]. This whitepaper provides an authoritative analysis of its IUPAC nomenclature, molecular mechanics, chemoselective reactivity, and provides a field-validated protocol for its synthesis.

Structural Elucidation & IUPAC Nomenclature

The systematic IUPAC name 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is constructed using strict substitutive nomenclature rules, which dictate the hierarchy of functional groups and the numbering of the carbon skeleton:

  • Principal Functional Group : The hydroxyl group (-OH) holds the highest priority, establishing the parent chain as an alkanol. The two-carbon backbone is therefore designated as ethan-1-ol .

  • Primary Substitution : At the C2 position of the ethanol backbone, a nitrogen atom is attached, forming an amino group.

  • N-Substituents : The central nitrogen is a tertiary amine, substituted by two additional distinct moieties:

    • A 2-aminoethyl group ( −CH2​CH2​NH2​ ).

    • A cyclopropyl group ( −C3​H5​ ).

  • Alphabetization and Assembly : The substituents on the nitrogen are listed alphabetically ("aminoethyl" precedes "cyclopropyl"). Enclosing these in brackets to denote complex substitution yields the prefix [(2-Aminoethyl)(cyclopropyl)amino], which is appended to the C2 position of the parent chain.

Physicochemical Profiling

The molecule's unique combination of functional groups results in a highly hydrophilic, low-molecular-weight compound ideal for fragment-based drug discovery (FBDD).

PropertyValueRationale / Significance
Molecular Formula C7​H16​N2​O Defines the stoichiometric boundaries[1].
Molecular Weight 144.22 g/mol Low molecular weight ensures high ligand efficiency when incorporated into larger pharmacophores[1].
Hydrogen Bond Donors 3 (-OH, -NH₂)Facilitates strong, directional interactions within target protein binding pockets.
Hydrogen Bond Acceptors 3 (-O-, -N-, -N-)Enhances aqueous solubility and permits diverse binding modalities.
Topological Polar Surface Area 49.5 ŲWell below the 140 Ų Lipinski limit, indicating excellent potential for oral bioavailability and membrane permeability.

Molecular Mechanics & The Cyclopropyl Effect

The inclusion of the cyclopropyl ring is not merely structural; it fundamentally alters the molecule's electronic and metabolic profile. The cyclopropyl group exhibits high ring strain and possesses Walsh orbitals, granting it partial π -character.

Mechanistic Impact:

  • Metabolic Stability: In medicinal chemistry, replacing standard alkyl groups (like isopropyl) with a cyclopropyl moiety often enhances stability against cytochrome P450-mediated oxidative degradation[3].

  • Conformational Restriction: The rigidity of the cyclopropyl ring restricts the rotational degrees of freedom of the tertiary amine, locking the molecule into favorable binding conformations and reducing the entropic penalty upon target engagement, a principle extensively documented in [3].

Orthogonal Reactivity & Chemoselectivity

The synthetic utility of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol lies in the orthogonal reactivity of its three functional sites. By carefully controlling reaction conditions (pH, temperature, and electrophile hardness), researchers can selectively functionalize one site without necessitating complex protecting group strategies.

Chemoselectivity Core 2-[(2-Aminoethyl) (cyclopropyl)amino] ethan-1-ol Amine Primary Amine (-NH2) High Nucleophilicity Core->Amine Site 1 Alcohol Primary Alcohol (-OH) Moderate Nucleophilicity Core->Alcohol Site 2 TertAmine Tertiary Amine (-N-) Basic Center Core->TertAmine Site 3 Amidation Amides / Carbamates Amine->Amidation Acylation/Reductive Amination Esterification Esters / Ethers Alcohol->Esterification Etherification/Esterification Protonation HCl / TFA Salts TertAmine->Protonation Salt Formation

Caption: Chemoselective functionalization pathways of the trifunctional molecule.

Synthetic Methodology: A Self-Validating Protocol

Direct multi-alkylation of cyclopropylamine with unprotected bifunctional electrophiles leads to uncontrolled polymerization. To synthesize 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol with high fidelity, a stepwise, protected approach utilizing a Gabriel synthesis methodology is required[4][5].

Synthetic Workflow Diagram

SynthesisWorkflow Step1 Step 1: N-Alkylation 2-(cyclopropylamino)ethan-1-ol + N-(2-bromoethyl)phthalimide Cond1 K2CO3, MeCN, 80°C, 12h Step1->Cond1 Int1 Intermediate 2-[(2-phthalimidoethyl) (cyclopropyl)amino]ethan-1-ol Cond1->Int1 Step2 Step 2: Gabriel Deprotection Hydrazine monohydrate Int1->Step2 Cond2 EtOH, Reflux (90°C), 24h Step2->Cond2 Product Final Product 2-[(2-Aminoethyl) (cyclopropyl)amino]ethan-1-ol Cond2->Product

Caption: Two-step synthetic workflow utilizing Gabriel deprotection.

Step-by-Step Experimental Protocol

Step 1: Chemoselective N-Alkylation

  • Preparation: Charge a flame-dried round-bottom flask with 2-(cyclopropylamino)ethan-1-ol (1.0 eq) and anhydrous acetonitrile (0.2 M).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq).

    • Causality: K2​CO3​ is chosen specifically because it is a mild, insoluble base. Stronger bases (e.g., NaH) would deprotonate the primary alcohol, leading to unwanted O-alkylation (etherification). K2​CO3​ safely neutralizes the generated HBr without triggering elimination of the alkyl halide.

  • Electrophile Addition: Slowly add N-(2-bromoethyl)phthalimide (1.05 eq) portion-wise to prevent exothermic spiking.

  • Reaction: Reflux the mixture at 80°C for 12 hours under a nitrogen atmosphere. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Filter the inorganic salts. Concentrate the filtrate in vacuo, and partition the residue between ethyl acetate and water. Causality: The aqueous wash removes the water-soluble potassium bromide salts, isolating the highly organic phthalimide intermediate in the ethyl acetate layer. Dry over Na2​SO4​ and concentrate.

Step 2: Gabriel Deprotection (Ing-Manske Procedure)

  • Preparation: Dissolve the crude intermediate in absolute ethanol (0.1 M)[4].

  • Reagent Addition: Add hydrazine monohydrate ( NH2​NH2​⋅H2​O , 3.0 eq).

    • Causality: Hydrazine acts via the α -effect, making it an exceptionally potent nucleophile. It attacks the imide carbonyls to form a stable cyclic byproduct, preventing the need for harsh acidic or basic hydrolysis that could degrade the ethanolamine backbone[4][5].

  • Reaction: Reflux the mixture at 90°C for 24 hours under nitrogen[4].

    • Self-Validation: The reaction is self-validating. As the deprotection proceeds, a dense white precipitate of phthalhydrazide will form in the flask. The visual appearance of this solid confirms the successful cleavage of the protecting group.

  • Isolation: Cool the mixture to 0°C to maximize the precipitation of phthalhydrazide. Filter the solid and wash the filter cake with cold ethanol.

  • Purification: Concentrate the filtrate. To ensure absolute purity, resuspend the resulting oil in cold chloroform, filter any residual phthalhydrazide, and concentrate to yield the pure 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol[6].

Strategic Applications in Drug Design

Because of its unique structural topology, 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is highly sought after in advanced medicinal chemistry:

  • Fluoroquinolone Antibiotic Scaffolds: The cyclopropyl group is a hallmark of broad-spectrum fluoroquinolones (e.g., ciprofloxacin)[3][7]. This compound can be appended to the C7 position of a quinolone core to enhance aqueous solubility and alter the drug's interaction with bacterial DNA gyrase[3][7].

  • PROTAC Linker Engineering: In Proteolysis Targeting Chimeras (PROTACs), the spatial distance and flexibility between the warhead and the E3 ligase ligand are critical. The bifunctional nature of this molecule allows the primary amine to be coupled to an E3 ligand, while the primary alcohol can be ether-linked to the target protein binder, utilizing the tertiary amine to modulate the linker's overall solubility and pKa.

References

  • Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids Source: ACS Chemical Reviews URL: [Link]

  • Title: Synthesis of 2-(2-aminoethoxy) ethanol (US20210040029A1)
  • Title: 7-Substituted-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids (EP0153163A2)

Sources

Foundational

Synthesis, Characterization, and Application of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol (CAS: 1247700-13-5) in Advanced Drug Discovery

Executive Summary The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the structural integrity and metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), relies heavily on the structural integrity and metabolic stability of their linker domains. 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol (CAS: 1247700-13-5) has emerged as a highly specialized, conformationally constrained linker core. By integrating a primary amine, a primary alcohol, and a sterically demanding N-cyclopropyl tertiary amine, this molecule provides orthogonal reactivity for sequential conjugation while conferring significant pharmacokinetic advantages over traditional linear aliphatic linkers.

Structural Rationale & Physicochemical Profiling

The architectural design of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is engineered for precision in bioconjugation. The molecule features two highly reactive, orthogonal termini (a primary amine and a primary hydroxyl) separated by a tertiary amine core. The critical structural feature is the N-cyclopropyl group , which restricts the torsional freedom of the linker and alters the basicity of the central nitrogen.

Table 1: Physicochemical Properties of the Linker Core

PropertyValue
Chemical Name 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol
CAS Number (Free Base) [1247700-13-5]
CAS Number (Dihydrochloride) [1803600-30-7]
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Functional Groups Primary Amine, Primary Alcohol, Tertiary Amine
Key Structural Motif N-Cyclopropyl (Conformational Constraint)

Mechanistic Causality in Linker Design

The incorporation of the cyclopropyl moiety is a calculated design choice to manipulate the molecule's pharmacokinetic (PK) profile. Cyclopropanes embedded in amino alcohol scaffolds impart high conformational rigidity and distinct electronic properties due to inherent ring strain (). In the context of a PROTAC or ADC linker, this rigidity forces a specific spatial trajectory for the attached pharmacophores, fundamentally reducing the entropic penalty upon target binding.

Furthermore, the steric bulk of the cyclopropyl group shields the adjacent tertiary nitrogen from hepatic Cytochrome P450 (CYP450)-mediated oxidative metabolism. Traditional linear alkyl amines are highly susceptible to N-dealkylation. The cyclopropyl ring resists this enzymatic cleavage, significantly enhancing the plasma half-life and metabolic stability of the resulting conjugate ().

PK_Mechanism A Cyclopropyl Linker (CAS: 1247700-13-5) B Hepatic CYP450 (Oxidative Stress) A->B Exposure C Steric Shielding & Ring Strain B->C Encounters D Reduced N-Dealkylation C->D Prevents

Pharmacokinetic shielding mechanism of the cyclopropyl moiety against CYP450.

Synthetic Methodology: A Self-Validating Protocol

To ensure high purity for drug development, the synthesis of this linker must avoid over-alkylation. The following protocol utilizes a reductive amination strategy designed as a self-validating system.

Step 1: Reductive Amination

  • Procedure: React 2-(cyclopropylamino)ethan-1-ol (1.0 eq) with N-Boc-2-aminoacetaldehyde (1.05 eq) in anhydrous Dichloromethane (DCM). Add a catalytic amount of glacial acetic acid, followed by Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at room temperature for 12 hours.

  • Causality: NaBH(OAc)₃ is explicitly chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material into a useless alcohol byproduct. The Boc-protected aldehyde prevents the primary amine from participating in unwanted polymerization.

  • In-Process Control (IPC): LC-MS analysis of the reaction mixture. The system is validated when the target mass for the Boc-protected intermediate ([M+H]⁺ = 245.1) is >95% abundant.

Step 2: Boc Deprotection & Salt Formation

  • Procedure: Dissolve the purified intermediate in minimal anhydrous Dioxane. Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C. Stir for 4 hours as a white precipitate forms. Filter and wash with cold diethyl ether.

  • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous Trifluoroacetic acid (TFA). This avoids the need for a basic aqueous workup and extraction of a highly water-soluble diamino alcohol. The dihydrochloride salt (CAS: 1803600-30-7) cleanly precipitates out of the organic solvent, allowing for isolation via simple vacuum filtration.

  • In-Process Control (IPC): ¹H NMR (D₂O) to confirm the complete disappearance of the sharp singlet at ~1.4 ppm (Boc group) and LC-MS to confirm the final free-base mass ([M+H]⁺ = 145.1).

Application Protocol: PROTAC Linker Conjugation

The bifunctional nature of CAS 1247700-13-5 allows for the sequential, orthogonal attachment of a target-binding warhead and an E3 ligase ligand.

Step 1: Amide Bond Formation (Primary Amine Conjugation)

  • Procedure: Dissolve the linker (free base, 1.0 eq) and an NHS-ester activated target ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 2 hours.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the primary amine (pKa ~9.5) to maximize its nucleophilicity without competing with the amine for the NHS ester. Anhydrous DMF is critical to prevent the competitive hydrolysis of the NHS ester by ambient moisture.

  • IPC: LC-MS to confirm the complete consumption of the NHS ester and the formation of the amide bond.

Step 2: Carbonate Activation & Carbamate Formation (Hydroxyl Conjugation)

  • Procedure: To the purified intermediate from Step 1, add N,N'-Disuccinimidyl carbonate (DSC) (1.2 eq) and Pyridine (2.0 eq) in anhydrous DCM. Stir for 4 hours. Once activated, add the amine-bearing E3 ligase ligand (1.0 eq) and stir for an additional 6 hours.

  • Causality: DSC selectively activates the primary hydroxyl group to form a highly reactive mixed carbonate intermediate. Pyridine acts as both a mild base and a nucleophilic catalyst to facilitate this activation without causing degradation of the previously formed amide bond. The subsequent addition of the E3 ligand's primary amine forms a highly stable carbamate linkage.

  • IPC: Analytical HPLC to monitor the formation of the carbonate intermediate, followed by LC-MS to confirm the final PROTAC mass.

PROTAC_Workflow Start Bifunctional Linker (CAS: 1247700-13-5) Step1 Amine Conjugation (NHS-Ester Warhead, DIPEA) Start->Step1 IPC1 IPC: LC-MS Analysis Confirm Amide Formation Step1->IPC1 Step2 Hydroxyl Activation (DSC, Pyridine) IPC1->Step2 Pass (>95%) IPC2 IPC: HPLC Analysis Confirm Carbonate Step2->IPC2 Final Purified PROTAC Molecule (Preparative HPLC) IPC2->Final Pass (>95%)

Step-by-step PROTAC linker assembly workflow utilizing CAS 1247700-13-5.

References

  • Title: Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols Source: Angewandte Chemie International Edition URL: [Link] [1]

  • Title: Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis Source: PubMed Central (PMC), National Institutes of Health URL: [Link] [2]

Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Tertiary Amino Alcohols

Abstract Novel tertiary amino alcohols represent a cornerstone in modern medicinal chemistry, offering a unique combination of structural features that are highly valuable in drug design.[1][2] Their successful progressi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Novel tertiary amino alcohols represent a cornerstone in modern medicinal chemistry, offering a unique combination of structural features that are highly valuable in drug design.[1][2] Their successful progression from a promising lead compound to a viable drug candidate is fundamentally dependent on a thorough understanding of their physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety.[3][][5] This guide provides an in-depth framework for the essential physicochemical characterization of these molecules, designed for researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to explain the causality behind experimental choices, ensuring a robust and scientifically sound evaluation. We will delve into the critical parameters of pKa, solubility, lipophilicity, solid-state properties, and chemical stability, offering detailed methodologies and expert insights to navigate the complexities of characterizing these vital pharmaceutical compounds.

The Indispensable Role of Physicochemical Profiling

In the journey of drug discovery, the initial identification of a biologically active molecule is but the first step. To transform a "hit" into a drug, medicinal chemists must meticulously refine its properties to ensure it can reach its target in the body, remain there long enough to exert its effect, and then be safely eliminated.[2] Tertiary amino alcohols are frequently incorporated into drug candidates to enhance properties like solubility and to provide a handle for salt formation.[6] However, the very features that make them attractive—the basic tertiary amine and the hydrogen-bonding alcohol—also introduce complexity.

A comprehensive physicochemical profile is not merely a data-gathering exercise; it is a predictive tool. It allows scientists to anticipate a compound's behavior in a biological system, foresee potential development hurdles such as poor bioavailability or manufacturing issues, and make informed decisions to optimize the molecule's properties.[7][8][9] This early, in-depth characterization is a cornerstone of a "fail fast, fail cheap" strategy, saving invaluable time and resources by identifying non-viable candidates before they enter costly later-stage development.

Foundational Properties: pKa and the Power of Ionization

For a tertiary amino alcohol, no parameter is more fundamental than its acid dissociation constant, or pKa. The pKa value dictates the degree of ionization of the tertiary amine at a given pH.[10][11] This is critically important because the body is a system of aqueous compartments with varying pH levels. The ionization state of a drug directly influences its solubility, ability to cross lipid cell membranes, and potential to bind to its biological target.[12][13]

Expertise & Causality: The tertiary amine in your molecule will exist as a dynamic equilibrium between a neutral, lipophilic form and a protonated, charged (ionized), hydrophilic form. At a pH equal to the pKa, the molecule will be 50% ionized and 50% non-ionized.[11][13] Since only the neutral, non-ionized form can efficiently diffuse across lipid-rich cell membranes, understanding the pKa is essential for predicting absorption.[11][13] A compound that is predominantly ionized at the pH of the gastrointestinal tract (ranging from 1.5 to 7.5) may exhibit poor oral absorption.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains one of the most accurate and reliable methods for pKa determination.[14][15] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[1][16]

  • Sample Preparation: Prepare a solution of the tertiary amino alcohol at a known concentration (typically 1-10 mM) in deionized water.[1][15] A co-solvent like methanol or ethanol may be used if solubility is low, but its concentration should be minimized and reported, as it can slightly alter the apparent pKa.

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).[1] Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration of a basic compound.[16]

  • Acidification: Using a calibrated burette, add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to lower the pH of the sample solution to ~pH 2. This ensures the tertiary amine is fully protonated at the start of the titration.[15][16]

  • Titration: Incrementally add a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), recording the pH after each addition.[15] Smaller increments should be used near the expected equivalence point.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be precisely identified as the inflection point on the titration curve or the peak of the first derivative plot (ΔpH/ΔV).[17]

G cluster_0 cluster_1 B R3N (Lipophilic) Non-ionized Membrane Permeable BH R3NH+ (Hydrophilic) Ionized Water Soluble B->BH + H+ dummy

Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed.[18] Therefore, determining the aqueous solubility of a novel tertiary amino alcohol is a critical early assessment. For ionizable compounds like these, solubility is not a single value but is highly dependent on pH, resulting in a pH-solubility profile.[19][20][21][22] Low solubility is a frequent cause of failure for drug candidates, leading to poor bioavailability and unreliable results in biological assays.[18][23]

Expertise & Causality: As a basic compound, a tertiary amino alcohol will exhibit higher solubility at lower pH values. This is because, at a pH below its pKa, the molecule becomes protonated (ionized), and this charged species has a much greater affinity for water than the neutral form.[21] The "gold standard" for determining this is the thermodynamic solubility assay, which measures the equilibrium solubility of the compound after an extended incubation period, reflecting the true saturation point.[18][24]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the most reliable technique for measuring thermodynamic solubility.[24]

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[24]

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[18][23]

  • Phase Separation: After equilibration, allow the vials to stand, then separate the saturated supernatant from the excess solid by centrifugation or filtration.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[25][26] A calibration curve must be generated using standards of known concentrations.[18]

Data Presentation: pH-Solubility Profile
pH of BufferMeasured Solubility (µg/mL)Measured Solubility (mM)
2.0
4.5
6.8
7.4

G A 1. Add Excess Solid to Buffer B 2. Equilibrate (24-48h Shake) A->B C 3. Separate Phases (Centrifuge/Filter) B->C D 4. Analyze Supernatant (HPLC / LC-MS) C->D E 5. Calculate Concentration D->E

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, or the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its distribution within the body, and its metabolic profile.[3][][5][27] It is a delicate balancing act: a compound must be lipophilic enough to pass through cell membranes but hydrophilic enough to be soluble in aqueous environments like blood plasma.[3]

For ionizable molecules like tertiary amino alcohols, we must distinguish between:

  • LogP (Partition Coefficient): The ratio of the concentration of the neutral species between an organic solvent (typically n-octanol) and water.

  • LogD (Distribution Coefficient): The ratio of the concentration of all species (neutral and ionized) between an organic solvent and an aqueous buffer at a specific pH.[28][29] For drug discovery, LogD at physiological pH 7.4 is the more relevant parameter.[30]

Expertise & Causality: The LogD of a tertiary amino alcohol is pH-dependent. At low pH (well below the pKa), the compound is mostly ionized and hydrophilic, resulting in a low LogD value. As the pH increases above the pKa, the proportion of the neutral, more lipophilic form increases, leading to a higher LogD value. The shake-flask method is the definitive technique for these measurements.[29]

Experimental Protocol: LogD Determination (Shake-Flask Method)

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) and vice-versa by mixing them vigorously and then allowing the phases to separate. This prevents volume changes during the experiment.[30][31]

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a vial containing a known volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to ensure the compound fully partitions between the two phases.[30]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.[30]

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).[30][31]

  • Calculation: Calculate the LogD value using the following formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Data Presentation: Lipophilicity Data
Compound IDpHLogD
NTAA-0017.4
Reference Cmpd7.4

Solid-State Characterization: The Unseen Influencer

The solid-state form of an active pharmaceutical ingredient (API) can have a profound impact on its stability, dissolution rate, and manufacturability.[7][32][33] An API can exist in different crystalline forms (polymorphs) or as a non-crystalline (amorphous) solid.[7][34] Each form can have unique physical properties.[33][35] Ignoring solid-state characterization can lead to unexpected batch-to-batch variability or stability failures late in development.[7]

Expertise & Causality: Different polymorphs can have different solubilities and melting points.[36] An amorphous form is typically more soluble but less stable than its crystalline counterparts.[37] A comprehensive solid-state characterization involves a suite of orthogonal techniques to build a complete picture of the material.

  • X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of a crystalline form based on its crystal lattice. It is the definitive tool for identifying polymorphs and assessing the degree of crystallinity.[38][39]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, detect polymorphic transitions, and identify the glass transition (Tg) of amorphous material.[37]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is crucial for identifying the presence of solvates (where solvent is incorporated into the crystal structure) or hydrates and assessing thermal stability.[37]

G A Is the material crystalline? B XRPD shows sharp peaks? A->B Yes E Amorphous Material A->E No C DSC shows sharp melt? B->C Yes D Polymorph Screening C->D Yes F TGA shows weight loss? C->F G Potential Solvate/ Hydrate F->G Yes H Anhydrous Form F->H No

Chemical Stability and Forced Degradation

Assessing the intrinsic stability of a new molecule is essential for determining its shelf-life and identifying potential liabilities.[40] Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[40][41] The goal is not to determine shelf-life but to identify likely degradation products and establish degradation pathways.[40] This information is crucial for developing stability-indicating analytical methods—methods that can accurately quantify the parent drug in the presence of its degradants.[42][43]

Expertise & Causality: Tertiary amino alcohols may be susceptible to specific degradation pathways. The tertiary amine can be prone to oxidation (e.g., N-oxide formation), while the alcohol moiety could undergo elimination or other reactions under acidic or basic conditions. Photostability must also be assessed, as light exposure can induce degradation.[44]

Protocol: Forced Degradation Studies

A typical forced degradation study exposes the compound to hydrolytic, oxidative, and photolytic stress conditions.[41][42] The goal is to achieve 5-20% degradation of the active ingredient.[42]

Methodology:

  • Acid/Base Hydrolysis: Dissolve the compound in solutions of HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M). Heat the samples if necessary to induce degradation.

  • Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).

  • Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

  • Photostability: Expose the solid compound and a solution to a controlled light source as specified by ICH Q1B guidelines.[44]

  • Analysis: At various time points, analyze the stressed samples using a high-resolution HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS), to separate and identify the parent compound and any degradation products.

An Integrated Perspective

The physicochemical properties discussed herein are not isolated parameters; they are interconnected and collectively paint a portrait of the molecule's potential as a drug. A high pKa will lead to high solubility in acidic environments but may limit membrane permeability. High lipophilicity (LogD) can improve permeability but often at the cost of reduced solubility and increased metabolic clearance. The solid-state form dictates the starting point for dissolution, directly impacting the concentration of the drug available for absorption.

By systematically and rigorously applying the principles and protocols outlined in this guide, drug development teams can build a comprehensive understanding of their novel tertiary amino alcohols. This foundational knowledge is paramount for navigating the complex path of drug development, enabling the rational design of better medicines and ultimately increasing the probability of success.

References

  • What is pKa and how is it used in drug development?. (2023, December 13).
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved from [Link]

  • Unpacking pKa: The Key to Understanding Drug Behavior. (2026, February 2). Oreate AI Blog. Retrieved from [Link]

  • What Is PKa FRCA Primary Podcast. (2024, November 8). GasGasGas. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Solid-State Characterization. Eurofins. Retrieved from [Link]

  • Solid-State Characterization — The Hidden Key to API Stability and Performance. (2025, August 7). Wishrut Pharma. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024, August 5). Omics Online. Retrieved from [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019, July 8).
  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC. Retrieved from [Link]

  • Shake Flask LogD. Domainex. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (2024, August). ResearchGate. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances.
  • API: solid state robust characterization in key to cut costs and time!. AlfatestLab. Retrieved from [Link]

  • TGA and DSC are key thermal analyses for solid state characterization. (2023, January 17). holodiag. Retrieved from [Link]

  • Guidance for Industry. Food and Drug Administration. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. PubMed. Retrieved from [Link]

  • LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) ?¢ ? ? ? ??. JOCPR. Retrieved from [Link]

  • Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples. PMC. Retrieved from [Link]

  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. Retrieved from [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. ResearchGate. Retrieved from [Link]

  • Thermodynamic Solubility Assay. Domainex. Retrieved from [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Retrieved from [Link]

  • Applications of Polymorphism. Seven Star Pharma. Retrieved from [Link]

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017, October 20). Emery Pharma. Retrieved from [Link]

  • Polymorphism in Pharmacy | PPT. Slideshare. Retrieved from [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Retrieved from [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. Retrieved from [Link]

  • Schematic representation of the pH-solubility profile of a basic drug. (Adapted from Ref.[45]).. ResearchGate. Retrieved from [Link]

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Foundational

Predictive Bioactivity of Cyclopropylamine Derivatives: A Mechanistic and Translational Whitepaper

Introduction The cyclopropylamine (CPA) motif is a privileged pharmacophore in modern drug discovery. Originally recognized for its role in monoamine oxidase (MAO) inhibition via compounds like tranylcypromine, the CPA s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The cyclopropylamine (CPA) motif is a privileged pharmacophore in modern drug discovery. Originally recognized for its role in monoamine oxidase (MAO) inhibition via compounds like tranylcypromine, the CPA scaffold has experienced a renaissance as a potent, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). As a Senior Application Scientist, I have observed firsthand how subtle structural modifications to this strained three-membered ring can predictably shift biological activity from off-target neurotoxicity to highly selective epigenetic modulation.

This whitepaper provides an in-depth technical analysis of the predicted bioactivity of CPA derivatives, detailing the mechanistic causality of their enzyme inhibition, structural profiling, and the self-validating experimental workflows required to evaluate them.

Mechanistic Foundations: The Causality of Irreversible Inhibition

The bioactivity of cyclopropylamines is fundamentally driven by the immense ring strain of the cyclopropane moiety coupled with the electron-donating capacity of the nitrogen atom. When a CPA derivative enters the active site of a flavin adenine dinucleotide (FAD)-dependent enzyme (such as MAO or LSD1), it acts as a suicide inhibitor.

The mechanism initiates with a single-electron transfer (SET) from the CPA nitrogen to the FAD cofactor. This transfer triggers a rapid, radical-mediated ring-opening of the cyclopropane ring. The resulting highly reactive carbon-centered radical immediately forms a covalent adduct with the FAD cofactor or the enzyme's active site residues, leading to irreversible enzyme inactivation[1].

Pathway CPA Cyclopropylamine Scaffold Enzyme FAD-Dependent Enzyme (LSD1 / MAO) CPA->Enzyme Binds active site Reaction Single-Electron Transfer & Radical Ring Opening Enzyme->Reaction Adduct Covalent FAD-Adduct (Irreversible Inhibition) Reaction->Adduct Epigenetics H3K4me1/2 Accumulation (Epigenetic Shift) Adduct->Epigenetics LSD1 specific Transcription Gene Reactivation (e.g., Gfi-1b, Tumor Suppression) Epigenetics->Transcription

Mechanistic pathway of FAD-dependent enzyme inhibition by cyclopropylamine derivatives.

Target Profiling and Predictive Structure-Activity Relationships (SAR)

Predicting the bioactivity of a new CPA derivative relies heavily on understanding the steric dimensions of the target enzyme's orthosteric site.

  • MAO-A/B : The active sites are relatively constrained. Unsubstituted or lightly substituted CPAs (like tranylcypromine) fit easily, resulting in potent but non-selective MAO inhibition.

  • LSD1 (KDM1A) : The substrate-binding cavity of LSD1 is significantly larger to accommodate histone tails. By introducing bulkier substituents at the 1-position or α -position of the cyclopropylamine ring, researchers can predictably abolish MAO affinity while enhancing LSD1 selectivity[2].

Table 1: Comparative Bioactivity and Target Affinity of Cyclopropylamine Derivatives

CompoundStructural ModificationPrimary TargetPredicted IC50 / AffinityClinical / Research Utility
Tranylcypromine (TCP) Unsubstituted phenyl ringMAO-A / MAO-B~2.3 µM (MAO-A)Antidepressant / Baseline Control
GSK2879552 N-alkylated, bulky aryl groupsLSD1 (KDM1A)< 2.0 µMSmall Cell Lung Cancer (SCLC)
RN-1 Bulky α -substitutionLSD1Nanomolar rangeOncology / Epigenetic Probe
ORY-2001 Dual-targeting optimizationLSD1 / MAO-BNanomolar rangeNeurodegenerative Diseases
Predictive Biomarkers for Clinical Translation

In oncology, predicting the cellular response to CPA-based LSD1 inhibitors is critical. High-throughput chromatin immunoprecipitation sequencing (ChIP-Seq) has revealed that specific epigenetic signatures predict compound efficacy. For instance, in Small Cell Lung Carcinoma (SCLC), sensitivity to LSD1 inhibition by CPA derivatives is highly correlated with a distinct DNA hypomethylation signature. Cell lines exhibiting this signature undergo profound growth inhibition, making it a robust predictive biomarker for clinical translation[3].

Experimental Workflow: Synthesis and Bioactivity Evaluation Protocol

To ensure scientific integrity, any evaluation of novel CPA derivatives must employ a self-validating experimental system. The following protocol outlines the synthesis, biochemical profiling, and cellular validation of a targeted CPA derivative.

Workflow A 1. Chemical Synthesis (Curtius Rearrangement) B 2. Structural Characterization (NMR, MS) A->B C 3. In Vitro Enzyme Assay (LSD1/MAO Profiling) B->C D 4. Cellular Target Engagement (Biomarker Modulation) C->D E 5. Predictive Bioactivity (Efficacy Modeling) D->E

Workflow for synthesis and predictive bioactivity profiling of cyclopropylamine derivatives.

Phase 1: Stereoselective Chemical Synthesis

Rationale: The biological activity of CPAs is highly stereospecific. The trans isomers typically exhibit different FAD-adduct geometries compared to cis isomers. We utilize the Curtius rearrangement to ensure complete retention of configuration from the cyclopropanecarboxylic acid precursor[4].

  • Activation : React the stereopure substituted cyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene at 0°C to form the acyl azide.

  • Thermal Decomposition : Heat the reaction mixture to 80°C. The azide undergoes thermal decomposition, expelling nitrogen gas to form an isocyanate intermediate.

  • Hydrolysis : Hydrolyze the isocyanate using aqueous HCl to yield the primary cyclopropylamine hydrochloride salt.

  • Self-Validation Step: Perform 1 H-NMR. The diagnostic upfield multiplet (typically 0.8–1.2 ppm) confirms the integrity of the strained cyclopropyl ring protons.

Phase 2: In Vitro Biochemical Profiling (Selectivity Indexing)

Rationale: To predict in vivo toxicity, we must quantify the compound's selectivity for LSD1 over off-target MAO enzymes.

  • Enzyme Incubation : Incubate recombinant human LSD1, MAO-A, and MAO-B in parallel 96-well plates with varying concentrations of the synthesized CPA derivative (0.1 nM to 100 µM).

  • Coupled Peroxidase Assay : Add the respective substrates (dimethylated histone H3K4 peptide for LSD1; tyramine for MAO). Both demethylation and oxidative deamination produce H 2​ O 2​ as a byproduct.

  • Detection : Add Amplex Red and horseradish peroxidase (HRP). Measure fluorescence (Ex/Em = 535/587 nm) to quantify residual enzyme activity.

  • Self-Validation Step: Include Tranylcypromine as a positive control for MAO inhibition (expected IC50 ~2 µM) and a negative control for LSD1 selectivity.

Phase 3: Cellular Epigenetic Modulation

Rationale: Biochemical affinity must translate to cellular target engagement. Inhibition of LSD1 should predictably cause an accumulation of methylated histones.

  • Cell Treatment : Culture NCI-H526 SCLC cells (known to possess the predictive hypomethylation signature) and treat with the CPA derivative at the calculated IC90 for 48 hours.

  • Chromatin Extraction : Lyse cells and extract total histone proteins using acid extraction protocols.

  • Western Blotting : Probe the lysates with antibodies specific for H3K4me2 (target mark) and total H3 (loading control).

  • Self-Validation Step: Perform RT-qPCR to quantify the mRNA expression of Gfi-1b, a well-recognized downstream target gene of LSD1 that is predictably upregulated upon successful target engagement[2].

Beyond Pharmaceuticals: Surface Bioactivation

While the primary focus of CPA derivatives is pharmacological, the unique reactivity of the cyclopropylamine ring extends to materials science. Recent advancements have demonstrated that UV photoionization of cyclopropylamine can generate amine-rich, highly bioactive nanolayered films on silicon surfaces. This ring-opening metastasis produces a covalently grafted thin film that actively promotes cell adhesion across various cell types, outperforming traditional physical coatings like collagen in terms of stability and non-immunogenicity[5].

Conclusion

The predicted bioactivity of cyclopropylamine derivatives represents a triumph of rational drug design. By understanding the mechanistic causality of radical ring-opening and the structural nuances of FAD-dependent enzymes, researchers can predictably tune these molecules. Whether designing highly selective LSD1 inhibitors for oncology or engineering bioactive surfaces for cell culture, the cyclopropylamine scaffold remains a cornerstone of applied chemical biology.

References
  • BenchChem Technical Support Team. (2025). The Cyclopropylamine Scaffold: A Historical and Technical Guide to Tranylcypromine as a Pharmacological Research Tool. BenchChem. 1

  • Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86:352-63. 2

  • Mohammad, H.P., et al. (2015). GSE66297: A DNA Hypomethylation Signature Predicts Novel Anti-Tumor Activity of LSD1 Inhibitors in SCLC (ChIP-Seq). Gene Expression Omnibus (GEO), NIH. 3

  • Chemical Reviews. (2025). Advances in the Synthesis of Cyclopropylamines. ACS Publications.4

  • MDPI. (2018). Bioactivating Silicon (100) Surfaces with Novel UV Grafting of Cyclopropylamine for Promotion of Cell Adhesion. 5

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Exploratory

Precision Engineering of Chiral Amino Alcohols: A Technical Whitepaper on Discovery, Chemical Synthesis, and Biocatalytic Pathways

The Pharmacological and Synthetic Imperative As a Senior Application Scientist navigating the complexities of modern drug development, I view chiral amino alcohols not merely as chemical targets, but as foundational arch...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological and Synthetic Imperative

As a Senior Application Scientist navigating the complexities of modern drug development, I view chiral amino alcohols not merely as chemical targets, but as foundational architectural motifs. It is estimated that up to 50% of all pharmaceuticals contain a chiral amine or amino alcohol in their structure, serving as critical pharmacophores in beta-blockers, sphingosine derivatives, and HIV protease inhibitors like Nelfinavir1[1]. Beyond their biological activity, they are indispensable as chiral auxiliaries (e.g., Evans oxazolidinones) and ligands in asymmetric catalysis.

The discovery and synthesis of these molecules require a rigorous, causality-driven approach. We can no longer rely on trial-and-error screening; instead, we must engineer self-validating synthetic pathways that guarantee high enantiomeric excess ( ee ), scalability, and atom economy.

Strategic Retrosynthesis and Discovery Workflows

The discovery of novel chiral amino alcohols typically begins with target identification via high-throughput screening or rational drug design, followed by a retrosynthetic deconstruction. The choice of synthetic route—whether relying on the chiral pool, transition-metal catalysis, or biocatalysis—is dictated by the steric demands of the target and the required stereocenters.

G A Target Identification (Pharmacophores) B Retrosynthetic Analysis A->B Structural Design C Chemical Synthesis (e.g., Sharpless AA) B->C D Biocatalysis (Transaminases) B->D E Chiral Pool (Amino Acid Reduction) B->E F Chiral Amino Alcohol Library C->F D->F E->F

Workflow for the discovery and synthesis of chiral amino alcohols.

Core Chemical Synthesis Methodologies

Chiral Pool Derivatization: Reduction of α -Amino Acids

The most direct classical approach to 1,2-amino alcohols is the reduction of naturally occurring α -amino acids2[2]. The Causality: We utilize strong hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) or the milder NaBH4​/I2​ system. The hydride nucleophilically attacks the carboxylate carbon. Because the reaction mechanism does not involve the breaking of the C-H bond at the chiral α -carbon, the stereocenter is perfectly preserved, transferring the enantiopurity of the starting material directly to the product.

Sharpless Asymmetric Aminohydroxylation (SAAH)

For targets lacking a natural amino acid precursor, the Sharpless Asymmetric Aminohydroxylation (SAAH) is a landmark methodology for the direct, syn-selective conversion of prochiral alkenes into chiral 1,2-amino alcohols 3[3]. The Causality: SAAH utilizes a catalytic amount of an osmium species ( K2​OsO2​(OH)4​ ) and a chiral cinchona alkaloid ligand (e.g., (DHQD)2​PHAL ). The addition of the chiral ligand is not merely for stereocontrol; it triggers ligand-accelerated catalysis. The ligand binds to the osmium-imido complex, creating a sterically demanding chiral pocket that forces the alkene to approach from a single face. This acceleration ensures that the enantioselective catalytic cycle outcompetes the slower, racemic background reaction.

The Biocatalytic Frontier: Transaminase Cascades

As the industry shifts toward green chemistry, biocatalysis has emerged as a superior alternative to heavy-metal catalysis. The synthesis of complex chiral amino-diols, such as (2S,3S)-2-aminopentane-1,3-diol, can be achieved via a highly elegant enzymatic cascade4[4].

The Causality: Chemical routes to these compounds are step-intensive, requiring multiple protection/deprotection cycles. By coupling an engineered Transketolase (TK) with an ω -Transaminase ( ω -TA), we achieve stereospecific C-C bond formation and amination in a single pot. The TK variant (D469T) is specifically engineered to accept non-natural aliphatic substrates like propanal. The subsequent ω -TA step utilizes isopropylamine as an inexpensive amine donor. The reaction is thermodynamically driven forward by the continuous removal or evaporation of the volatile acetone byproduct.

Cascade A Achiral Substrates (Propanal + Hydroxypyruvate) B Transketolase (TK) C-C Bond Formation A->B C Ketodiol Intermediate (3S)-1,3-dihydroxypentan-2-one B->C CO2 release D ω-Transaminase (ω-TA) Amine Transfer C->D E (2S,3S)-2-aminopentane-1,3-diol D->E Isopropylamine Donor

Biocatalytic cascade using transketolase and ω-transaminase.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process quality control (QC) checkpoints.

Protocol A: Sharpless Asymmetric Aminohydroxylation of trans-Stilbene

Adapted from established asymmetric synthesis protocols5[5].

  • Catalyst Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (DHQD)2​PHAL (0.3 mmol) and K2​OsO2​(OH)4​ (0.1 mmol).

  • Solvent Addition: Add a 1:1 mixture of t -BuOH and H2​O (20 mL). Stir at room temperature until a clear, pale green solution forms. Causality: The biphasic system is crucial for dissolving both the organic alkene and the inorganic osmate salts.

  • Substrate Introduction: Add trans-stilbene (10.0 mmol) to the solution.

  • Oxidant/Nitrogen Source Addition: Slowly add Chloramine-T trihydrate (30.0 mmol) portion-wise.

  • Self-Validation & QC: Monitor the reaction via TLC (Hexanes:EtOAc). The system is self-validating visually: the initial pale green solution will transition to a deep color and eventually to a lighter hue/precipitate as the Os(VIII) imido complex undergoes cycloaddition and is subsequently hydrolyzed to release the product and regenerate Os(VI).

  • Workup & Analysis: Quench with sodium bisulfite ( NaHSO3​ ) to reduce any remaining Os(VIII). Extract with EtOAc. Validate the enantiomeric excess ( >95%ee ) using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Biocatalytic Synthesis of (2S,3S)-2-aminopentane-1,3-diol

Based on the multidisciplinary biocatalytic approach4[4].

  • Transketolase Reaction: In a bioreactor containing 50 mM Tris-HCl buffer (pH 7.5), combine propanal (50 mM) and hydroxypyruvate (50 mM). Add the engineered E. coli TK variant (D469T) and cofactors (thiamine pyrophosphate and Mg2+ ).

  • Intermediate Validation: Allow the reaction to proceed at 25°C. Monitor the depletion of hydroxypyruvate via HPLC. The irreversible release of CO2​ drives the formation of (3S)-1,3-dihydroxypentan-2-one.

  • Transaminase Reaction: To the same vessel (one-pot cascade), add isopropylamine (250 mM), Pyridoxal-5'-phosphate (PLP, 1 mM), and the ω -TA from Chromobacterium violaceum.

  • Self-Validation & QC: The system's progress can be validated using a colorimetric assay. Alternatively, monitor the generation of the acetone byproduct via GC-FID. The continuous production of acetone confirms active amine transfer.

  • Purification: Adjust pH to 11.0 and extract the free amine product with ethyl acetate. Confirm diastereomeric purity via GC-MS after derivatization with acetic anhydride.

Quantitative Data & Method Comparison

To aid drug development professionals in selecting the appropriate synthetic route, the following table summarizes the quantitative metrics of the discussed methodologies.

Synthetic MethodologyTypical Yield (%)Enantiomeric Excess ( ee %)ScalabilityGreen Chemistry ProfilePrimary Limitation
Chiral Pool Reduction ( LiAlH4​ )85 - 95% >99% (Inherited)High (Multi-kg)Low (Pyrophoric reagents, poor atom economy)Limited to available natural amino acid side chains.
Sharpless Asymmetric Aminohydroxylation 60 - 85%85 - 99%Moderate (Pilot scale)Moderate (Uses toxic Osmium, requires strict quenching)Regioselectivity issues with certain unsymmetrical alkenes.
Biocatalytic Cascade (TK / ω -TA)70 - 90% >99% ( de and ee )High (Bioreactor)Excellent (Aqueous media, renewable catalysts, ambient temp)Requires enzyme engineering for non-natural bulky substrates.

Conclusion

The synthesis of chiral amino alcohols has evolved from stoichiometric, reagent-heavy reductions to highly catalytic and biocatalytic cascades. While the Sharpless Asymmetric Aminohydroxylation remains a titan of chemical synthesis for its broad substrate scope, the integration of Transketolase and ω -Transaminase cascades represents the future of scalable, sustainable pharmaceutical manufacturing. By understanding the mechanistic causality behind these reactions, scientists can engineer robust, self-validating workflows that accelerate drug discovery.

References

  • A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols: A Concise Transketolase-/ω-Transaminase-Mediated Synthesis of (2S,3S)-2-Aminopentane-1,3-diol. Organic Process Research & Development - ACS Publications.
  • A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. Benchchem.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Benchchem.
  • Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angew Chem Int Ed Engl.

Sources

Foundational

Molecular Characterization and Synthetic Utility of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol in Advanced Therapeutics

Executive Summary In the rapidly evolving landscape of advanced therapeutics—particularly in the design of messenger RNA (mRNA) Lipid Nanoparticles (LNPs)—the structural geometry and physicochemical properties of ionizab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of advanced therapeutics—particularly in the design of messenger RNA (mRNA) Lipid Nanoparticles (LNPs)—the structural geometry and physicochemical properties of ionizable lipids dictate delivery efficacy. At the core of many next-generation lipid libraries is the highly versatile trifunctional building block 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol .

This whitepaper provides an in-depth technical analysis of this molecule, establishing its exact molecular weight, detailing self-validating analytical methodologies for its characterization, and exploring its mechanistic role as a critical headgroup in the synthesis of biodegradable ionizable lipids.

Physicochemical Profiling & Molecular Weight Determination

To utilize 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol (Chemical Formula: C7​H16​N2​O ) in high-throughput combinatorial synthesis, researchers must establish highly accurate baseline mass metrics. The molecule features a primary amine, a tertiary amine, and a primary alcohol, making it highly polar and basic.

While the average molecular weight is necessary for stoichiometric calculations during bulk synthesis, the exact monoisotopic mass is the critical parameter for structural elucidation and identification in complex biological matrices using high-resolution mass spectrometry ()[1].

Quantitative Mass Data Summary
PropertyValueCausality / Significance
Chemical Formula C7​H16​N2​O Dictates the elemental composition and isotope distribution.
Average Molecular Weight 144.22 g/mol Used for calculating molarity and reaction stoichiometry.
Exact Mass (Monoisotopic) 144.12626 DaEssential for high-resolution mass filtering (e.g., TOF/Orbitrap) to exclude isobaric interferences[2].
Observed m/z [M+H]+ 145.13354The primary ion observed in positive Electrospray Ionization (ESI+) due to the basicity of the amine groups.
LogP (Predicted) ~ -0.5 to 0.1Indicates high hydrophilicity, necessitating lipid tail conjugation for LNP formulation.

Analytical Methodology: Exact Mass Validation

To verify the molecular weight and purity of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol, a self-validating High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOF-MS) protocol must be employed.

Protocol 1: HR-ESI-MS Molecular Weight Determination

Rationale & Causality: Electrospray Ionization (ESI) is selected as a "soft" ionization technique that imparts minimal residual energy to the molecule, preventing fragmentation and preserving the intact [M+H]+ molecular ion[1]. The addition of 0.1% Formic Acid (FA) forces the protonation of the basic amine groups, drastically enhancing signal intensity, while methanol reduces the surface tension of the solvent, allowing for efficient droplet desolvation in the MS source.

Step-by-Step Workflow:

  • System Calibration: Infuse a known lock-mass internal standard (e.g., Leucine Enkephalin, m/z 556.2771) into the TOF analyzer. Self-Validation: Ensure the mass accuracy of the standard is within <2 ppm before proceeding.

  • Blank Injection: Inject a blank solution of 50:50 Methanol:Water with 0.1% FA. Self-Validation: Analyze the chromatogram at the expected retention time to ensure no carryover or background contamination exists at m/z 145.134.

  • Sample Preparation: Dilute the amino alcohol standard to in the 50:50 Methanol:Water + 0.1% FA matrix.

  • Data Acquisition: Inject of the sample into the ESI source operating in positive ion mode (Capillary voltage: 3.0 kV, Desolvation Temp: 350°C).

  • Data Processing: Extract the ion chromatogram for m/z 145.1335. Compare the observed isotopic distribution ( M+1 , M+2 peaks due to 13C and 15N ) against the theoretical model. Accept the result only if the mass defect error is <5 ppm [2].

HRMS_Workflow Start Sample Preparation (1 µg/mL in 50:50 MeOH:H2O + 0.1% FA) ESI Electrospray Ionization (ESI+) Soft Ionization to [M+H]+ Start->ESI Analyzer Time-of-Flight (TOF) Analyzer High-Resolution Separation ESI->Analyzer Detection Exact Mass Detection m/z = 145.134 Analyzer->Detection Validation Isotope Pattern & Mass Defect Validation (< 5 ppm error) Detection->Validation

Caption: Logical workflow for the HRMS exact mass determination of the amino alcohol.

Structural Utility in Advanced Therapeutics (LNP Design)

The unique geometry of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol makes it an ideal precursor for synthesizing [3].

Mechanistic Causality of the Structural Motifs
  • The Amino-Alcohol Motif: This functional group is critical for mRNA delivery. The hydroxyl group provides hydrogen-bonding capabilities that enhance mRNA encapsulation efficiency, while the spacing between the amines optimizes the pKa​ for endosomal escape[3].

  • The Cyclopropyl Group: The introduction of a rigid cyclopropyl ring adds steric bulk, which subtly modulates the basicity of the central tertiary amine. This ensures the lipid remains neutral at physiological pH (7.4) to prevent systemic toxicity, but rapidly protonates at endosomal pH (5.5) to trigger membrane destabilization[4].

LNP_Pathway LNP LNP Formulated with Amino-Alcohol Headgroup (Neutral at pH 7.4) Endo Cellular Uptake (Endocytosis) LNP->Endo Acid Endosomal Maturation (pH drops to ~5.5) Endo->Acid Protonation Protonation of Tertiary Amine (C7H16N2O motif becomes cationic) Acid->Protonation Escape Lipid Bilayer Destabilization & Endosomal Escape Protonation->Escape Release Cytosolic mRNA Release Escape->Release

Caption: Mechanistic pathway of endosomal escape mediated by the ionizable amino-alcohol headgroup.

Protocol 2: Enzyme-Catalyzed Synthesis of Ionizable Lipids

Traditional synthesis of ionizable lipids often requires toxic catalysts or complex multi-step protections. However, utilizing the differential reactivity of the primary alcohol and primary amine on 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol allows for highly selective,[5].

Rationale & Causality: By employing Candida antarctica Lipase B (CALB), researchers can selectively drive the esterification of the primary hydroxyl group with long-chain lipid acids (e.g., linoleic acid) at mild temperatures. The enzyme's active site structurally favors the primary alcohol over the amines, preventing unwanted amidation and yielding a biodegradable ester bond[5].

Step-by-Step Workflow:

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol and 2.2 equivalents of the target lipid acid in anhydrous toluene.

  • Biocatalyst Addition: Add 10% (w/w) of immobilized CALB enzyme to the reaction mixture. Causality: Immobilization allows for easy recovery of the enzyme via simple filtration post-reaction.

  • Reaction Incubation: Stir the mixture at 60°C under a nitrogen atmosphere for 48 hours. Use molecular sieves to scavenge the water byproduct, driving the equilibrium toward ester formation.

  • In-Process Self-Validation: At 24 and 48 hours, sample of the mixture, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete when the m/z 145.134 peak (starting material) is entirely depleted, and the corresponding lipid conjugate mass is dominant.

  • Purification: Filter out the CALB enzyme and molecular sieves. Remove toluene under reduced pressure. Purify the crude oil via flash chromatography (DCM/MeOH gradient) to isolate the pure ionizable lipid.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation National Institutes of Health (NIH) / PMC URL:[Link]

  • Methodology for Accurate Mass Measurement of Small Molecules The Royal Society of Chemistry (RSC) URL:[Link] (Note: Sourced via RSC domain grounding)

  • Structure–Activity Relationship of Ionizable Lipids for siRNA and mRNA Lipid Nanoparticle Design National Institutes of Health (NIH) / PMC URL:[Link]

  • Enzyme-Catalyzed One-Step Synthesis of Ionizable Cationic Lipids for Lipid Nanoparticle-Based mRNA COVID-19 Vaccines ACS Nano - ACS Publications URL:[Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Exploratory

Solubility of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol in organic solvents

An In-Depth Technical Whitepaper on the Solubility Profile and Experimental Determination of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol Executive Summary The compound 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Solubility Profile and Experimental Determination of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

Executive Summary

The compound 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is a highly functionalized, polar aliphatic molecule featuring a primary amine, a tertiary amine, a cyclopropyl ring, and a primary hydroxyl group. Because of its dense hydrogen-bonding network, its solubility profile is highly skewed toward polar, protic solvents. For researchers and drug development professionals, understanding and empirically validating the solubility of this intermediate is critical for optimizing synthetic routes, selecting purification solvents, and ensuring compliance with toxicological safety standards.

This whitepaper provides a comprehensive framework for predicting, selecting, and empirically determining the solubility of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol in various organic solvents, grounded in thermodynamic principles and industry-standard guidelines.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol without expending valuable active pharmaceutical ingredient (API) or intermediate, we rely on Hansen Solubility Parameters (HSP) . HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces:

  • δD​ (Dispersion Forces): Derived from the cyclopropyl group and the ethylene linkers.

  • δP​ (Polarity): Driven by the asymmetric distribution of electrons across the tertiary amine and hydroxyl oxygen.

  • δH​ (Hydrogen Bonding): Exceptionally high in this molecule due to the primary amine (-NH 2​ ) acting as both donor and acceptor, and the hydroxyl (-OH) group.

The Causality of Solvation: For a solute to dissolve, the thermodynamic penalty of breaking its crystal lattice (or viscous intermolecular network) must be overcome by the energy released upon solvent-solute interaction. According to HSP theory, solubility is maximized when the "distance" ( Ra​ ) between the solvent's parameters and the solute's parameters in 3D space is smaller than the solute's interaction radius ( Ro​ ) . Because 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol has an exceptionally high δH​ requirement, non-polar solvents (like heptane) will fail to disrupt the solute's self-association, leading to phase separation.

Strategic Solvent Selection in Drug Development

While thermodynamic compatibility dictates what can dissolve the compound, regulatory frameworks dictate what should be used in a pharmaceutical setting. The strictly categorize solvents based on patient safety and environmental toxicity[1].

When selecting a solvent for the extraction, reaction, or crystallization of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol, scientists must balance HSP compatibility with ICH Q3C classifications.

Table 1: Predicted Solubility & Regulatory Classification Matrix
SolventICH Q3C ClassPredicted SolubilityHSP Compatibility Rationale
Water N/A (Safe)> 100 mg/mLPerfect δH​ and δP​ match; strong H-bond donor/acceptor.
Ethanol Class 3> 50 mg/mLHigh δH​ ; preferred over methanol due to lower toxicity.
Methanol Class 2> 100 mg/mLExcellent solvation, but usage is limited by 3000 ppm PDE limit.
Ethyl Acetate Class 310 - 50 mg/mLModerate δP​ ; acts as an H-bond acceptor but lacks donor capacity.
Toluene Class 2< 5 mg/mLHigh δD​ , but insufficient δP​ and δH​ to break solute H-bonds.
Heptane Class 3< 1 mg/mLComplete mismatch; useful only as an anti-solvent for precipitation.
Decision Workflow for Solvent Selection

G Start Identify Candidate Solvent CheckICH Check ICH Q3C Classification Start->CheckICH Class1 Class 1 (Avoid) CheckICH->Class1 Highly Toxic Class2 Class 2 (Limit) CheckICH->Class2 Tolerable Toxicity Class3 Class 3 (Preferred) CheckICH->Class3 Low Toxicity Class1->Start Reject AssessSol Assess HSP Compatibility (Ra < Ro) Class2->AssessSol Class3->AssessSol Empirical Empirical Shake-Flask Validation AssessSol->Empirical Match Found Select Optimal Solvent Selected Empirical->Select High Solubility Confirmed

Diagram 1: Regulatory and thermodynamic decision tree for pharmaceutical solvent selection.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical prediction to empirical fact, the Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility [2].

A critical flaw in many solubility studies is the failure to account for solid-state transformations (e.g., the formation of a solvate or a different polymorph) during the equilibration phase. To ensure this protocol is a self-validating system , the methodology below mandates the recovery and crystallographic analysis of the undissolved solid phase. If the solid phase changes, the measured solubility corresponds to the new form, not the original input material.

Step-by-Step Shake-Flask Protocol

Step 1: Preparation of the Saturated System

  • Accurately weigh an excess amount (e.g., 50-100 mg) of crystalline 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol into a 5 mL glass vial.

  • Add 1.0 mL of the target organic solvent.

  • Causality Note: An excess of solid must be visually confirmed. If the solid dissolves completely, the system is not at saturation, and more solid must be added until a persistent suspension is achieved.

Step 2: Thermal Equilibration and Agitation

  • Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Place the vial in a thermostatic shaker bath set to 25.0 °C ± 0.1 °C.

  • Agitate at 300 RPM for 24 to 48 hours.

  • Causality Note: 24-48 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Step 3: Phase Separation

  • Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at the exact same temperature (25.0 °C) to prevent temperature-induced precipitation.

  • Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

Step 4: Analytical Quantification

  • Dilute the filtered supernatant with a compatible diluent (e.g., Mobile Phase A) to ensure the concentration falls within the linear dynamic range of the UV or MS detector.

  • Quantify the concentration of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol using High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.

Step 5: System Validation (Critical Step)

  • Recover the remaining solid pellet from the bottom of the centrifuge tube.

  • Dry the pellet gently under a nitrogen stream.

  • Analyze the pellet via X-Ray Powder Diffraction (XRPD). Compare the resulting diffractogram to the input material to confirm no solvate formation or polymorphic transition occurred during the 48-hour incubation.

G Prep 1. Solid Addition (Excess Sample) Incubate 2. Equilibration (24-48h, Constant Temp) Prep->Incubate Separate 3. Phase Separation (Centrifugation/Filtration) Incubate->Separate Analyze 4. Quantification (HPLC-ELSD/MS) Separate->Analyze Validate 5. Solid Phase Check (XRPD for Polymorphs) Analyze->Validate

Diagram 2: The self-validating Shake-Flask experimental workflow.

Conclusion and Application

For 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol, exploiting its high polarity and hydrogen-bonding capacity is key to successful solvent selection. By utilizing Class 3 protic solvents (like ethanol) or polar aprotic solvents (like ethyl acetate), researchers can achieve optimal solubility profiles while remaining compliant with global safety regulations. Furthermore, by strictly adhering to a self-validating shake-flask protocol that includes solid-state verification, drug development professionals can generate highly trustworthy, reproducible thermodynamic data essential for scale-up synthesis and formulation.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) - PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI) - PMC. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from:[Link]

Sources

Foundational

The Cyclopropyl Pharmacophore: Theoretical Mechanisms of Action and Experimental Validation in Drug Design

Abstract The cyclopropyl group is a cornerstone motif in modern medicinal chemistry, appearing in over 60 marketed therapeutics. As a Senior Application Scientist, I frequently leverage this three-membered ring not merel...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The cyclopropyl group is a cornerstone motif in modern medicinal chemistry, appearing in over 60 marketed therapeutics. As a Senior Application Scientist, I frequently leverage this three-membered ring not merely as a steric placeholder, but as a dynamic stereoelectronic tool. This whitepaper provides an in-depth technical analysis of the theoretical mechanisms of action imparted by cyclopropyl-containing compounds—specifically focusing on conformational restriction, metabolic shunting, and mechanism-based suicide inhibition. Furthermore, it outlines self-validating experimental protocols required to rigorously evaluate these mechanisms in preclinical drug development.

Stereoelectronic Foundations of the Cyclopropyl Ring

To understand the mechanism of action of cyclopropyl-containing drugs, we must first analyze the fundamental physics of the ring. The cyclopropane ring is characterized by a 60° internal bond angle, which forces a significant deviation from the ideal 109.5° tetrahedral angle of sp³ hybridized carbons. This geometric compression results in a massive ring strain of 27.5 kcal/mol [1][1].

Consequently, the electron density of the C–C bonds is pushed outward, creating "bent" or Walsh orbitals. These bonds possess unusually high p-character, allowing the cyclopropyl group to act as a pseudo-double bond capable of conjugating with adjacent π -systems [2][2]. Conversely, the C–H bonds exhibit increased s-character, making them shorter, stronger, and less susceptible to metabolic cleavage than typical alkanes[2].

Quantitative Physicochemical Parameters
ParameterValueSignificance in Drug Design
Ring Strain Energy 27.5 kcal/molHigh potential energy drives irreversible ring-opening in suicide inhibitors[1].
C–C Bond Length 1.51 ÅShorter than typical alkanes (1.54 Å); imparts pseudo- π character[2],[1].
Internal Bond Angle 60°Creates planar rigidity; enforces strict exit vectors for substituents[1].
Geminal Torsion Angle 60° ± 5°Induces the "cyclopropyl effect," driving adjacent bulky groups into axial positions[3].
LSD1-TCP Adduct Resolution 2.25 ÅCrystallographic proof of the covalent N(5)-flavin modification mechanism[4].

Mechanism I: Conformational Restriction and Entropic Optimization

A primary mechanism by which cyclopropyl groups enhance drug efficacy is through the pre-organization of bioactive conformations. By acting as a "conformational clamp," the rigid ring restricts rotation around adjacent single bonds, significantly reducing the number of accessible low-energy states [5][5]. When the molecule binds to its target receptor, the entropic penalty ( ΔS ) is minimized, directly translating to enhanced binding affinity ( Kd​ )[2].

A striking manifestation of this is the "cyclopropyl effect." Recent studies demonstrate that placing a spiro-cyclopropane adjacent to a six-membered ring fundamentally alters the conformational landscape, driving bulky substituents (like tert-butyl groups) exclusively into the axial position [3][3]. This is caused by a delicate interplay of increased torsional strain and hyperconjugative effects, allowing medicinal chemists to access previously unreachable 3D chemical space.

Mechanism II: Mechanism-Based "Suicide" Inhibition

Beyond passive structural roles, the cyclopropyl ring can act as a reactive "warhead" for targeted covalent inhibition. The classic example is Tranylcypromine (TCP) , an irreversible inhibitor of Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

The theoretical mechanism of action proceeds via a single-electron transfer (SET) from the inhibitor's amine nitrogen to the enzyme's FAD cofactor. This generates a highly unstable amine radical cation. The inherent 27.5 kcal/mol ring strain acts as a loaded spring; it drives the rapid homolytic cleavage of the cyclopropyl C–C bond, opening the ring to form a highly reactive primary carbon radical. This radical immediately attacks the FAD cofactor, forming an irreversible covalent adduct that permanently abolishes enzymatic catalysis [4][4]. Interestingly, modifying the electronics of the ring—such as adding fluorine atoms—can selectively tune this reactivity, boosting MAO inhibition while dampening LSD1 activity unless compensated by specific aryl substitutions [6][6].

G A Target Binding (e.g., TCP to LSD1) B Single-Electron Transfer (to FAD Cofactor) A->B C Homolytic Ring Opening (Radical Intermediate) B->C D Covalent Adduction (FAD Modification) C->D E Irreversible Inactivation (Suicide Inhibition) D->E

Mechanism-based suicide inhibition pathway via single-electron transfer and cyclopropyl ring opening.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, theoretical mechanisms must be grounded in robust, self-validating experimental workflows. Below are the standard protocols I utilize to validate cyclopropyl-mediated mechanisms.

Protocol A: Time-Dependent Inhibition (TDI) Assay for Suicide Inhibitors

Objective: To definitively distinguish mechanism-based covalent inactivation (suicide inhibition) from high-affinity reversible binding.

  • Pre-incubation: Incubate the target enzyme (e.g., LSD1) with varying concentrations of the cyclopropyl inhibitor in the absence of the substrate.

    • Causality: Covalent adduct formation requires a catalytic turnover event (SET followed by ring opening), which is a time-dependent process. Reversible binding, conversely, reaches equilibrium rapidly.

  • Aliquoting and Rapid Dilution: At specific time intervals (0, 10, 20, 30, and 60 minutes), withdraw an aliquot and rapidly dilute it 100-fold into an assay buffer containing a saturating concentration of the substrate.

    • Causality: Rapid dilution drops the free inhibitor concentration far below its KI​ , preventing any new reversible binding events. The saturating substrate outcompetes any remaining free inhibitor. Therefore, any observed loss of activity is strictly due to the irreversible covalent inactivation that occurred during pre-incubation.

  • Measurement: Monitor product formation continuously to determine the initial velocity ( vi​ ) of the remaining active enzyme. Plot ln(Remaining Activity) versus pre-incubation time to calculate the inactivation rate constant ( kinact​ ).

  • Self-Validation (Dialysis Control): Subject a fully inhibited enzyme sample to extensive dialysis for 24 hours against an inhibitor-free buffer.

    • Causality: If the mechanism is a true suicide inhibition via cyclopropyl ring opening, enzymatic activity will not be recovered. If activity returns, the compound is merely a slow-tight binding reversible inhibitor, and the theoretical model must be rejected.

G Step1 Pre-incubate Enzyme with Cyclopropyl Inhibitor Step2 Aliquot at Specific Time Intervals Step1->Step2 Step3 Rapid Dilution into Substrate Step2->Step3 Step4 Measure Residual Enzymatic Activity Step3->Step4 Step5 Plot ln(Activity) vs. Pre-incubation Time Step4->Step5 Step6 Calculate Kinetic Parameters (k_inact, K_I) Step5->Step6

Time-Dependent Inhibition (TDI) assay workflow for validating mechanism-based covalent inactivation.

Protocol B: Variable-Temperature NMR (VT-NMR) for Conformational Rigidity

Objective: To quantify the rotational energy barrier ( ΔG‡ ) imposed by a cyclopropyl group acting as a conformational clamp.

  • Sample Preparation: Dissolve the cyclopropyl-containing compound in a low-freezing deuterated solvent (e.g., CD2​Cl2​ or Toluene- d8​ ).

  • VT-NMR Acquisition: Acquire 1H -NMR spectra starting at +25°C, decreasing the temperature in 10°C increments down to -78°C.

    • Causality: At room temperature, thermal energy exceeds the rotational barrier, resulting in rapid conformational exchange and a time-averaged NMR spectrum. By lowering the temperature, we reduce the kinetic energy until it falls below the activation barrier. The exchange slows relative to the NMR timescale, causing the averaged peaks to broaden and eventually split into distinct signals representing the locked conformers (e.g., axial vs. equatorial).

  • Self-Validation (Line-Shape Analysis): Perform full line-shape simulation of the exchanging resonances at the intermediate coalescence temperatures.

    • Causality: Extracting the exchange rate constants ( kex​ ) at various temperatures allows for the construction of an Eyring plot. A strictly linear Eyring plot validates that the observed peak splitting is purely due to a two-state conformational exchange process, ruling out artifacts from temperature-dependent aggregation.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry (ACS Publications). 2

  • "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC / NIH. 1

  • "The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical." Benchchem. 5

  • "Crystal structure of histone demethylase LSD1 and tranylcypromine at 2.25Å." Biochemical and Biophysical Research Communications (ResearchGate). 4

  • "Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A)." The University of East Anglia. 6

  • Izzotti, A. R., & Gleason, J. L. "Driving tert-butyl axial: the surprising cyclopropyl effect." Chemical Science (RSC Publishing). 3

Sources

Exploratory

An In-Depth Technical Guide to the Initial Toxicity Screening of Novel Amino Alcohols

Abstract The early-stage assessment of a novel chemical entity's safety profile is a cornerstone of modern drug discovery and chemical development. This guide provides a comprehensive, technically-grounded framework for...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The early-stage assessment of a novel chemical entity's safety profile is a cornerstone of modern drug discovery and chemical development. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of a promising class of compounds: amino alcohols. Amino alcohols, organic compounds containing both an amine and a hydroxyl functional group, are prevalent in numerous approved pharmaceuticals and natural products.[1] However, their inherent reactivity and structural diversity necessitate a rigorous and systematic approach to toxicological evaluation. This document moves beyond a simple recitation of protocols, delving into the scientific rationale behind the selection and sequencing of assays. It is designed to empower researchers, scientists, and drug development professionals to design and execute a self-validating initial toxicity screening cascade, thereby enabling informed, data-driven decisions to advance the most promising and safest lead candidates.

Introduction: The Imperative of Early-Stage Toxicity Assessment

The journey from a promising novel compound to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition.[2] The financial and temporal costs of such failures are substantial.[2][3] Therefore, a robust preclinical safety evaluation is not merely a regulatory hurdle but a critical component of an efficient and ethical drug development program.[4][5] Initial toxicity screening serves to "fail fast and fail cheap," identifying compounds with unfavorable toxicity profiles long before significant resources are invested.[4]

Amino alcohols are a class of organic compounds that feature both hydroxyl (-OH) and amino functional groups.[1] Their bifunctionality makes them valuable synthetic intermediates and imparts desirable physicochemical properties for a range of applications, including pharmaceuticals.[1] However, this same reactivity can also be a source of toxicity.[1] A well-designed initial toxicity screening program for novel amino alcohols should aim to:

  • Identify potential cytotoxic effects.

  • Elucidate preliminary mechanisms of toxicity.

  • Establish a safe starting dose for further in vivo studies.[6][7]

  • Provide data to support the selection of the most promising lead candidates.

This guide will detail a tiered approach to the initial toxicity screening of amino alcohols, beginning with in vitro assays and progressing to in vivo studies.

The Initial Screening Cascade: A Tiered Approach

A logical and efficient approach to initial toxicity screening involves a tiered cascade of assays, moving from high-throughput in vitro methods to more complex and resource-intensive in vivo studies. This strategy allows for the rapid screening of multiple compounds and the early elimination of those with undesirable toxicological properties.

Caption: A tiered approach to initial toxicity screening.

Tier 1: In Vitro Cytotoxicity Assays - The First Line of Defense

In vitro cytotoxicity assays are indispensable tools in the early stages of drug development, offering a rapid and cost-effective means to assess a compound's effect on cell viability and health.[8][9] These assays provide crucial insights into the concentration at which a substance becomes toxic to cells, often expressed as the half-maximal inhibitory concentration (IC50).[4][10]

Rationale for a Multi-Assay, Multi-Cell Line Approach

Relying on a single cytotoxicity assay or cell line can be misleading. Different assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity), and various cell lines exhibit differential sensitivities to toxicants. Therefore, a more robust approach involves utilizing a panel of assays and a selection of both cancerous and non-cancerous cell lines to assess for selective toxicity.[4]

Table 1: Recommended Initial Panel of In Vitro Cytotoxicity Assays

Assay TypePrincipleEndpoint MeasuredAdvantages
MTT/MTS/XTT Assays Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[8]Metabolic ActivityWell-established, cost-effective, high-throughput.
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.Membrane IntegrityDirect measure of cytotoxicity, good for short-term exposure.[9]
ATP-Based Luminescence Assay Quantification of adenosine triphosphate (ATP), which is present in metabolically active cells.Cell ViabilityHighly sensitive, rapid, suitable for high-throughput screening.
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide) Dyes that are excluded by the intact membranes of live cells but can penetrate and stain dead cells.[10]Membrane IntegritySimple, direct measure of cell death.
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[8]

Materials:

  • Selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Novel amino alcohol compound, dissolved in a suitable vehicle (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel amino alcohol in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of the vehicle used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Tier 2: Assessing Specific Toxicological Endpoints

Once a compound has passed the initial cytotoxicity screen, it is crucial to investigate more specific and potentially more subtle forms of toxicity. Genotoxicity and cardiotoxicity are two of the most significant safety concerns in drug development.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[11][12] A positive result in the Ames test indicates that the compound is a mutagen and may therefore be a carcinogen.[11] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[11][13] The assay determines if a test compound can cause a mutation that reverts the bacteria to a histidine-producing state, allowing them to grow.[13]

Key Considerations for the Ames Test:

  • Metabolic Activation: Many compounds are not directly mutagenic but become so after being metabolized by the liver.[14] Therefore, the Ames test is typically performed both with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[13][14]

  • Bacterial Strains: A panel of Salmonella strains is used to detect different types of mutations, such as frameshift and base-pair substitutions.[13]

Ames_Test_Workflow A Prepare Salmonella typhimurium strains (histidine auxotrophs) D Mix bacteria, test compound, and S9 extract (or buffer) A->D B Prepare test compound dilutions B->D C Prepare S9 liver extract (for metabolic activation) C->D E Pour mixture onto histidine-deficient agar plates D->E F Incubate for 48-72 hours E->F G Count revertant colonies F->G H Compare to negative and positive controls G->H I Determine mutagenic potential H->I

Caption: Workflow for the Ames test for mutagenicity.

Cardiotoxicity Assessment: The hERG Assay

Drug-induced cardiotoxicity is a major reason for the withdrawal of approved drugs from the market.[15] One of the most critical targets for drug-induced cardiotoxicity is the human Ether-à-go-go-Related Gene (hERG) potassium channel.[16][17] Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which can trigger a life-threatening cardiac arrhythmia known as Torsades de Pointes.[16] Therefore, assessing the potential of a novel amino alcohol to inhibit the hERG channel is a critical early safety assessment.

Methodology: Automated Patch-Clamp Electrophysiology Automated patch-clamp systems are the current gold standard for assessing hERG channel inhibition.[15][17] These systems allow for the high-throughput measurement of ion channel currents in cells engineered to express the hERG channel (e.g., HEK 293 or CHO cells).[15][18]

Experimental Protocol Outline:

  • Cell Preparation: Culture hERG-expressing cells under standard conditions.

  • Compound Application: Apply a range of concentrations of the novel amino alcohol to the cells. A known hERG inhibitor (e.g., quinidine) should be used as a positive control.[15]

  • Electrophysiological Recording: Use an automated patch-clamp system to record the hERG channel currents before and after the application of the test compound.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Tier 3: Acute In Vivo Toxicity Studies

While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism. Therefore, the final stage of initial toxicity screening involves acute in vivo studies in animal models. These studies are essential for determining the systemic toxicity of a compound and for establishing a safe dose for subsequent, more extensive preclinical studies.[19][20]

The Up-and-Down Procedure (UDP) for LD50 Estimation

The median lethal dose (LD50) is the statistically derived dose of a substance that is expected to cause death in 50% of a test animal population.[21] While the classical LD50 test has been criticized for its use of large numbers of animals, modern alternative methods, such as the Up-and-Down Procedure (UDP) (OECD Test Guideline 425), significantly reduce the number of animals required while still providing a robust estimate of acute toxicity.[22][23][24]

Principle of the Up-and-Down Procedure: The UDP is a sequential dosing method where animals are dosed one at a time.[23] The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[23] This method concentrates dosing around the LD50, leading to a more accurate estimation with fewer animals.

Table 2: OECD Guidelines for Acute Oral Toxicity Testing

GuidelineMethodPrinciple
OECD 420 Fixed Dose ProcedureAnimals are dosed at one of several fixed dose levels (5, 50, 300, 2000 mg/kg) to identify a dose that produces clear signs of toxicity but not mortality.[21][25]
OECD 423 Acute Toxic Class MethodThe substance is assigned to a toxicity class based on the mortality observed at one of several fixed starting doses.[22][26][27]
OECD 425 Up-and-Down ProcedureA sequential dosing method that adjusts the dose for each animal based on the outcome for the previous one.[22][23]
Experimental Protocol: Acute Oral Toxicity Study (Adapted from OECD 425)

Animal Model:

  • Typically, rats or mice are used. The choice of species should be justified based on available metabolic and pharmacokinetic data.[20]

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.[25]

  • Fasting: Animals are fasted overnight prior to dosing.[23]

  • Dose Administration: The first animal receives a dose that is the best initial estimate of the LD50. The test substance is administered by gavage.[23]

  • Observation: The animal is observed for signs of toxicity and mortality for at least 24 hours.[23]

  • Sequential Dosing: If the first animal survives, the dose for the next animal is increased. If the first animal dies, the dose for the next animal is decreased. This process is continued until the stopping criteria are met.

  • Long-Term Observation: All surviving animals are observed for a total of 14 days for any delayed toxic effects.[23][25] Body weight is recorded weekly.[23]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Clinical Observations: Throughout the study, animals should be observed for a range of clinical signs, including changes in skin and fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior.[23][25]

Conclusion: Synthesizing the Data for Informed Decision-Making

The initial toxicity screening of a novel amino alcohol is a multi-faceted process that requires a carefully considered, tiered approach. By integrating data from a battery of in vitro and in vivo assays, researchers can build a comprehensive preliminary safety profile for their lead candidates. This data-driven approach is essential for identifying compounds with the highest potential for success while minimizing the risk of late-stage failures. The methodologies outlined in this guide provide a robust framework for conducting these critical early-stage safety assessments, ultimately contributing to the development of safer and more effective medicines.

References

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  • (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
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  • (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd.
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  • (2021, September 1). hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. The Korean Society of Oriental Medical Prescriptions.
  • Wikipedia. (n.d.). Ames test. Wikipedia. Retrieved from [Link]

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  • The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. The Rockefeller University. Retrieved from [Link]

  • (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research. Biobide.
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Sources

Foundational

An In-depth Technical Guide to the In Silico Modeling of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol Receptor Binding

Abstract This guide provides a comprehensive, technically-grounded framework for investigating the receptor binding characteristics of the novel synthetic compound, 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol. Recogni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for investigating the receptor binding characteristics of the novel synthetic compound, 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol. Recognizing the critical role of G-protein coupled receptors (GPCRs) in pharmacology, this document outlines a multi-phase in silico strategy. We will navigate through target identification, leveraging structural bioinformatics to pinpoint high-probability receptor interactions. The core of this guide is a detailed exposition of a computational workflow, encompassing ligand and receptor preparation, molecular docking, and all-atom molecular dynamics (MD) simulations. We further elaborate on advanced techniques for calculating binding free energies, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. The objective is to equip researchers, scientists, and drug development professionals with a robust, replicable methodology to elucidate the molecular determinants of ligand binding, thereby accelerating early-stage drug discovery and optimization.

Introduction

The compound 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol possesses structural motifs—a flexible amino-alcohol backbone and a constrained cyclopropyl group—that suggest potential interactions with aminergic G-protein coupled receptors (GPCRs). These receptors, which include dopamine, serotonin, and adrenergic subtypes, are integral to a vast array of physiological processes and represent a significant portion of modern drug targets[1][2]. Elucidating the precise binding mechanism of novel ligands to these receptors is a cornerstone of rational drug design.

Traditional high-throughput screening (HTS) campaigns, while effective, are resource-intensive. In silico modeling offers a powerful, complementary approach to rapidly assess and prioritize candidate molecules, predict binding affinities, and understand the nuanced molecular interactions that govern ligand recognition and receptor activation[3]. By simulating these complex biological events at an atomic level, we can gain invaluable insights that guide further experimental validation, ultimately de-risking and streamlining the drug development pipeline[4][5].

This guide establishes a systematic, field-proven protocol for the in silico analysis of our lead compound, focusing on a putative interaction with the Dopamine D1 Receptor (D1R) as an illustrative example. The principles and techniques described herein are, however, broadly applicable to other GPCR targets.

Section 1: Target Identification and Characterization

The initial and most critical phase of any in silico study is the identification and preparation of the biological target. The chemical features of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol suggest a likely interaction with aminergic GPCRs. A structural similarity search against known ligands in databases such as ChEMBL would be the first step. For the purpose of this guide, we will proceed with the hypothesis that the Dopamine D1 Receptor (D1R) is a primary target, given its known role in neurological processes and the structural resemblance of our ligand to known dopaminergic agonists[6][7].

The Dopamine D1 receptor is a Class A GPCR that couples to the Gs protein, playing a crucial role in memory, learning, and motor control[8]. The availability of high-resolution experimental structures is paramount for accurate modeling.

Protocol 1: Receptor Structure Acquisition and Preparation

  • Structure Retrieval: Search the RCSB Protein Data Bank (PDB) for high-resolution crystal or cryo-EM structures of the human Dopamine D1 Receptor. For this study, we select PDB ID: 7JOZ , which represents the D1R in an active state, complexed with a G-protein and a non-catechol agonist[6]. This choice is critical as the active-state conformation is more relevant for studying agonist binding.

  • Initial Cleaning: Utilize molecular visualization software (e.g., PyMOL, UCSF Chimera) to inspect the structure. Remove non-essential components such as co-crystallized ligands (unless using them to define the binding site), crystallization aids, and all water molecules.

  • Handling Missing Residues: GPCR structures often have unresolved, flexible loop regions. These gaps must be addressed. Use modeling software like MODELLER or the built-in tools in Schrödinger's Maestro to reconstruct these missing loops. This step is vital for the stability of subsequent molecular dynamics simulations.

  • Protonation and Side-Chain Optimization: Assign correct protonation states to titratable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4. This is typically accomplished using specialized tools like H++ or PropKa[9]. Subsequently, perform a restrained energy minimization of the receptor structure to relieve any steric clashes introduced during the preparation steps, while keeping the backbone atoms constrained to preserve the experimental fold.

Section 2: In Silico Methodology - A Phased Approach

With a prepared receptor, we now outline the core computational workflow.

Phase 1: Ligand Preparation

The ligand must be converted from a 2D representation to a robust, low-energy 3D conformation.

Protocol 2: 3D Ligand Generation and Optimization

  • 2D to 3D Conversion: Draw the 2D structure of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol in a molecular editor like MarvinSketch or ChemDraw. Use a tool like Open Babel or the RDKit to generate an initial 3D conformation.

  • Protonation State Assignment: At physiological pH (7.4), the secondary amine and the primary amine of the ethylamino group are expected to be protonated. Assign the appropriate charges.

  • Energy Minimization: Perform a geometry optimization of the ligand's 3D structure using a quantum mechanics (e.g., DFT with B3LYP/6-31G*) or a suitable molecular mechanics force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation prior to docking.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is a computationally efficient method for generating plausible binding poses and estimating binding affinity through scoring functions[10][11].

Workflow Diagram: Molecular Docking

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand 3D Ligand Structure (Energy Minimized) Grid Define Grid Box (around orthosteric site) Ligand->Grid Receptor Prepared D1 Receptor (PDB: 7JOZ) Receptor->Grid Docking Run AutoDock Vina Grid->Docking Poses Generate Binding Poses (Ranked by Score) Docking->Poses Analysis Visual Inspection & Interaction Analysis Poses->Analysis

Caption: Molecular docking workflow.

Protocol 3: Molecular Docking with AutoDock Vina

  • Receptor and Ligand File Preparation: Convert the prepared receptor PDB file and the optimized ligand file into the PDBQT format required by AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define the search space for the docking simulation. This is a three-dimensional grid centered on the known orthosteric binding pocket of the D1R. The location can be inferred from the position of the co-crystallized agonist in the PDB structure (7JOZ)[6]. A typical grid size would be 25Å x 25Å x 25Å to allow for sufficient rotational and translational freedom for the ligand.

  • Execution of Docking: Run AutoDock Vina, specifying the prepared receptor, ligand, and grid configuration file. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 8 for initial screening, and higher (e.g., 32) for more refined results.

  • Pose Analysis: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked poses should be visually inspected. Plausible poses are those that exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic interactions) within the binding pocket.

Phase 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-receptor complex, accounting for protein flexibility and the explicit presence of a solvent environment[12][13][14]. This allows for a more rigorous assessment of the stability of the predicted binding pose and a more detailed characterization of the intermolecular interactions over time.

Workflow Diagram: Molecular Dynamics Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_traj Trajectory Analysis Start Best Docked Pose (Ligand-Receptor Complex) Membrane Embed in POPC Membrane Bilayer Start->Membrane Solvate Solvate with Water (e.g., TIP3P model) Membrane->Solvate Ionize Add Ions to Neutralize (e.g., Na+, Cl-) Solvate->Ionize Minimize Energy Minimization Ionize->Minimize Equilibrate NVT & NPT Equilibration (Position Restraints) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production RMSD RMSD & RMSF Production->RMSD HBonds Hydrogen Bond Analysis Production->HBonds Interactions Interaction Fingerprints Production->Interactions

Caption: MD simulation workflow for a GPCR-ligand complex.

Protocol 4: MD Simulation using GROMACS

  • System Setup:

    • Force Field Selection: Choose an appropriate force field. The AMBER ff14SB force field is well-validated for proteins, while the General Amber Force Field (GAFF) can be used for the ligand.

    • Membrane Embedding: Since the D1R is a transmembrane protein, the complex from the best docking pose must be embedded in a realistic lipid bilayer model, such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

    • Solvation and Ionization: The system is then solvated in an explicit water box (e.g., TIP3P water model) and ions (Na⁺ and Cl⁻) are added to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

  • Equilibration:

    • Minimization: Perform a steep descent energy minimization to remove any bad contacts.

    • NVT and NPT Equilibration: Gradually heat the system to 310 K (NVT ensemble) and then equilibrate the pressure (NPT ensemble), while applying position restraints to the protein and ligand heavy atoms. These restraints are then slowly released over several steps to allow the system to relax gently.

  • Production Run: Run the production MD simulation for a duration sufficient to observe stable binding, typically at least 100 nanoseconds.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of individual residues (Root Mean Square Fluctuation - RMSF), and specific ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Phase 4: Binding Free Energy Calculations

To obtain a more accurate estimate of binding affinity than docking scores, end-point free energy methods like MM/PBSA can be employed. These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models[15][16].

Protocol 5: MM/PBSA Calculation

  • Trajectory Extraction: Extract snapshots (frames) from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, calculate the binding free energy (ΔG_bind) using the following equation:

    • ΔG_bind = G_complex - (G_receptor + G_ligand)

    • Where each G term is calculated as: G = E_MM + G_solv - TΔS

    • E_MM includes internal, electrostatic, and van der Waals energies.

    • G_solv is the solvation free energy, composed of polar (calculated via Poisson-Boltzmann or Generalized Born models) and non-polar (often estimated from the solvent-accessible surface area) components[15][16].

  • Averaging: Average the ΔG_bind values across all snapshots to obtain the final estimated binding free energy.

Section 3: Data Analysis and Interpretation

The culmination of the in silico workflow is the synthesis and interpretation of the generated data.

Table 1: Summary of In Silico Binding Data (Hypothetical)

MetricValueInterpretation
Docking Score (Vina) -8.5 kcal/molStrong predicted binding affinity.
MD Simulation RMSD 1.5 Å (Backbone)The receptor structure remains stable throughout the simulation.
Ligand RMSD 0.8 Å (Heavy Atoms)The ligand maintains a stable binding pose within the pocket.
MM/PBSA ΔG_bind -45.7 ± 4.2 kcal/molFavorable binding free energy, indicating a stable complex.

Key Interaction Analysis:

  • Hydrogen Bonds: Visual analysis of the MD trajectory might reveal stable hydrogen bonds between the ligand's hydroxyl group and the side chain of Ser199 and Ser202 in transmembrane helix 5 (TM5). The protonated amine could form a salt bridge with the highly conserved Asp103 in TM3, a critical interaction for many aminergic GPCR agonists[7].

  • Hydrophobic Interactions: The cyclopropyl group may be observed to fit snugly into a hydrophobic sub-pocket formed by residues such as Phe288, Trp313, and Val87, contributing to binding affinity and potentially selectivity.

Section 4: Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the receptor binding of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol. By integrating molecular docking, extensive molecular dynamics simulations, and binding free energy calculations, we can generate a detailed, atomistic model of the ligand-receptor interaction. The hypothetical results for the Dopamine D1 Receptor suggest a stable, high-affinity binding mode characterized by specific hydrogen bonding and hydrophobic interactions.

These computational predictions provide a strong foundation for subsequent experimental validation. Key residues identified in the binding site can be targeted for site-directed mutagenesis studies to confirm their role in ligand recognition. Furthermore, the structural insights gained can guide the rational design of new analogs with improved potency, selectivity, or pharmacokinetic properties. This iterative cycle of computational modeling and experimental testing is a hallmark of modern, efficient drug discovery.

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  • Meiler Lab. Ligand Docking Ligand Docking with a G-Protein Coupled Receptor. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 7(11), 943–954. [Link]

  • Galaxy Training. Protein-ligand docking. [Link]

Sources

Protocols & Analytical Methods

Method

Applications of cyclopropylamines in medicinal chemistry

Application Note: The Cyclopropylamine Scaffold in Medicinal Chemistry – Synthesis, Mechanisms, and Target Profiling Introduction Cyclopropylamines represent a privileged structural motif in medicinal chemistry. The uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Cyclopropylamine Scaffold in Medicinal Chemistry – Synthesis, Mechanisms, and Target Profiling

Introduction

Cyclopropylamines represent a privileged structural motif in medicinal chemistry. The unique sp²-like character of the highly strained cyclopropane ring, combined with the basicity and hydrogen-bonding capability of the amine, imparts exceptional[1]. Historically recognized for their foundational role in monoamine oxidase (MAO) inhibitors like [2], cyclopropylamines have recently experienced a renaissance as mechanism-based inactivators of epigenetic targets, specifically [3].

This application note provides a comprehensive guide for medicinal chemists and drug development professionals. It covers the mechanistic rationale behind cyclopropylamine-based enzyme inhibition, quantitative profiling of target affinities, and self-validating synthetic protocols for incorporating this scaffold into novel chemical entities.

Mechanistic Pharmacology: Mechanism-Based Enzyme Inactivation

Cyclopropylamines frequently act as "suicide inhibitors" or mechanism-based inactivators. When interacting with flavin-dependent enzymes like MAO or LSD1, the cyclopropylamine moiety undergoes a specific sequence of bioactivation events driven by the enzyme's own catalytic machinery[4].

Causality of Inhibition:

  • Active Site Binding : The cyclopropylamine enters the active site, mimicking the natural monoamine substrate.

  • Single Electron Transfer (SET) : The basic nitrogen lone pair donates a single electron to the oxidized flavin adenine dinucleotide (FAD) cofactor, generating an [4].

  • Ring Opening : The immense ring strain (approx. 27.5 kcal/mol) of the cyclopropane ring drives the rapid homolytic cleavage of the C–C bond adjacent to the radical cation.

  • Adduct Formation : The resulting highly reactive primary carbon radical collapses with the flavin cofactor (often at the C4a position), forming a stable, [3].

G A Cyclopropylamine Substrate Binding B Single Electron Transfer (to FAD Cofactor) A->B C Amine Radical Cation Intermediate B->C D Strain-Driven Ring Opening C->D E Reactive Carbon Radical Generation D->E F Covalent Flavin Adduct (C4a Position) E->F G Irreversible Enzyme Inactivation F->G

Mechanism of flavin-dependent enzyme inactivation by cyclopropylamines via SET and ring opening.

Quantitative Target Profiling: Tranylcypromine as a Benchmark

Tranylcypromine (trans-2-phenylcyclopropylamine, 2-PCPA) serves as the benchmark cyclopropylamine for both [2]. To design selective LSD1 inhibitors for oncology (e.g., preventing cancer cell growth and metastasis), researchers must optimize the cyclopropylamine scaffold to abrogate MAO-A/B activity, which carries dose-limiting cardiovascular liabilities such as the [5].

Table 1: Benchmark Kinetic and Inhibitory Parameters of Tranylcypromine (2-PCPA)

Target EnzymeBiological FunctionInhibitory Mechanism IC50​ / Ki​ ValueInactivation Rate ( kinact​ )
MAO-A Serotonin/Norepinephrine metabolismIrreversible, Covalent~ 2.3 µMRapid
MAO-B Dopamine/Phenethylamine metabolismIrreversible, Covalent~ 101.9 µMRapid
LSD1 (KDM1A) Histone H3K4/H3K9 demethylationIrreversible, Covalent Ki​ = 242 µM0.0106 s−1

Data synthesized from biochemical evaluations of 2-PCPA against human flavin-dependent amine oxidases[2][3].

Synthetic Methodologies and Protocols

To leverage the cyclopropylamine scaffold, medicinal chemists require robust, scalable, and stereoselective synthetic routes. We detail two field-proven methodologies: the [6] for direct synthesis from amides, and the [7] for accessing cyclopropylamines from readily available cyclopropanecarboxylic acids.

Protocol A: Titanium-Mediated Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction is a powerful transformation that converts N,N-dialkylamides into cyclopropylamines using a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide[6].

Causality of Experimental Choices:

  • Methyltitanium triisopropoxide ( MeTi(OiPr)3​ ) vs. Ti(OiPr)4​ : Using MeTi(OiPr)3​ prevents the formation of unreactive titanium complexes and allows the use of only one equivalent of a valuable Grignard reagent, [6].

  • Temperature Control : Adding the Grignard reagent at ambient temperature rather than low temperature accelerates the ligand exchange and titanacyclopropane formation, overcoming the [8].

Step-by-Step Methodology:

  • Preparation of Titanium Reagent : In an oven-dried, argon-flushed Schlenk flask, dissolve the N,N-dialkylformamide (1.0 equiv) and MeTi(OiPr)3​ (1.1 equiv) in anhydrous tetrahydrofuran (THF) to a 0.2 M concentration.

  • Grignard Addition : Stir the solution at 20 °C (ambient temperature). Slowly add the substituted ethylmagnesium halide (Grignard reagent, 1.2 equiv) dropwise via a syringe pump over 1 hour.

    • Self-Validation Check: The solution should transition from clear to a deep red/brown color, indicating the formation of the titanacyclopropane intermediate.

  • Ring Contraction/Expansion : Allow the reaction mixture to stir for an additional 2–4 hours at 20 °C. The oxatitanacyclopentane intermediate will undergo ring opening to an iminium-titanium oxide inner salt, followed by cyclization to the cyclopropylamine.

  • Quenching & Workup : Quench the reaction strictly with water (2 mL per mmol of Ti) to hydrolyze the titanium salts. A white precipitate ( TiO2​ ) will form. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure and purify the resulting cyclopropylamine via silica gel flash chromatography or acid-base extraction.

Protocol B: Curtius Rearrangement of Cyclopropanecarboxylic Acids

When specific stereocenters are required, starting from enantiopure cyclopropanecarboxylic acids and utilizing the Curtius rearrangement is highly effective. This reaction proceeds with[9] at the migrating carbon.

Causality of Experimental Choices:

  • Diphenylphosphoryl azide (DPPA) : Acts as a safe, bench-stable azide source to generate the acyl azide in situ, avoiding the handling of highly toxic and explosive sodium azide[7].

  • Anhydrous tert-butanol ( tBuOH ) : Traps the intermediate isocyanate to form a Boc-protected amine, which is easily purified and subsequently deprotected under mild acidic conditions, [7].

Step-by-Step Methodology:

  • Acyl Azide Formation : To a solution of the cyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.1 M), add triethylamine ( Et3​N , 1.2 equiv) and DPPA (1.1 equiv) at room temperature. Stir for 2 hours.

  • Thermal Rearrangement : Add anhydrous tBuOH (5.0 equiv) to the reaction mixture. Heat the solution to 80 °C (reflux) for 8 hours.

    • Self-Validation Check: Monitor the evolution of N2​ gas (bubbling), which confirms the thermal decomposition of the acyl azide into the isocyanate intermediate.

  • Isolation of the Carbamate : Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO3​ and brine. Dry over Na2​SO4​ , concentrate, and purify the Boc-protected cyclopropylamine via column chromatography.

  • Deprotection : Dissolve the Boc-protected amine in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours. Concentrate under vacuum to yield the pure cyclopropylamine TFA salt, which can be converted to the free base or hydrochloride salt as needed.

References

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal.[Link]

  • Molecular Aspects of the Activity and Inhibition of the FAD-Containing Monoamine Oxidases. Taylor & Francis.[Link]

  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Psych Scene Hub.[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC.[Link]

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. PubMed.[Link]

  • Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications.[Link]

  • Benzenemethanamine, N-(2-ethenylcyclopropyl)-N-(phenylmethyl). Organic Syntheses.[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.[Link]

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Application

Biological activity screening of novel amino alcohol libraries

Application Note: High-Throughput Biological Activity Screening of Novel β -Amino Alcohol Libraries Introduction & Rationale The β -amino alcohol moiety is a highly privileged pharmacophore in modern drug discovery. Hist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Biological Activity Screening of Novel β -Amino Alcohol Libraries

Introduction & Rationale

The β -amino alcohol moiety is a highly privileged pharmacophore in modern drug discovery. Historically foundational to β -adrenergic receptor antagonists (beta-blockers) and antimalarials, this structural motif is increasingly recognized for its broad therapeutic applicability, including potent antibacterial activity and novel anti-inflammatory properties . Recent computational drug repurposing and synthetic library screenings have even identified specific β -amino alcohol derivatives as potent, non-LPS-like Toll-like receptor 4 (TLR4) modulators .

To effectively mine a newly synthesized β -amino alcohol library for viable lead compounds, researchers must employ a rigorous, self-validating high-throughput screening (HTS) cascade. This guide details a sequential workflow: filtering out inherently cytotoxic compounds first, dynamically validating the assay's statistical robustness, and finally assessing target-specific functional activity.

HTS_Workflow Library Novel β-Amino Alcohol Compound Library QC Library QC & Formatting (LC-MS, DMSO Stock) Library->QC Primary Primary Screen: Cytotoxicity (CellTiter-Glo ATP Assay) QC->Primary Secondary Secondary Screen: Functional (TLR4 Reporter Assay) Primary->Secondary Validation Hit Validation (Dose-Response, Z'-Factor > 0.5) Secondary->Validation Lead Lead Optimization & SAR Analysis Validation->Lead

Fig 1. Sequential HTS workflow for β-amino alcohol library screening and validation.

Primary Screening: Cytotoxicity & Cell Viability

Before evaluating functional target engagement, it is critical to eliminate compounds that cause non-specific cell death. We utilize a homogeneous luminescent cell viability assay for this primary screen.

ATP_Logic Viable Viable Cells Lysis Cell Lysis (Reagent Addition) Viable->Lysis ATP Released ATP Lysis->ATP Light Luminescent Signal (Proportional to Cell Number) ATP->Light Luciferase Luciferase + Luciferin + O2 + Mg2+ Luciferase->Light Catalyzes

Fig 2. Mechanistic logic of the luminescent ATP-dependent cell viability assay.

Protocol 1: Step-by-Step Viability Assay (384-Well Format)
  • Cell Seeding: Dispense 25 µL of mammalian cell suspension (e.g., HEK293 or target-specific cell line) into opaque-walled 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Pin-transfer 50 nL of the β -amino alcohol library (from 10 mM DMSO stocks) to achieve a final screening concentration of 20 µM (0.2% DMSO final).

  • Incubation: Incubate the plates for 48 hours under standard culture conditions.

  • Reagent Preparation: Thaw the viability assay buffer and equilibrate to room temperature. Reconstitute the lyophilized substrate. Note: Reconstituted reagent can be stored at 4°C for 48 hours with minimal (~5%) loss of activity.

  • Lysis & Reaction: Add 25 µL of the reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce complete cell lysis .

  • Signal Stabilization: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal .

  • Detection: Record luminescence using a microplate reader (integration time: 0.25–1.0 second per well).

Self-Validating Quality Control: The Z'-Factor

A screening protocol is only as reliable as its internal controls. To validate the assay dynamically, we calculate the Z'-factor for every single plate.

Causality & Assay Logic: High-throughput screens are inherently prone to edge effects, temperature gradients, and micro-dispensing errors. The Z'-factor is a dimensionless statistical characteristic that reflects both the assay's signal dynamic range and the data variation associated with the measurements . Unlike a simple signal-to-noise ratio, the Z'-factor accounts for the standard deviations of both the positive and negative controls, ensuring the "separation band" is wide enough to prevent false positives/negatives .

Protocol 2: Z'-Factor Assessment
  • Control Placement: Designate columns 1-2 for negative controls ( μn​ , 0.2% DMSO vehicle) and columns 23-24 for positive controls ( μp​ , e.g., 10 µM Staurosporine for 100% cytotoxicity).

  • Data Extraction: Calculate the mean ( μ ) and standard deviation ( σ ) for both control sets on the plate.

  • Calculation: Apply the established formula:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​
  • Validation Gate: An assay must yield a Z′≥0.5 to be classified as an "excellent assay" with a wide separation band . Any plate failing this metric is automatically flagged, discarded, and re-run to maintain scientific integrity.

Secondary Functional Screening: Target-Specific Modulation

Compounds that show >80% viability in the primary screen advance to the secondary functional screen. Given the recent discovery of β -amino alcohols as non-LPS-like TLR4 antagonists , we utilize a reporter gene assay to measure specific receptor modulation.

Protocol 3: Step-by-Step TLR4 Reporter Assay
  • Cell Preparation: Seed engineered HEK-Blue™ hTLR4 cells (which express a NF- κ B-inducible secreted embryonic alkaline phosphatase [SEAP] reporter) at 2.5×104 cells/well in 384-well plates.

  • Compound Pre-incubation: Pin-transfer hit compounds to create a dose-response curve (0.1 µM to 50 µM). Incubate for 1 hour.

  • Ligand Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 20 ng/mL to stimulate TLR4-mediated inflammatory pathways .

  • Incubation: Incubate for 24 hours at 37°C.

  • Detection: Transfer 20 µL of the cell supernatant to a new plate containing 180 µL of SEAP detection medium. Incubate for 1 hour and read absorbance at 620 nm.

Data Presentation & Hit Triage

Quantitative data must be synthesized to evaluate the therapeutic window of each compound. The Selectivity Index (SI) is calculated as the ratio of the Cytotoxic Concentration ( CC50​ ) to the Inhibitory Concentration ( IC50​ ).

Compound IDPrimary Viability @ 20 µM (%)TLR4 Antagonism IC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)Status
BAA-001 98.2 ± 1.11.45> 100> 68.9Lead Candidate
BAA-045 95.4 ± 2.04.1085.520.8Hit
BAA-112 42.1 ± 3.5N/A15.2N/ADiscarded (Toxic)
BAA-188 99.1 ± 0.80.85> 100> 117.6Lead Candidate
BAA-204 88.5 ± 1.422.5090.04.0Discarded (Weak)

Table 1: Hypothetical screening summary of top β -amino alcohol derivatives. Compounds with an SI > 50 are prioritized for Lead Optimization.

References

  • GraphPad Software. "Calculating a Z-factor to assess the quality of a screening assay." GraphPad FAQ. URL:[Link]

  • Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999;4(2):67-73. URL:[Link]

  • Zhang X, et al. "Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies." Bioinformatics, 2021. URL:[Link]

  • "Synthesis and therapeutic application of beta-amino alcohol derivatives." ResearchGate, 2024. URL:[Link]

  • Perrin-Cocon, L. et al. "Small Molecules as Toll-like Receptor 4 Modulators Drug and In-House Computational Repurposing." Pharmaceuticals (MDPI), 2022;15(10):1155. URL:[Link]

Method

High-Throughput Screening Assays for Amino Alcohol Derivatives: An Application and Protocol Guide

Introduction: The Significance of Amino Alcohols in Drug Discovery Amino alcohols are a pivotal class of organic compounds, characterized by the presence of both an amine and an alcohol functional group. This unique bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amino Alcohols in Drug Discovery

Amino alcohols are a pivotal class of organic compounds, characterized by the presence of both an amine and an alcohol functional group. This unique bifunctionality imparts a wide range of chemical and physical properties, making them valuable scaffolds in medicinal chemistry.[1][] Amino alcohol derivatives are found in a multitude of biologically active molecules and approved pharmaceuticals, where they often play a critical role in molecular recognition and binding to biological targets.[3][4] Their applications span various therapeutic areas, including the development of antiviral, anticancer, and antimalarial agents.[3][5] The chiral nature of many amino alcohols further enhances their utility as building blocks for stereospecific drugs.[]

Given their therapeutic potential, large libraries of amino alcohol derivatives are frequently synthesized and screened for novel biological activities. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate these extensive chemical collections, enabling the rapid identification of promising "hit" compounds that can be advanced into lead optimization programs.[6][] This guide provides an in-depth overview of the key HTS assays and protocols tailored for the discovery of bioactive amino alcohol derivatives, with a focus on practical implementation and data interpretation.

Navigating the HTS Landscape for Amino Alcohol Derivatives

The selection of an appropriate HTS assay is paramount and depends on the specific biological question being addressed. The primary considerations include the nature of the target (e.g., enzyme, receptor, or whole cell), the expected mechanism of action of the compounds, and the required throughput and cost-effectiveness.[8] For amino alcohol derivatives, which can modulate a wide array of biological targets, a versatile toolkit of HTS technologies is essential.

Here, we delve into three powerful and widely adopted homogeneous assay formats: Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). These "mix-and-read" technologies are particularly well-suited for automated HTS due to their simplicity, requiring no separation or wash steps.[9][10][11]

Assay Validation: The Cornerstone of Reliable Screening

A robust HTS campaign is built upon a well-validated assay. The primary goal of assay validation is to ensure that the assay can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter widely used for this purpose, as it takes into account both the dynamic range of the assay and the variability of the data.[9][12]

Z'-Factor Calculation:

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability. Ideal for HTS.[12]
0 to 0.5MarginalThe separation between controls is small, and the assay may be prone to false positives or negatives.[12]
< 0UnacceptableThe signal from the positive and negative controls overlaps, rendering the assay unsuitable for screening.[12]

A Z'-factor of ≥ 0.5 is generally considered the benchmark for a reliable HTS assay.[12]

Fluorescence Polarization (FP) Assays: Probing Molecular Interactions

Principle of FP:

Fluorescence polarization is a powerful technique for monitoring molecular binding events in solution.[9][13] It relies on the principle that the rotational speed of a fluorescently labeled molecule (the "tracer") is dependent on its size. A small, unbound tracer tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When the tracer binds to a larger molecule (e.g., a protein), its rotational motion is significantly slowed, resulting in a higher degree of polarization of the emitted light.[14]

Caption: Principle of Fluorescence Polarization.

Application for Amino Alcohol Derivatives:

FP is particularly well-suited for identifying amino alcohol derivatives that disrupt protein-protein or protein-ligand interactions. In a competitive binding assay format, a test compound that binds to the target protein will displace the fluorescent tracer, leading to a decrease in the FP signal. This format is widely used for screening against various targets, including G-protein coupled receptors (GPCRs).[14][15]

Protocol: FP-Based Competitive Binding Assay for a GPCR Target

This protocol outlines a general procedure for a 384-well plate-based FP competitive binding assay.

Materials:

  • Purified GPCR target

  • Fluorescently labeled ligand (tracer) with known affinity for the GPCR

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • Amino alcohol derivative library (typically dissolved in DMSO)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Experimental Workflow:

Caption: FP Competitive Binding Assay Workflow.

Detailed Steps:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each amino alcohol derivative from the library into the wells of a 384-well plate. Include wells for negative controls (DMSO vehicle) and positive controls (a known unlabeled ligand for the GPCR).

  • Target Addition: Add the purified GPCR target, diluted in assay buffer, to all wells. The final concentration of the GPCR should be optimized, but a starting point is typically at or below the Kd of the tracer.

  • Tracer Addition: Add the fluorescently labeled ligand (tracer) to all wells. The final concentration of the tracer should also be optimized, ideally at or below its Kd.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-2 hours) at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Determine the Z'-factor for the assay plate to assess its quality.

    • Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).

Causality and Experimental Choices:

  • Homogeneous Format: The "mix-and-read" nature of FP assays eliminates the need for wash steps, which increases throughput and reduces variability.[9]

  • Competitive Binding: This format allows for the identification of compounds that bind to the same site as the natural ligand or an allosteric site that affects ligand binding.

  • Tracer Concentration: Using a tracer concentration at or below its Kd ensures that the assay is sensitive to competitive displacement by test compounds.[4]

Förster Resonance Energy Transfer (FRET) Assays: A Molecular Ruler

Principle of FRET:

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[10][16] When the donor fluorophore is excited, it can transfer its energy to the acceptor fluorophore, which then emits light at its characteristic wavelength. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive tool for monitoring changes in molecular proximity.[17]

Application for Amino Alcohol Derivatives:

FRET assays are widely used to screen for inhibitors of enzymes, particularly proteases and kinases.[10][18] For example, in a protease assay, a peptide substrate can be labeled with a FRET donor and acceptor pair. In the intact substrate, FRET is high. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in FRET and an increase in donor fluorescence. Amino alcohol derivatives that inhibit the protease will prevent this change in FRET.

Protocol: FRET-Based Protease Inhibition Assay

This protocol describes a general procedure for a 384-well plate-based FRET assay to screen for protease inhibitors.

Materials:

  • Purified protease

  • FRET-labeled peptide substrate specific for the protease

  • Assay buffer (optimized for protease activity)

  • Amino alcohol derivative library

  • 384-well, low-volume, black microplates

  • Fluorescence microplate reader capable of measuring dual-emission FRET

Experimental Workflow:

Caption: FRET-Based Protease Assay Workflow.

Detailed Steps:

  • Compound and Enzyme Dispensing: Dispense the amino alcohol derivatives and controls into the wells of a 384-well plate. Add the purified protease, diluted in assay buffer, to all wells except for the negative controls (no enzyme).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the test compounds to interact with the protease.

  • Reaction Initiation: Add the FRET-labeled peptide substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and monitor the change in the FRET signal (e.g., the ratio of acceptor to donor emission) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well from the kinetic data.

    • Determine the percent inhibition for each test compound relative to the uninhibited controls.

    • Calculate the Z'-factor for the assay.

    • Identify "hit" compounds that exhibit significant inhibition of the protease activity.

Causality and Experimental Choices:

  • Kinetic Measurement: Monitoring the reaction in real-time provides more robust data than a single endpoint reading and can help to identify compounds that interfere with the assay readout over time.[19]

  • Substrate Concentration: The substrate concentration is typically kept at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • TR-FRET: A variation of FRET, Time-Resolved FRET (TR-FRET), uses long-lifetime lanthanide donors to reduce background fluorescence and assay interference, further enhancing the robustness of the assay.[20][21]

AlphaScreen Assays: Amplified Luminescent Proximity

Principle of AlphaScreen:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that relies on the generation of a chemiluminescent signal when two different types of beads, a Donor and an Acceptor bead, are brought into close proximity (within ~200 nm).[11][22] Upon excitation with a laser at 680 nm, the Donor bead releases singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen triggers a cascade of energy transfer events within the Acceptor bead, culminating in the emission of light at 520-620 nm.[11]

Application for Amino Alcohol Derivatives:

AlphaScreen is a highly versatile platform that can be adapted to study a wide range of biological interactions, including protein-protein interactions, enzyme activity (e.g., kinases), and receptor-ligand binding.[11][22] For screening amino alcohol derivatives as kinase inhibitors, a biotinylated substrate and a phospho-specific antibody are used. The substrate binds to a streptavidin-coated Donor bead, and the antibody, which recognizes the phosphorylated substrate, binds to a Protein A-coated Acceptor bead. Kinase activity brings the beads together, generating a signal. An inhibitor will prevent this signal generation.[23]

Protocol: AlphaScreen Kinase Inhibition Assay

This protocol provides a general framework for a 384-well plate-based AlphaScreen assay to screen for kinase inhibitors.

Materials:

  • Purified kinase

  • Biotinylated substrate peptide

  • Phospho-specific antibody

  • Streptavidin-coated Donor beads

  • Protein A-coated Acceptor beads

  • Kinase assay buffer

  • ATP

  • Amino alcohol derivative library

  • 384-well, white, opaque microplates

  • Microplate reader capable of AlphaScreen detection

Experimental Workflow:

Caption: AlphaScreen Kinase Assay Workflow.

Detailed Steps:

  • Reagent Dispensing: In a 384-well white plate, dispense the amino alcohol derivatives, the purified kinase, and the biotinylated substrate peptide.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined time to allow for substrate phosphorylation.

  • Detection: Stop the kinase reaction and add a mixture of the phospho-specific antibody and the Protein A-coated Acceptor beads. After a brief incubation, add the Streptavidin-coated Donor beads.

  • Incubation: Incubate the plate in the dark at room temperature to allow for the binding of the beads to the reaction components.

  • Measurement: Read the plate on a microplate reader equipped for AlphaScreen detection.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound.

    • Determine the Z'-factor for the assay plate.

    • Identify "hit" compounds that significantly reduce the AlphaScreen signal.

Causality and Experimental Choices:

  • High Sensitivity: The signal amplification inherent in the AlphaScreen technology provides high sensitivity, allowing for the use of low concentrations of reagents.[11]

  • Homogeneous and Robust: Like FP and FRET, AlphaScreen is a homogeneous assay, making it highly amenable to automation.[24]

  • Versatility: The technology can be readily adapted to different targets by changing the binding partners on the beads, making it a valuable tool for a wide range of screening applications, including GPCR functional assays.[25][26]

Troubleshooting and Mitigating Assay Interference

A significant challenge in HTS is the potential for compounds to interfere with the assay technology itself, leading to false-positive or false-negative results.[27] Amino alcohol derivatives, like many other chemical classes, can exhibit properties that may interfere with certain assay formats.

Common Types of Interference and Mitigation Strategies:

Interference TypeDescriptionMitigation Strategies
Autofluorescence The compound itself fluoresces at the excitation or emission wavelengths of the assay, leading to a false signal.[28][29]- Screen compounds in the absence of other assay components to identify autofluorescent molecules. - Use red-shifted fluorophores, as fewer compounds are autofluorescent at longer wavelengths.[29] - Employ time-resolved fluorescence assays (e.g., TR-FRET) to minimize interference from short-lived background fluorescence.[20]
Fluorescence Quenching The compound absorbs the energy of the excited fluorophore, reducing the fluorescent signal and potentially leading to false positives in inhibition assays.[30]- Perform counter-screens to identify quenchers. - Use alternative assay technologies that are not based on fluorescence.
Pan-Assay Interference Compounds (PAINS) These are compounds that appear as "hits" in multiple HTS assays through non-specific mechanisms such as chemical reactivity or aggregation.[31]- Use computational filters to flag known PAINS substructures. - Perform orthogonal assays with different detection technologies to confirm hits.

Conclusion: Accelerating Drug Discovery with Robust HTS

High-throughput screening is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries. For a versatile and promising class of compounds like amino alcohol derivatives, a strategic application of robust HTS technologies such as Fluorescence Polarization, FRET, and AlphaScreen is crucial for identifying novel therapeutic leads. By understanding the principles behind these assays, meticulously validating their performance, and being vigilant for potential sources of interference, researchers can confidently and efficiently navigate the path from a vast chemical library to a promising set of "hit" compounds, ultimately accelerating the development of new medicines.

References

  • Buldain, D., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Iversen, P. W., et al. (2006). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Assay and Drug Development Technologies, 4(5), 557-561.
  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of Biomolecular Screening, 5(5), 297-306.
  • Kirsch, P., et al. (2019). Concepts and core principles of fragment-based drug design. Molecules, 24(23), 4309.
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Application

Application Notes and Protocols: NMR Spectroscopy for the Characterization of Tertiary Amino Alcohols

Introduction Tertiary amino alcohols are a pivotal class of organic compounds, distinguished by a hydroxyl group and a tertiary amine functional group. This unique structural arrangement imparts them with versatile chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tertiary amino alcohols are a pivotal class of organic compounds, distinguished by a hydroxyl group and a tertiary amine functional group. This unique structural arrangement imparts them with versatile chemical properties, making them integral components in a wide array of applications, including pharmaceuticals, agrochemicals, and materials science. Their role as chiral auxiliaries, catalysts, and key building blocks in the synthesis of complex molecules underscores the critical need for precise and unambiguous structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the comprehensive elucidation of these molecules.[1][2][3] This guide provides an in-depth exploration of the application of various NMR techniques for the structural verification and characterization of tertiary amino alcohols, tailored for researchers, scientists, and professionals in drug development.

The structural complexity of tertiary amino alcohols, particularly the absence of a proton on the nitrogen atom and often on the carbon bearing the hydroxyl group, necessitates a multi-faceted NMR approach. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural insights, a combination of advanced 1D and two-dimensional (2D) techniques is often essential for complete and unequivocal assignments.[4] This document will detail the strategic application of ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Fundamental Principles of NMR for Tertiary Amino Alcohols

A foundational understanding of how the structural features of tertiary amino alcohols manifest in NMR spectra is crucial for accurate interpretation.

¹H NMR Spectroscopy

In ¹H NMR spectra of tertiary amino alcohols, the key signals to analyze are those of the protons on the carbons alpha to the nitrogen and the oxygen.

  • Protons Alpha to Nitrogen (α-protons): These protons are deshielded by the adjacent electronegative nitrogen atom and typically resonate in the range of δ 2.2-3.0 ppm. The specific chemical shift is influenced by the nature of the alkyl groups on the nitrogen.

  • Protons on the Alcohol Backbone: The chemical shifts of protons on the carbon chain bearing the hydroxyl group are influenced by the position of the -OH group. Protons on the carbon directly attached to the hydroxyl group (if present) and adjacent carbons will be deshielded.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable (typically δ 0.5-5.0 ppm) and its signal is often a broad singlet due to chemical exchange.[4] In solvents like DMSO-d₆, this exchange is slowed, potentially allowing for the observation of coupling to neighboring protons. A deuterium exchange experiment (D₂O shake) can definitively identify the -OH peak by its disappearance from the spectrum.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is particularly powerful for characterizing the carbon skeleton of tertiary amino alcohols.

  • Carbons Alpha to Nitrogen: These carbons are deshielded and typically appear in the δ 40-70 ppm region.

  • Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group is a key diagnostic signal. Its chemical shift is significantly influenced by the substitution pattern. For tertiary alcohols, this quaternary carbon resonates in the δ 65-85 ppm range.[4]

  • Other Aliphatic Carbons: The chemical shifts of other carbons in the molecule will fall into the typical aliphatic regions, with their specific values influenced by their proximity to the electron-withdrawing nitrogen and oxygen atoms.[5][6]

A Multi-technique Approach to Structural Elucidation

A comprehensive and unambiguous characterization of tertiary amino alcohols is best achieved through a combination of 1D and 2D NMR experiments. This integrated approach allows for the piecing together of the molecular puzzle with a high degree of confidence.

The Role of 1D NMR: ¹H, ¹³C, and DEPT

The initial steps in the structural elucidation process involve the acquisition and analysis of standard 1D spectra.

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.[5]

  • DEPT: This experiment is crucial for determining the number of protons attached to each carbon. DEPT-90 shows only CH (methine) carbons, while DEPT-135 displays CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons, including the carbinol carbon of a tertiary amino alcohol, are absent in both DEPT-90 and DEPT-135 spectra.[7][8][9][10]

The Power of 2D NMR: COSY, HSQC, and HMBC

For more complex structures or to confirm assignments, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[11][12] It is invaluable for tracing out proton-proton connectivity within spin systems of the molecule.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[14][15] It provides a direct link between the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for connecting different spin systems and identifying quaternary carbons. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more).[14][16] For a tertiary amino alcohol, HMBC is critical for correlating protons on adjacent carbons to the quaternary carbinol carbon and the carbons alpha to the nitrogen.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality NMR spectra.

Materials:

  • Tertiary amino alcohol sample

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[17]

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Protocol:

  • Weigh the sample: For ¹H NMR, weigh 1-5 mg of the sample. For ¹³C NMR and 2D experiments, a higher concentration of 5-30 mg is recommended.[18]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[18]

  • Ensure complete dissolution: Vortex the sample until it is fully dissolved. A homogeneous solution is essential for high-resolution spectra.[18]

  • Transfer to NMR tube: Carefully transfer the solution to the NMR tube.

  • For D₂O exchange: Acquire an initial ¹H NMR spectrum. Then, add a few drops of D₂O, shake the tube gently, and re-acquire the spectrum to observe the disappearance of the -OH signal.[4]

NMR Data Acquisition

The following are general guidelines for acquiring high-quality NMR data on a standard NMR spectrometer. Specific parameters may need to be optimized based on the sample and the instrument.

1D NMR Experiments
Experiment Key Parameters Purpose
¹H NMR Pulse sequence: zg30 or zg, Spectral width: ~12 ppm, Number of scans: 8-16To observe proton chemical shifts, multiplicities, and integrations.
¹³C NMR Pulse sequence: zgpg30, Spectral width: ~220 ppm, Number of scans: 1024 or moreTo observe carbon chemical shifts.
DEPT-135 Pulse sequence: dept135, Spectral width: ~220 ppm, Number of scans: 256-512To differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[7][9]
DEPT-90 Pulse sequence: dept90, Spectral width: ~220 ppm, Number of scans: 256-512To selectively observe CH signals.[7][9]
2D NMR Experiments
Experiment Key Parameters Purpose
COSY Pulse sequence: cosygpqf, Spectral width (F1 & F2): ~12 ppm, Number of scans: 2-4To identify coupled protons and establish proton-proton connectivities.[12]
HSQC Pulse sequence: hsqcedetgpsisp2.2, Spectral width (F2): ~12 ppm, Spectral width (F1): ~220 ppm, Number of scans: 2-4To correlate protons with their directly attached carbons.[14]
HMBC Pulse sequence: hmbcgplpndqf, Spectral width (F2): ~12 ppm, Spectral width (F1): ~220 ppm, Number of scans: 4-8To identify long-range (2-3 bond) proton-carbon correlations, crucial for connecting spin systems and identifying quaternary carbons.[14]

Data Analysis and Interpretation: A Step-by-Step Workflow

A systematic approach to data analysis is key to successful structure elucidation.

G A Acquire 1D NMR: ¹H, ¹³C, DEPT-135, DEPT-90 B Analyze ¹H NMR: Integrate signals, analyze multiplicities A->B C Analyze ¹³C & DEPT: Identify C, CH, CH₂, CH₃ types A->C E Analyze COSY: Establish proton-proton connectivities (spin systems) B->E F Analyze HSQC: Assign protons to their directly attached carbons C->F D Acquire 2D NMR: COSY, HSQC, HMBC D->E D->F G Analyze HMBC: Connect spin systems via long-range H-C correlations D->G E->G F->G H Propose and Verify Structure G->H

Caption: Workflow for NMR-based structural elucidation of tertiary amino alcohols.

Example Data Interpretation

Consider a hypothetical tertiary amino alcohol, N,N-dimethyl-2-hydroxy-2-methylpropan-1-amine.

Expected NMR Data:

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135 DEPT-90
N-(CH₃)₂~2.3 (s, 6H)~45PositiveAbsent
-CH₂-N~2.5 (s, 2H)~65NegativeAbsent
C(OH)(CH₃)₂~1.2 (s, 6H)~70 (quaternary C-OH)AbsentAbsent
OHVariable (broad s, 1H)---
C(OH)(CH₃)₂~1.2 (s, 6H)~25 (methyls)PositiveAbsent

2D NMR Correlations:

  • COSY: No significant correlations would be expected due to the absence of vicinal protons.

  • HSQC:

    • The proton signal at ~2.3 ppm would correlate with the carbon signal at ~45 ppm.

    • The proton signal at ~2.5 ppm would correlate with the carbon signal at ~65 ppm.

    • The proton signal at ~1.2 ppm would correlate with the carbon signal at ~25 ppm.

  • HMBC:

    • The protons of the N-(CH₃)₂ group (~2.3 ppm) would show a correlation to the -CH₂- carbon (~65 ppm).

    • The protons of the -CH₂-N group (~2.5 ppm) would show correlations to the N-(CH₃)₂ carbons (~45 ppm) and the quaternary carbinol carbon (~70 ppm).

    • The protons of the C(OH)(CH₃)₂ methyl groups (~1.2 ppm) would show correlations to the other methyl carbon (~25 ppm), the quaternary carbinol carbon (~70 ppm), and the -CH₂- carbon (~65 ppm).

This combination of 1D and 2D NMR data would provide an unambiguous confirmation of the structure.

Advanced Applications

Chiral Tertiary Amino Alcohols

For chiral tertiary amino alcohols, NMR can be used to determine enantiomeric purity and assign absolute configuration, often with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[19][20][21][22][23][24][25][26] These agents form diastereomeric complexes or derivatives with the enantiomers of the amino alcohol, leading to separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer. Recent advancements also explore direct detection of chirality without the need for derivatization.[27]

Application in Drug Development

In the context of drug discovery and development, NMR spectroscopy is a cornerstone for the structural verification of newly synthesized compounds.[1][2][28] It plays a crucial role in:

  • Confirmation of molecular structure: Ensuring the correct molecule has been synthesized.

  • Purity assessment: Identifying and quantifying impurities.[3]

  • Conformational analysis: Studying the three-dimensional structure of the molecule in solution.

  • Interaction studies: Investigating the binding of amino alcohol-containing drugs to their biological targets.[1][28]

Conclusion

NMR spectroscopy, through a strategic combination of 1D and 2D experiments, provides an unparalleled level of detail for the structural characterization of tertiary amino alcohols. The systematic application of the protocols and analytical workflows outlined in this guide will enable researchers and scientists to confidently elucidate the structures of these important molecules, thereby accelerating research and development in the numerous fields where they are employed.

References

  • Analysis of the Alcohol Amine Mixtures by 1D Selective COSY - Science Publishing Group. (2022, March 23). Retrieved from [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012, April 15). Chirality. Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017, February 7). Molecules. Retrieved from [Link]

  • Topographic map of a 2D COSY NMR spectrum for a mixture of six free amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the configuration of amino alcohols by NMR: a single derivatization method. (2008, July 3). Organic Letters. Retrieved from [Link]

  • Quantification of Organic and Amino Acids in Beer by 1H NMR Spectroscopy. (2004, June 24). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). CortecNet. Retrieved from [Link]

  • Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Cross Interaction Between Auxiliaries: The Chirality of Amino Alcohols by NMR. (2008, June 4). Organic Letters. Retrieved from [Link]

  • In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. (2013, October 17). ResearchGate. Retrieved from [Link]

  • “In tube” NMR procedure for analysis of Chiral alcohols and amines. (2011, June 16). RSC Blogs. Retrieved from [Link]

  • ¹³C Chemical Shift Table. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Absolute configuration of amino alcohols by H-1-NMR. (2005, October 6). ResearchGate. Retrieved from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). PMC. Retrieved from [Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28). Spectroscopy Online. Retrieved from [Link]

  • Observing Spin Systems using COSY. (n.d.). Magritek. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link]

  • DEPT 13C NMR Spectroscopy. (2025, August 15). Fiveable. Retrieved from [Link]

  • New NMR Technique Enables Direct Detection of Molecular Chirality. (2024, October 1). Technology Networks. Retrieved from [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024, May 22). AZoOptics. Retrieved from [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved from [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Qualitative Analysis of Several Amino Acids by COSY and DEPT Using Low-Field NMR: An Undergraduate Biochemistry or Instrumental Methods Laboratory Exercise. (2008, August 12). Journal of Chemical Education. Retrieved from [Link]

  • 2D NMR- Worked Example 2 (HSQC and HMBC). (2020, April 10). YouTube. Retrieved from [Link]

  • NMR-based Alcoholic Beverage Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. (2021, July 30). PMC. Retrieved from [Link]

  • 13C Chemical Shift Effects on sp3 Carbons. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved from [Link]

  • HSQC and HMBC for Topspin. (2020, September 16). University of Wisconsin-Madison. Retrieved from [Link]

  • Introduction to 13C-NMR and DEPT – Identification of an Alcohol. (n.d.). Magritek. Retrieved from [Link]

  • The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides in Aqueous Trifluoroethanol Solution. (1994, January). Journal of Biomolecular NMR. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2022, March 9). Oregon State University. Retrieved from [Link]

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Method

Application Note: Multiparametric In Vitro Cytotoxicity Profiling of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

Executive Summary & Mechanistic Rationale The compound 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is a specialized aliphatic amino alcohol. Structurally, it features a tertiary amine core flanked by a primary amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is a specialized aliphatic amino alcohol. Structurally, it features a tertiary amine core flanked by a primary amine (aminoethyl group), a primary alcohol (ethan-1-ol), and a sterically bulky, lipophilic cyclopropyl ring. At physiological pH (7.4), this diamine is predominantly di-protonated, rendering it highly cationic.

In drug development and biomaterial screening, cationic amphiphiles and diamines present unique toxicological challenges. They frequently interact with anionic phospholipid headgroups, leading to acute membrane destabilization, or accumulate in acidic organelles (lysosomes) via proton trapping, causing delayed metabolic arrest. Because cytotoxicity can manifest through distinct biological pathways, relying on a single viability metric is scientifically inadequate.

To comply with the rigorous standards set by ISO 10993-5 for the biological evaluation of materials[1] and the quantitative High-Throughput Screening (qHTS) paradigms established by the NIH National Center for Advancing Translational Sciences (NCATS)[2], this application note details a self-validating, multiparametric in vitro assay. We multiplex an ATP-quantitation assay (metabolic viability) with a Lactate Dehydrogenase (LDH) release assay (membrane integrity) to generate a comprehensive toxicity profile.

Mechanism Cmpd 2-[(2-Aminoethyl) (cyclopropyl)amino] ethan-1-ol Membrane Membrane Lysis (Phospholipid Intercalation) Cmpd->Membrane High Doses Lysosome Lysosomotropism (Proton Trapping) Cmpd->Lysosome Time-dependent LDH LDH Enzyme Release (Extracellular) Membrane->LDH ATP ATP Depletion (Metabolic Arrest) Membrane->ATP Secondary Lysosome->ATP

Putative cytotoxicity mechanisms for cationic diamine alcohols.

Assay Causality & The Self-Validating System

A robust protocol must be a self-validating system; it must internally prove its own accuracy regardless of the test compound's behavior. We achieve this by multiplexing two orthogonal assays from the same biological replicate.

  • CellTiter-Glo (ATP Quantitation): Measures intracellular ATP via a thermostable luciferase reaction. ATP is the most reliable proxy for metabolically active cells. A drop in ATP indicates metabolic arrest or cell death[3].

  • LDH Release Assay: LDH is a stable cytoplasmic oxidoreductase. It is only released into the extracellular media when the plasma membrane is physically ruptured (necrosis or late-stage apoptosis).

The Self-Validating Control Matrix: To guarantee data integrity, every 384-well plate must include the following internal controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline.

  • Positive Controls: 10 µM Staurosporine (induces apoptosis/ATP depletion) and 0.1% Triton X-100 (induces total membrane lysis/maximum LDH release).

  • Background Control (Cell-free media): Quantifies baseline assay noise.

  • Optical Interference Control (Compound + Cell-free media): Ensures 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol does not intrinsically absorb light at 490 nm or auto-luminesce, which would create false positives.

Data Interpretation Matrix

By analyzing both readouts simultaneously, researchers can pinpoint the exact mechanism of toxicity.

CellTiter-Glo (ATP) SignalLDH Release SignalMechanistic Interpretation
High (Comparable to Vehicle)Low (Comparable to Vehicle)Non-cytotoxic / Fully Viable
Low High Acute Necrosis / Direct Membrane Lysis
Low Low Early Apoptosis / Cytostasis (Intact membrane)
High High Assay Interference (Check optical controls)

Experimental Workflow

Workflow A 1. Seed Cells (384-well plate) B 2. Compound Treatment (Diamine Alcohol) A->B C 3. Incubation (48h at 37°C) B->C D 4a. Supernatant Transfer (LDH Assay) C->D E 4b. In-plate Lysis (ATP Assay) C->E F 5a. Absorbance (490 nm) Membrane Integrity D->F G 5b. Luminescence Metabolic Viability E->G

Multiparametric qHTS workflow for evaluating compound cytotoxicity.

Step-by-Step Methodologies

Phase 1: Cell Culture & Compound Dosing

Causality Note: HepG2 (hepatocellular carcinoma) or HEK293 cells are recommended due to their robust metabolic baselines and relevance to systemic toxicity clearance pathways.

  • Cell Seeding: Harvest cells at 80% confluence. Seed 2,000 cells/well in 20 µL of complete media (e.g., DMEM + 10% FBS) into a white, clear-bottom 384-well microplate.

  • Attachment: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow monolayer formation.

  • Compound Preparation: Prepare a 10 mM stock of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol in DMSO. Create a 10-point, 3-fold serial dilution in intermediate plates.

  • Dosing: Transfer 50 nL of the serially diluted compound to the assay plate using an acoustic liquid handler (e.g., Echo 550) or pinned tool. The final top concentration should be 100 µM (final DMSO concentration ≤ 0.5%).

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

Phase 2: LDH Release Assay (Membrane Integrity)

Causality Note: Transferring the supernatant allows us to measure LDH without destroying the cells, preserving the monolayer for the subsequent ATP assay.

  • Supernatant Transfer: Gently centrifuge the 384-well plate at 1,000 rpm for 1 minute to pellet any floating cellular debris. Transfer 5 µL of the supernatant from each well into a fresh, clear 384-well assay plate.

  • Reagent Addition: Add 5 µL of prepared LDH Reaction Mix (containing lactate, NAD⁺, and tetrazolium salt) to the transferred supernatant.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Stop Reaction: Add 5 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic reduction.

  • Readout: Measure absorbance at 490 nm (with a 680 nm reference wavelength for background subtraction) using a microplate reader.

Phase 3: CellTiter-Glo Assay (Metabolic Viability)

Causality Note: Luciferase enzyme kinetics are highly sensitive to temperature. Failing to equilibrate the plate to room temperature will result in severe edge effects, where the outer wells luminesce differently than the inner wells[3].

  • Equilibration: Remove the original cell culture plate (now containing 15 µL of media/cells per well) from the incubator. Allow it to equilibrate to room temperature for exactly 30 minutes.

  • Reagent Addition: Add 15 µL of room-temperature CellTiter-Glo® 2.0 Reagent to each well.

  • Lysis: Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cellular lysis and ATP release.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Readout: Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 seconds per well.

Data Processing & Expected Outputs

Raw data from both assays must be normalized against the internal controls to calculate percentage viability and percentage cytotoxicity.

  • ATP Viability (%) = (Lum_Sample - Lum_Background) / (Lum_Vehicle - Lum_Background) * 100

  • LDH Cytotoxicity (%) = (Abs_Sample - Abs_Vehicle) / (Abs_TritonX - Abs_Vehicle) * 100

Plot the normalized data against the log-transformed concentration of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol using a 4-parameter logistic (4PL) non-linear regression model to derive the IC₅₀ (for ATP) and EC₅₀ (for LDH). Divergence between these two curves indicates a mechanism of toxicity that is primarily metabolic rather than membrane-disruptive.

References

  • Source: nhiso.
  • Source: promega.
  • Source: abcam.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of N-alkylation of amino alcohols with alcohols

Welcome to the Technical Support Center for the Optimization of N-Alkylation of Amino Alcohols . This guide is designed for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Optimization of N-Alkylation of Amino Alcohols . This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and optimization strategies to achieve high chemoselectivity and atom economy using the Borrowing Hydrogen (BH) (or Hydrogen Autotransfer) methodology.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

Q1: How does the "Borrowing Hydrogen" (BH) methodology ensure chemoselectivity for N-alkylation over O-alkylation in amino alcohols? A1: The BH process relies on the temporary oxidation of an alcohol to a reactive carbonyl intermediate by a transition metal catalyst[1]. Because amines are significantly more nucleophilic than hydroxyl groups, the amino group of the amino alcohol selectively condenses with the in situ generated aldehyde or ketone to form an imine/hemiaminal. The catalyst then returns the "borrowed" hydrogen to reduce the imine, yielding the N-alkylated product[2]. This inherent nucleophilicity difference, coupled with the transient nature of the electrophile, effectively bypasses O-alkylation without requiring protecting groups[3].

Q2: My amino alcohol substrate is deactivating the catalyst. What is the mechanistic cause, and how can I prevent it? A2: Amino alcohols possess a 1,2- or 1,3-relationship between the amine and hydroxyl groups, making them excellent bidentate ligands. They can chelate the transition metal center (e.g., Ru or Ir), forming a stable, catalytically inactive complex[4]. To prevent this, you must use strongly coordinating, sterically demanding spectator ligands (such as bidentate phosphines like dppf or DPEphos) that tightly occupy the metal's coordination sphere and outcompete the substrate for binding sites[5].

Q3: Can I perform these reactions under mild conditions? Historically, BH requires >100 °C. A3: Yes. While traditional BH requires high temperatures (76–200 °C) to facilitate β -hydride elimination and imine reduction[6], recent advancements using specialized ruthenium-amino amide complexes have enabled room-temperature alkylation. Using the reacting alcohol as both the substrate and the solvent significantly drives the thermodynamic equilibrium forward at lower temperatures[7].

Part 2: Mechanistic Workflows & Diagrams

BHCycle A Alcohol Substrate C Carbonyl Intermediate A->C Dehydrogenation H2 [M]-H2 (Borrowed Hydrogen) A->H2 Hydride transfer Cat Metal Catalyst (Ru, Ir, Fe) Cat->A Catalyzes Cat->H2 Stores Hydride Imine Imine / Hemiaminal Intermediate C->Imine Condensation Amine Amino Alcohol (Nucleophile) Amine->Imine Nucleophilic Attack Prod N-Alkylated Amino Alcohol Imine->Prod Hydrogenation H2O H2O (Byproduct) Imine->H2O Dehydration H2->Prod Hydride return

Borrowing Hydrogen (BH) Catalytic Cycle for N-Alkylation of Amino Alcohols.

Part 3: Troubleshooting Guide

Issue 1: Incomplete Conversion & The "Alkoxide Trap"

  • Symptoms: Reaction stalls at <30% conversion; intermediate aldehydes are not detected by GC-MS.

  • Root Cause: When using non-noble earth-abundant metals like Fe(III), the metal alkoxide intermediate can become trapped due to "d-wall" issues, preventing the crucial β -hydride elimination step. This thermodynamic sink is known as the "alkoxide trap"[8].

  • Solution: Switch to a catalyst system with strong-field ligands possessing strong σ -donation and π -back-donation capabilities, such as bis-N-heterocyclic carbenes (bis-NHC). These ligands facilitate the in situ reduction of Fe(III) to the active Fe(II) species, triggering efficient hydrogen borrowing[8].

Issue 2: Overalkylation (Formation of Tertiary Amines from Primary Amino Alcohols)

  • Symptoms: High conversion of starting material, but the product mixture is dominated by N,N-dialkylated amino alcohols.

  • Root Cause: The secondary amine product remains nucleophilic and can undergo a second catalytic cycle. This is exacerbated by high temperatures and excess alcohol[9].

  • Solution:

    • Stoichiometry: Strictly control the alcohol-to-amine ratio to 1:1.

    • Temperature: Lower the reaction temperature. Secondary amines are bulkier, and their condensation with the carbonyl intermediate has a higher activation energy; lowering the temperature increases mono-alkylation selectivity[1].

TroubleshootingWorkflow Start Start: N-Alkylation of Amino Alcohol CheckConv Is conversion > 90%? Start->CheckConv CheckSel Is N-alkylation chemoselective? CheckConv->CheckSel Yes LowConv Issue: Low Conversion CheckConv->LowConv No Success Optimal Condition Reached CheckSel->Success Yes LowSel Issue: Poor Selectivity CheckSel->LowSel No AlkoxideTrap Check for Alkoxide Trap or Catalyst Chelation LowConv->AlkoxideTrap LigandOpt Action: Switch to strong-field ligands (e.g., bis-NHC, dppf) AlkoxideTrap->LigandOpt LigandOpt->CheckConv Retest OverAlk Check for Overalkylation or O-Alkylation LowSel->OverAlk TempOpt Action: Lower Temp to RT, Adjust Base/Solvent OverAlk->TempOpt TempOpt->CheckConv Retest

Logical workflow for troubleshooting low conversion and poor selectivity in N-alkylation.

Part 4: Validated Experimental Protocols

Protocol A: Mild Ruthenium-Catalyzed Mono-N-Alkylation (Room Temp to 65 °C)

Self-validating principle: This protocol uses the reacting alcohol as the solvent to drive the thermodynamic equilibrium of imine formation via Le Chatelier's principle, enabling lower temperatures and preventing the overalkylation of bidentate substrates[7].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ru(p-cymene)Cl2]2 (0.5 mol%) and the appropriate amino amide ligand (1.1 mol%).

  • Substrate Addition: Add the primary amino alcohol (1.0 mmol) and the alkylating alcohol (which also serves as the solvent, 2.0 mL).

  • Activation: Add a catalytic amount of base (e.g., t-BuOK, 10 mol%) to facilitate the initial metal-alkoxide formation.

  • Reaction: Stir the mixture at room temperature (or up to 65 °C for sterically hindered secondary alcohols) for 12–24 hours.

  • Workup: Monitor by GC-MS or TLC. Because water is the only byproduct, the reaction is highly atom-economical. Once complete, concentrate under reduced pressure and purify via silica gel chromatography[7].

Protocol B: Base-Free Iron-Catalyzed N-Alkylation (Overcoming the Alkoxide Trap)

Self-validating principle: Utilizing an in situ generated Fe-NHC complex ensures that the highly reactive Fe(II) species is electronically stabilized, preventing the alkoxide trap without the need for harsh external bases[8].

  • Preparation: Under an inert atmosphere, combine FeCl₃ (5 mol%) and a bis-imidazolium salt (precursor to bis-NHC, 5 mol%) in a sealed pressure tube.

  • Substrate Addition: Add the amino alcohol (1.0 mmol) and the alcohol alkylating agent (1.2 mmol).

  • Solvent: Add anhydrous toluene (2.0 mL) as the solvent.

  • Reaction: Heat the mixture to 110 °C for 24 hours. The strong σ -donation of the in situ formed carbene reduces Fe(III) to the active Fe(II) species.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove iron particulates, and purify[8].

Part 5: Quantitative Data & Catalyst Comparison

The following table summarizes the optimization parameters for various transition-metal catalysts used in the N-alkylation of amino alcohols via the BH pathway:

Catalyst SystemLigandTemp (°C)Yield (%)Selectivity (Mono:Di)Key Advantage
[Ru(p-cymene)Cl2]2Amino amide25–65>90%>95:5Room temperature operation, highly mild conditions[7].
[Ru(p-cymene)Cl2]2dppf / DPEphos11085–95%>90:10High tolerance for sterically hindered amines[5].
FeCl3bis-NHC11080–92%>85:15Utilizes earth-abundant metal, overcomes alkoxide trap[8].
Cp*Ir complexesNone / Various100–140>85%>90:10Excellent for diol substrates and N-heterocyclization[10].

References

  • Title: Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Disarming the alkoxide trap to access a practical FeCl3 system for borrowing-hydrogen N-alkylation Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

Sources

Optimization

Troubleshooting low yield in cyclopropanation reactions

Title: Technical Support Center: Troubleshooting Low Yields in Cyclopropanation Reactions Introduction: Welcome to the Cyclopropanation Technical Support Center. This guide is engineered for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Low Yields in Cyclopropanation Reactions

Introduction: Welcome to the Cyclopropanation Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in cyclopropane ring synthesis. By dissecting the mechanistic causality behind reaction failures, we provide field-proven, self-validating protocols to rescue your syntheses.

Diagnostic Workflow:

TroubleshootingWorkflow Start Low Yield Detected Method Determine Reaction Type Start->Method SS Simmons-Smith (Zn/Cu, CH2I2) Method->SS Diazo Metal-Catalyzed (Rh/Cu + Diazo) Method->Diazo SS_Issue Check Reagent Activation & Moisture Levels SS->SS_Issue Diazo_Issue Check Diazo Addition Rate & Catalyst Activity Diazo->Diazo_Issue SS_Sol1 Use Furukawa Mod. (Et2Zn) SS_Issue->SS_Sol1 Electron-poor alkene SS_Sol2 Rigorous Drying & Inert Gas SS_Issue->SS_Sol2 Quenched carbenoid Diazo_Sol1 Syringe Pump Slow Addition Diazo_Issue->Diazo_Sol1 Dimerization seen Diazo_Sol2 Tune Catalyst Ligands (e.g., Rh2(esp)2) Diazo_Issue->Diazo_Sol2 Low turnover

Diagnostic logic tree for isolating and resolving cyclopropanation yield issues.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Simmons-Smith reaction is yielding <10% product and mostly unreacted starting material. What is the root cause? A1: The classic Simmons-Smith reaction relies on a heterogeneous Zinc-Copper (Zn-Cu) couple. If the zinc surface is oxidized or improperly activated, the active carbenoid species ( ICH2​ZnI ) will not form, halting the reaction[1]. Furthermore, traditional zinc carbenoids are highly electrophilic; if your substrate is an electron-deficient alkene, the reaction will inherently stall. Actionable Solution: Switch to the Furukawa modification [2]. By replacing the solid Zn-Cu couple with liquid diethylzinc ( Et2​Zn ), the reaction becomes homogeneous, bypassing surface activation issues entirely. This generates a more reactive carbenoid that consistently improves yields, even for less nucleophilic alkenes.

Q2: I am using a Rhodium(II) catalyst with ethyl diazoacetate (EDA), but NMR shows significant formation of diethyl maleate/fumarate instead of my cyclopropane. A2: This is a classic kinetic competition issue. Rhodium-catalyzed reactions proceed via a highly electrophilic metal-carbene intermediate. If the local concentration of the diazo compound (EDA) in the flask is too high, the metal-carbene will react with another molecule of EDA rather than your alkene, leading to dimerization (the fumarate/maleate byproducts)[3][4]. Actionable Solution: Implement slow addition . Use a syringe pump to add the diazo compound over 4 to 12 hours. This maintains an extremely low steady-state concentration of EDA, kinetically favoring the bimolecular trapping by the alkene over the dimerization pathway.

Q3: I am trying to cyclopropanate an α,β -unsaturated ketone, but I am isolating an epoxide instead. How do I fix this chemoselectivity? A3: Electrophilic carbenes and zinc carbenoids prefer electron-rich double bonds. In enones, the carbonyl oxygen is often more nucleophilic than the electron-deficient alkene. The carbenoid attacks the carbonyl, leading to ylide formation and subsequent epoxidation[5]. Actionable Solution: Abandon electrophilic carbenoids and use the Corey-Chaykovsky reaction with a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide). The "soft" nucleophilicity of the sulfoxonium ylide strongly favors 1,4-conjugate addition over direct 1,2-carbonyl attack, selectively yielding the desired cyclopropyl ketone[5].

Q4: My alkene is highly sterically hindered, and both Simmons-Smith and standard Rh-catalyzed methods are failing. What are my options? A4: Cyclopropanation requires a concerted, asynchronous approach of the carbenoid/carbene to the π -system. Severe steric bulk physically blocks this trajectory. Actionable Solution: For transition-metal catalysis, switch to a catalyst with a more open coordination sphere or one designed for robust turnover, such as Rh2​(esp)2​ [6]. If using Simmons-Smith, ensure a large excess of the carbenoid (up to 3-5 equivalents) and allow extended reaction times at slightly elevated temperatures (e.g., refluxing 1,2-dichloroethane), provided the substrate is thermally stable.

Quantitative Data: Method Comparison & Optimization Parameters

Reaction MethodOptimal SubstratesTypical YieldsPrimary Side ReactionKey Optimization Parameter
Simmons-Smith (Zn-Cu) Electron-rich, unhindered alkenes60 - 85%Unreacted starting materialRigorous exclusion of moisture
Furukawa Mod. ( Et2​Zn ) Moderate to electron-poor alkenes75 - 95%Ethylated byproductsTemperature control (0 °C to RT)
Rh(II) + Diazoacetate Styrenes, enol ethers, dienes70 - 99%Diazo dimerizationSyringe pump addition rate
Corey-Chaykovsky α,β -unsaturated carbonyls65 - 90%Epoxidation (if wrong ylide used)Choice of ylide (sulfoxonium)

Self-Validating Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation Causality Focus: Et2​Zn provides a homogeneous, highly reactive carbenoid. Temperature control is critical to prevent premature carbenoid decomposition.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of Argon.

  • Substrate Loading: Add the alkene (1.0 equiv) dissolved in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath.

  • Carbenoid Generation: Slowly add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 1.2 equiv) via syringe.

  • Activation: Dropwise, add diiodomethane ( CH2​I2​ , 1.5 equiv) over 15 minutes.

    • Self-Validation Check: The solution should initially remain clear. As the reaction progresses, the appearance of a fine white precipitate (Zinc Iodide, ZnI2​ ) serves as a visual confirmation that the methylene transfer is occurring successfully.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Cool back to 0 °C and carefully quench with saturated aqueous NH4​Cl . (Caution: Unreacted Et2​Zn will aggressively evolve ethane gas). Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA) Causality Focus: Keeping the steady-state concentration of EDA near zero prevents dimerization.

  • Preparation: In a flame-dried flask under Nitrogen, add the alkene (1.0 equiv) and Dirhodium tetraacetate ( Rh2​(OAc)4​ , 1.0 mol%) in anhydrous DCM (0.5 M).

  • Diazo Preparation: In a separate dry vial, dilute Ethyl Diazoacetate (EDA, 1.2 equiv) in anhydrous DCM (to make a 1.0 M solution). Load this into a gas-tight syringe.

  • Controlled Addition: Mount the syringe on a programmable syringe pump. Insert the needle into the reaction flask. Set the addition rate to deliver the EDA solution over 6 to 8 hours at room temperature.

    • Self-Validation Check: Monitor the reaction for gas evolution. You should observe steady, microscopic bubbling ( N2​ gas) at the surface of the solution. If vigorous bubbling occurs, the addition rate is too fast, and you are risking dimerization. If no bubbling occurs, the catalyst may be poisoned by moisture or coordinating impurities.

  • Completion: Once addition is complete, stir for an additional 1 hour. Filter the mixture through a short pad of silica gel to remove the Rhodium catalyst, eluting with DCM. Concentrate the filtrate for purification.

References

  • Biurrun, C., et al. "Challenging cyclopropanation reactions on non-activated double bonds of fatty esters." RSC Advances.
  • Monleón, A., et al. "Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column." Advanced Synthesis & Catalysis.
  • Korotkov, V., et al. "Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate." ResearchGate.

Sources

Troubleshooting

Technical Support Center: Diastereoselective Synthesis of Amino Alcohols

Welcome to the Process Chemistry & Catalysis Support Center. This hub is dedicated to troubleshooting the enantio- and diastereoselective synthesis of amino alcohols—crucial pharmacophores in drug development (e.g., chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Catalysis Support Center. This hub is dedicated to troubleshooting the enantio- and diastereoselective synthesis of amino alcohols—crucial pharmacophores in drug development (e.g., chloramphenicol, metaraminol, and sphingosine derivatives).

Rather than standard textbook overviews, this guide provides mechanistic causality, troubleshooting FAQs, and self-validating protocols to resolve complex stereochemical failures in your workflows.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: I am reducing an N-Boc-protected α-amino ketone, but I consistently obtain a nearly 1:1 mixture of syn and anti diastereomers. How can I selectively drive the reaction toward a single diastereomer?

The Diagnosis: This is a classic issue of competing transition states. The stereochemical outcome of α-amino ketone reduction depends entirely on whether the reaction proceeds via the Felkin-Anh model or Cram Chelation control [1].

The Causality & Solution: When you use standard reducing agents like NaBH₄ in THF, the metal counterion (Na⁺) does not form a sufficiently rigid chelate with the ketone and the N-Boc group. Consequently, the molecule adopts multiple conformations, leading to poor facial selectivity[1].

  • To synthesize anti-Amino Alcohols: Force chelation. By using LiAlH(O-t-Bu)₃ in ethanol at −78 °C, the lithium ion coordinates strongly to both the carbonyl oxygen and the carbamate oxygen. This rigid, five-membered chelate forces the hydride to attack from the less sterically hindered face, yielding the anti-isomer with >95:5 diastereomeric ratio (dr)[1].

  • To synthesize syn-Amino Alcohols: Prevent chelation and maximize steric bulk. Using NB-Enantride or L-Selectride in THF at −78 °C ensures the reaction follows the Felkin-Anh trajectory. The bulky hydride attacks anti to the largest group (the protected amine), yielding the syn-isomer (<5:95 dr)[1].

MechanisticDivergence Start α-Amino Ketone Chelation Chelation Control (e.g., LiAlH(O-t-Bu)3, EtOH) Start->Chelation Coordinating Solvent/Metal Felkin Felkin-Anh Control (e.g., NB-Enantride, THF) Start->Felkin Bulky Hydride Non-coordinating Anti anti-Amino Alcohol (>95:5 dr) Chelation->Anti Hydride attack via rigid chelate Syn syn-Amino Alcohol (<5:95 dr) Felkin->Syn Hydride attack via steric minimization

Divergent stereocontrol pathways in the reduction of α-amino ketones.

Q2: I am attempting a Dynamic Kinetic Resolution (DKR) via Iridium-catalyzed asymmetric hydrogenation of a racemic α-amino ketone. My conversion is >95%, but my ee and dr are below 50%. What is failing?

The Diagnosis: High conversion with low stereoselectivity in a DKR process indicates a kinetic mismatch: your hydrogenation rate ( khyd​ ) is outpacing your racemization rate ( krac​ )[2].

The Causality & Solution: For DKR to succeed, the starting racemic ketone must rapidly interconvert between its (R) and (S) enantiomers via an enol intermediate. The chiral transition metal catalyst (e.g., Ir-f-amphox or Ir-f-phamidol) selectively and rapidly hydrogenates only one enantiomer ( kfast​≫kslow​ )[3][4]. If racemization is too slow, the catalyst will eventually force the reduction of the mismatched enantiomer, destroying both ee and dr.

  • Base Selection: Ensure you are using a sufficiently strong base. Switching from a weak base to t-BuOK or t-BuONa drastically increases the racemization rate[2][4].

  • Solvent Effects: Alcoholic solvents can sometimes inhibit the active catalyst species or disrupt the enolate equilibrium. Switching to an ethereal solvent like Cyclopentyl methyl ether (CPME) often restores high selectivity (>99% ee, >99:1 dr)[2].

DKR_Kinetics cluster_Racemization Rapid Base-Catalyzed Racemization RKetone (R)-α-Amino Ketone SKetone (S)-α-Amino Ketone RKetone->SKetone t-BuOK / CPME RProduct (1R, 2R)-Amino Alcohol (Trace) RKetone->RProduct k_slow SProduct (1S, 2S)-Amino Alcohol (Major Product, >99% ee) SKetone->SProduct k_fast (Ir-Catalyst)

Kinetic pathways in the Dynamic Kinetic Resolution (DKR) of α-amino ketones.

Q3: We are scaling up a chemoenzymatic DKR using a lipase and a Ruthenium racemization catalyst. The reaction strictly halts at 50% conversion. Why?

The Diagnosis: A stall at exactly 50% conversion indicates that your system has reverted to a standard Kinetic Resolution (KR). The racemization catalyst is inactive or dead.

The Causality & Solution: Many standard transition metal catalysts are poisoned by the functional groups on the enzyme, or they are incompatible with the acyl donor used for the lipase. To fix this, switch to a specialized, base-activated racemization catalyst designed for chemoenzymatic compatibility, such as Bäckvall's catalyst (a ruthenium cyclopentadienyl complex)[5][6]. Furthermore, ensure you are using an appropriate acyl donor like isopropenyl acetate, which yields acetone as a byproduct—preventing the reverse reaction without poisoning the Ru-complex[6].

Part 2: Quantitative Data Summaries

Table 1: Reagent Matrix for Diastereoselective Reduction of α-Amino Ketones [1]

Reducing AgentSolventTemp (°C)Mechanistic ControlExpected anti:syn Ratio
NaBH₄ / CeCl₃THF/MeOH25Incomplete Chelation~ 50:50
NaBH₄EtOH−78Partial Chelation68:32
LiAlH(O-t-Bu)₃EtOH−78Rigid Chelation > 95:5
NB-EnantrideTHF−78Felkin-Anh (Steric) < 5:95

Table 2: Optimization Parameters for Ir/Ru-Catalyzed DKR [2][3][4]

Catalyst SystemBaseSolventH₂ PressureResulting ee / dr
Ir-(S)-f-phamidolt-BuOKi-PrOH40 atm>99% / >99:1
Ir-f-amphoxt-BuOKEtOH50 atm>99% / >99:1
(R_P,S_N)-Ruthenabicyclict-BuONaCPME15 atm96% / Excellent
(R_P,S_N)-Ruthenabicyclict-BuONaMeOH15 atmTrace Conversion

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly Diastereoselective Chelation-Controlled Reduction

Objective: Synthesize anti-amino alcohols from N-Boc-protected α-amino ketones.

  • Preparation: Dissolve the α-amino ketone in anhydrous ethanol (0.1 M concentration) under an inert argon atmosphere. Causality: Ethanol supports the stability of the metal-chelate intermediate better than non-polar solvents[1].

  • Temperature Control: Cool the reaction vessel to −78 °C using a dry ice/acetone bath. Causality: Low temperatures freeze the conformational flexibility of the substrate, ensuring the chelate remains rigidly locked[1].

  • Reduction: Add LiAlH(O-t-Bu)₃ (1.5 equivalents) dropwise over 15 minutes.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot confirm conversion.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Stereochemical Validation: Obtain a crude ¹H-NMR spectrum. The anti vs. syn ratio can be determined by integrating the diagnostic carbinol methine protons, which exhibit distinct chemical shifts and coupling constants ( J -values) based on their dihedral angles.

Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation via DKR

Objective: Convert racemic α-amino ketones to enantio- and diastereopure amino alcohols.

  • Catalyst Activation: In an argon-filled glovebox, combine the Ir-precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., f-amphox or f-phamidol) in anhydrous CPME or i-PrOH. Stir for 30 minutes. Causality: Pre-complexation is required to form the active chiral catalytic species[3][4].

  • Substrate & Base Addition: Add the racemic α-amino ketone (1.0 eq) and t-BuOK (0.1 - 0.5 eq). Causality: t-BuOK drives the rapid enolization necessary for the continuous racemization of the unreactive enantiomer[2][4].

  • Hydrogenation: Transfer the mixture to a high-pressure stainless steel reactor. Purge the lines with H₂ gas three times, then pressurize to 15–40 atm. Stir vigorously at 25–40 °C for 12–24 hours[2][4].

  • Self-Validation & Analysis: Vent the reactor safely. Filter the crude mixture through a short pad of silica to remove the metal catalyst. Analyze the crude mixture via Chiral HPLC (using a stationary phase like Chiralcel OD-H) to independently verify both the conversion (>99%) and the stereoisomeric purity (>99% ee, >99:1 dr)[3][4].

References

  • Enantioselective and Diastereoselective Construction of Chiral Amino Alcohols by Iridium-f-Amphox-Catalyzed Asymmetric Hydrogenation via Dynamic Kinetic Resolution. PubMed (NIH). Available at:[Link][3]

  • Diastereoselective Reduction of a Chiral N-Boc-Protected δ-Amino-α,β-unsaturated γ-Keto Ester Phe-Gly Dipeptidomimetic. The Journal of Organic Chemistry (ACS Publications). Available at:[Link][1]

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC (NIH). Available at:[Link][5]

  • Enantioselective and divergent construction of chiral amino alcohols and oxazolidin-2-ones via Ir-f-phamidol-catalyzed dynamic kinetic asymmetric hydrogenation. Green Synthesis and Catalysis. Available at:[Link][4]

  • Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. Organic Letters (ACS Publications). Available at:[Link][2]

  • Asymmetric transformation of β- and γ-functionalized alcohols. Diva-Portal. Available at:[Link][6]

Sources

Optimization

Technical Support Center: N-Substituted Ethanolamine Synthesis

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting chemoselectivity and side-reaction issues during the synthesis of N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting chemoselectivity and side-reaction issues during the synthesis of N-substituted ethanolamines.

Diagnostic Logic Tree for Side Reactions

When your synthesis yields an impure product, identifying the specific side reaction is the first step toward optimization. Use the diagnostic tree below to interpret your analytical data.

DiagnosticTree Start Impure N-Substituted Ethanolamine Q1 LC-MS shows +44 Da repeating units? Start->Q1 Ethox Oligomerization (Ethoxylation) Q1->Ethox Yes Q2 Mass matches Di- or Tri-alkylation? Q1->Q2 No OverAlk Over-Alkylation (Tertiary Amine/Quat) Q2->OverAlk Yes Q3 1H-NMR shows unexpected O-alkyl protons? Q2->Q3 No OAlk O-Alkylation (Ether Formation) Q3->OAlk Yes Success Target Compound Isolated Q3->Success No

Diagnostic logic tree for identifying side reactions in ethanolamine synthesis based on analytical data.

Troubleshooting Guides & FAQs

Issue 1: Over-Alkylation (Polyalkylation)

Q: I am trying to synthesize a secondary N-alkyl ethanolamine via direct alkylation with an alkyl halide, but my LC-MS shows a high ratio of tertiary (di-alkylated) amines. Why is this happening, and how do I prevent it?

  • Causality: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. This is due to the electron-donating inductive effect of the newly added alkyl group, which increases the electron density on the nitrogen lone pair. Consequently, the second alkylation step proceeds faster than the first. High reaction temperatures exacerbate this by overcoming the steric hindrance of the secondary amine, leading to [1].

  • Solution:

    • Switch to Reductive Amination: This is the most reliable method for mono-alkylation (see Protocol A).

    • Use N-Protecting Groups: As demonstrated in the , utilizing N-acetyl protecting groups on the ethanolamine completely suppresses overalkylation[2]. The protecting group can later be removed using ammonium bromide and ethylenediamine[2].

Issue 2: Oligomerization and Ethoxylation

Q: When reacting my primary amine with ethylene oxide, my mass spec shows a ladder of +44 Da repeating units. What is this side reaction?

  • Causality: The +44 Da mass shift corresponds to the addition of an ethoxy group (-CH 2​ -CH 2​ -O-). The reaction of amines with is notorious for producing a mixture of mono-, di-, and tri-ethanolamines[3]. Furthermore, the newly formed hydroxyl group in the ethanolamine product can act as a nucleophile, attacking additional ethylene oxide molecules to form amino polyethylene glycols (ethoxylated amines)[3].

  • Solution: Always use a large excess of the amine relative to ethylene oxide to statistically favor the reaction with the amine over the newly formed alcohol. Keep temperatures low; industrial ethoxylation requires high temperatures (120–180 °C) and alkaline catalysts[3], so avoiding these conditions minimizes oligomerization.

Issue 3: O-Alkylation vs. N-Alkylation

Q: NMR analysis of my product shows unexpected ether linkages (O-alkylation) instead of the desired N-alkylation. How do I shift the chemoselectivity?

  • Causality: Ethanolamines are ambident nucleophiles, containing both a softer nitrogen nucleophile (-NH 2​ ) and a harder oxygen nucleophile (-OH). If a strong base (e.g., NaH, KOtBu) is used, the hydroxyl group is deprotonated to form a highly nucleophilic alkoxide, which rapidly attacks the electrophile, resulting in O-alkylation. Additionally, in , competing esterification or over-oxidation can occur if the catalyst and base are not properly balanced[4].

  • Solution: Use weaker, insoluble bases like K 2​ CO 3​ or Cs 2​ CO 3​ . These act as acid scavengers to neutralize the HX byproduct of alkylation without deprotonating the alcohol.

Quantitative Data: Side-Reaction Profiles by Synthetic Route

To help you select the optimal synthetic route, the following table summarizes the quantitative risks and typical chemoselectivity profiles associated with common methodologies.

Synthetic RouteReagents / CatalystPrimary Side Reaction RiskTypical Chemoselectivity (N vs O)Yield of Mono-alkylated Product
Direct Alkylation R-X, K 2​ CO 3​ , MeCNOver-alkylation (High)85:1540–60%
Epoxide Ring Opening Ethylene Oxide, H 2​ OEthoxylation (+44 Da oligomers)>95:550–70%
Reductive Amination R-CHO, NaBH(OAc) 3​ , DCEImine hydrolysis (Low)>99:185–95%
Hydrogen Borrowing R-OH, Ru/Ir Catalyst, BaseAlcohol dehydrogenation failure>99:175–90%

Synthetic Workflows

Workflow EA Ethanolamine (Ambident Nucleophile) DA Direct Alkylation (R-X, Base) EA->DA RA Reductive Amination (R-CHO, NaBH(OAc)3) EA->RA HB Hydrogen Borrowing (R-OH, Ir/Ru Cat.) EA->HB Poly Over-alkylation & O-alkylation DA->Poly High Risk Mono Selective Mono- N-alkylation RA->Mono High Selectivity HB->Mono Green / Selective

Comparison of synthetic workflows highlighting the selectivity of reductive amination and hydrogen borrowing.

Self-Validating Experimental Protocols

Protocol A: Highly Selective Mono-N-Alkylation via Reductive Amination

Objective: Synthesize a secondary N-alkyl ethanolamine while strictly preventing over-alkylation. Causality-Driven Design: By using a slight deficit of the aldehyde, we ensure no unreacted electrophile remains to drive over-alkylation. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is chosen because it selectively reduces imines over aldehydes, preventing the premature reduction of the starting material.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve ethanolamine (1.0 eq) in 1,2-dichloroethane (DCE). Add the target aldehyde (0.95 eq) dropwise at room temperature. Stir for 2 hours.

  • In-Process Validation 1 (TLC): Sample 10 µL of the reaction mixture, dilute in MeOH, and spot on a silica TLC plate. Elute and visualize with UV.

    • Validation Check: The disappearance of the UV-active aldehyde spot confirms complete imine formation. Proceeding before this step risks reducing the aldehyde to an unreactive alcohol.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc) 3​ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • In-Process Validation 2 (Colorimetric): After 4 hours, spot the reaction on TLC and stain with Ninhydrin.

    • Validation Check: Primary amines appear pink/purple, while the desired secondary amine will appear yellow. The absence of a pink spot indicates complete conversion.

  • Quench & Isolate: Quench with saturated aqueous NaHCO 3​ . Extract with dichloromethane, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: N-Alkylation via Hydrogen Borrowing (Green Chemistry Approach)

Objective: Alkylate ethanolamine using an alcohol as the alkylating agent, producing only water as a byproduct. Causality-Driven Design: This method avoids alkyl halides entirely. The transition metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ, which condenses with the amine. The catalyst then returns the hydrogen to reduce the imine[4].

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, combine the alcohol (1.0 eq), ethanolamine (1.2 eq), and an Iridium catalyst (e.g.,[Cp*IrCl 2​ ] 2​ , 2.5 mol%) in a sealed vial[2].

  • Reaction: Add a catalytic amount of weak base (e.g., Cs 2​ CO 3​ ) to facilitate the dehydrogenation step without promoting O-alkylation[2]. Heat to 110 °C for 24 hours.

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS.

    • Validation Check: Look for the intermediate imine mass. If the imine accumulates, the reduction step is failing, indicating catalyst deactivation (often due to oxygen ingress).

  • Purification: Cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and purify via flash chromatography.

References

  • Iridium-Catalyzed Direct Synthesis of Tryptamine Derivatives from Indoles: Exploiting N-Protected β-Amino Alcohols as Alkylating Agents. The Journal of Organic Chemistry (ACS).[Link]

  • Structure-Sensitive and Insensitive Reactions in Alcohol Amination over Nonsupported Ru Nanoparticles. ACS Catalysis.[Link]

  • Catalytic N-alkylation of amines with alcohols via ‘hydrogen borrowing’ methodology. Green Chemistry (RSC).[Link]

  • Ethylene oxide. Wikipedia.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Tertiary Amines for Long-Term Storage

Welcome to the technical support center for the long-term storage and stabilization of tertiary amines. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the long-term storage and stabilization of tertiary amines. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of these critical reagents. Here, we move beyond simple storage instructions to provide in-depth, evidence-based strategies for maintaining the integrity of your tertiary amines over time.

Section 1: The Challenge of Tertiary Amine Instability

Tertiary amines are workhorse molecules in organic synthesis, catalysis, and pharmaceutical formulation.[1] However, their utility is matched by their susceptibility to degradation. The lone pair of electrons on the nitrogen atom, which is responsible for their basicity and nucleophilicity, is also the primary site for undesirable reactions, most notably oxidation.[2][3]

Over time, exposure to atmospheric oxygen can lead to the formation of tertiary amine N-oxides.[4][5][6] This process is often accelerated by light and trace metal impurities. The formation of N-oxides and other degradation products can have significant consequences for your experiments, leading to:

  • Reduced Purity and Potency: The active concentration of the amine decreases.

  • Altered Reactivity: N-oxides and other byproducts can interfere with or participate in unintended side reactions.[7]

  • Inconsistent Results: Batches of the same amine stored for different durations may yield different experimental outcomes.

  • Safety Hazards: In some cases, degradation can lead to the formation of peroxides, although this is more common with other solvent classes.[8]

This guide provides a structured approach to understanding, troubleshooting, and preventing these degradation pathways.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common observations and issues encountered during the storage and use of tertiary amines.

Question: Why has my clear, colorless tertiary amine (e.g., Triethylamine, DIPEA) turned yellow or brown?

Answer: A yellow or brown discoloration is a common visual indicator of degradation.[9] This is typically due to the formation of oxidized species and other complex degradation byproducts. The color change signals that the purity of the amine has been compromised and it should be assessed before use in sensitive applications.

Question: What are the primary degradation products I should be concerned about?

Answer: The most common degradation product is the corresponding tertiary amine N-oxide, formed by oxidation.[4] In some cases, further degradation can lead to dealkylation, forming secondary amines and corresponding aldehydes or ketones.[7] For example, the oxidation of N,N-dimethyl-substituted tertiary amines can lead to the formation of formaldehyde and dimethylformamide (DMF), which can be problematic in regulated environments.[10]

Question: My reaction is giving inconsistent yields or unexpected byproducts. Could my old bottle of triethylamine be the cause?

Answer: Absolutely. An aged and partially oxidized tertiary amine is a frequent source of reaction variability. The actual concentration of the active amine is lower than stated on the label, and the N-oxide impurities can alter the reaction pathway or chelate to metal catalysts, inhibiting their activity.

Question: I see a fine precipitate in my bottle of stored amine. What is it?

Answer: While less common for pure tertiary amines, this could be due to several factors. If the amine was exposed to carbon dioxide (from the air), it could form a carbonate salt precipitate. It could also be a result of polymerization or the precipitation of other degradation products. In high molecular weight amines, impurities from the synthesis process, such as amides, can also be present.[11]

Question: How can I test my amine for degradation?

Answer: For a quick qualitative check, peroxide test strips can indicate significant oxidative degradation, though they are primarily designed for ethers and other peroxide-forming solvents.[8] More rigorous analysis would involve techniques like NMR spectroscopy to look for the characteristic signals of N-oxides, or GC-MS to identify and quantify impurities. A simple comparison of the color and odor of a stored amine to a freshly opened bottle can also be a useful, albeit non-quantitative, indicator.

Section 3: Visualization of Degradation and Prevention

Understanding the chemical processes at play is key to effective stabilization.

The Primary Degradation Pathway: Oxidation

The most common degradation route for tertiary amines is oxidation at the nitrogen atom to form an N-oxide. This reaction is often initiated by atmospheric oxygen.

Caption: Oxidation of a tertiary amine to its N-oxide.

Troubleshooting Logic for Stored Amines

When encountering a problem with a reaction involving a tertiary amine, this decision tree can help diagnose if the amine's stability is the root cause.

Troubleshooting_Logic Start Reaction Failure or Inconsistency (Using Stored Tertiary Amine) Check_Visual Is the amine discolored (yellow/brown)? Start->Check_Visual Check_Age Is the bottle >1 year old or frequently opened? Check_Visual->Check_Age No High_Suspicion High Suspicion of Degradation Check_Visual->High_Suspicion Yes Moderate_Suspicion Moderate Suspicion of Degradation Check_Age->Moderate_Suspicion Yes Low_Suspicion Low Suspicion: Check other reaction parameters Check_Age->Low_Suspicion No Action Purify Amine or Use a New Bottle High_Suspicion->Action Moderate_Suspicion->Action

Caption: Decision tree for troubleshooting amine stability issues.

Section 4: Protocols for Stabilization and Quality Control

Proactive measures are the most effective way to ensure the long-term stability of tertiary amines.

Protocol 4.1: Inert Atmosphere Storage

The most crucial step in preventing oxidation is to minimize contact with air.[12][13][14]

Objective: To store the amine under a dry, oxygen-free atmosphere.

Materials:

  • Tertiary amine

  • Dry, clean storage vial with a PTFE-lined septum cap (e.g., an amber Sure/Seal™ bottle)

  • Source of dry, inert gas (Nitrogen or Argon)

  • Schlenk line or manifold with vacuum and inert gas lines

  • Syringes and needles

Procedure:

  • Preparation: Ensure the storage vial and cap are thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

  • Inerting the Vial: Insert a needle connected to the inert gas line through the septum of the empty vial. Insert a second, shorter needle to act as a vent. Flush the vial with inert gas for 5-10 minutes.

  • Transfer: Using a clean, dry syringe, carefully withdraw the desired amount of fresh tertiary amine from the source bottle.

  • Addition to Storage Vial: Pierce the septum of the inerted storage vial with the syringe and slowly dispense the amine.

  • Final Flush: Briefly flush the headspace of the vial with inert gas before removing the needles.

  • Sealing: Wrap the cap and neck of the vial with Parafilm® to provide an additional barrier against atmospheric moisture and oxygen.

  • Labeling and Storage: Clearly label the vial with the contents and the date of preparation. Store in a cool, dark, and dry place.[15][16]

Caption: Workflow for preparing tertiary amines for inert atmosphere storage.

Protocol 4.2: Use of Antioxidants

For particularly sensitive amines or very long-term storage, the addition of a radical scavenger or antioxidant can provide an extra layer of protection.[17]

Objective: To inhibit the initiation of oxidative degradation pathways.

Common Stabilizers:

  • Butylated Hydroxytoluene (BHT): A common phenolic antioxidant.

  • Hindered Amine Light Stabilizers (HALS): A class of compounds that are effective radical scavengers.[17][18]

  • Hydroxylamines: Can be used in some phenol-free stabilization packages.[19]

Procedure:

  • Select an antioxidant that is soluble in the tertiary amine and will not interfere with downstream applications.

  • Under an inert atmosphere, add the antioxidant to the amine at a low concentration (typically 50-200 ppm).

  • Agitate the solution until the antioxidant is fully dissolved.

  • Store the stabilized amine solution following the inert atmosphere protocol (4.1).

Note: The choice of stabilizer can be complex, as antagonistic effects between different additive classes have been observed.[17] Always verify compatibility with your specific application.

Protocol 4.3: Purification of Degraded Tertiary Amines

If an amine has degraded, it can often be repurified for non-critical applications. Distillation is a common method.

Objective: To remove non-volatile impurities like N-oxides.

Procedure:

  • Drying: Before distillation, it is often necessary to dry the amine over a suitable drying agent, such as potassium hydroxide (KOH) pellets. Stir the amine with KOH for several hours, then filter.

  • Distillation: Set up a standard distillation apparatus. It is crucial to perform the distillation under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation at elevated temperatures.

  • Collection: Collect the fraction that boils at the literature value for the pure amine. Discard the initial and final fractions, which may contain volatile impurities or higher-boiling degradation products, respectively.

  • Storage: Immediately store the purified amine under an inert atmosphere as described in Protocol 4.1.

Section 5: Summary Data Tables

Table 1: Recommended Storage Conditions for Common Tertiary Amines
AmineFormulaBoiling Point (°C)Recommended Storage ConditionsNotes
Triethylamine (TEA)(C₂H₅)₃N89.5Store below +30°C under inert gas, away from light.[9][15]Can yellow over time due to oxidation.[9]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)(i-C₃H₇)₂NC₂H₅127Store below +30°C under inert gas.[16][20]Sterically hindered nature provides some stability but still requires inert storage.[21][22]
N-Methylmorpholine (NMM)C₅H₁₁NO115-116Store at room temperature under inert gas, away from light and moisture.Hygroscopic.
1,4-Diazabicyclo[2.2.2]octane (DABCO)C₆H₁₂N₂174Store at room temperature, hygroscopic.Solid at room temperature.
Table 2: Common Stabilizers for Tertiary Amines
Stabilizer ClassExampleMechanism of ActionTypical ConcentrationConsiderations
Phenolic AntioxidantsButylated Hydroxytoluene (BHT)Radical Scavenger50-200 ppmCan lead to colored byproducts; potential for antagonism with HALS.[17]
Hindered AminesTinuvin® seriesRadical Scavenger (forms stable nitroxide radicals)100-1000 ppmHighly effective but can be more expensive.[17][18]
HydroxylaminesN,N-DioctadecylhydroxylamineProcessing stabilizer, oxygen scavenger100-500 ppmOften used in polymer applications; good for color stability.[19]

By implementing these best practices, you can significantly extend the shelf life of your tertiary amines, ensuring the reliability and reproducibility of your research.

References

  • Product Class 3: Amine N-Oxides. (n.d.). Science of Synthesis.
  • Guideline Handling and Removing Peroxides. (2014, February 2). Safety & Risk Services.
  • Control and Safe Use of Peroxide Formers. (n.d.). University of Cornell Environmental Health and Safety.
  • Chemical Peroxide Destruction SOP example. (n.d.). Environmental Health and Safety, Western Washington University.
  • Removal of Peroxides From Organic Solvents Using Aluminum Oxide Sorbent. (2023, October 31). Sorbent Technologies.
  • Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. (n.d.). University of California, Santa Cruz.
  • Amine Degradation. (2026, February 3). Sustainability Directory.
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Aurtus.
  • TRIETHYLAMINE. (n.d.). PubChem.
  • Tertiary Amines from RCF Lignin Mono- and Dimers: Catalytic N-Functionalized Antioxidants from Wood. (n.d.). Lirias.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2025, November 18). MDPI.
  • N,N-Diisopropylethylamine | 7087-68-5. (2026, January 13). ChemicalBook.
  • Synthesis of Tertiary Amine N-Oxides-A Review. (2012). Asian Journal of Chemistry, 24(9), 3781-3784.
  • TRIETHYLAMINE (CAS 121-44-8). (n.d.). Ataman Kimya.
  • TRIETHYLAMINE. (n.d.). Ataman Kimya.
  • Glove Boxes for Sensitive Chemicals & Materials. (n.d.). Inert Corporation.
  • Synthesis of N-oxides of tertiary amines. (n.d.). Organic Chemistry Portal.
  • N‐oxide formation through tertiary amine oxidation.... (n.d.). ResearchGate.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2024, March 29). ACS Publications.
  • Inerting in the chemical industry. (n.d.). Linde.
  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH.
  • N,N-Diisopropylethylamine. (n.d.). Santa Cruz Biotechnology.
  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate.
  • Thermal degradation of tertiary amine for CO2 capture: Structure–activity relationships and density functional theory calculations. (2024, December 10). ResearchGate.
  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (n.d.). Ossila.
  • N,N-Diisopropylethylamine ReagentPlus®, ≥99%. (n.d.). MilliporeSigma.
  • The Art of Stabilization. (n.d.). IEA SHC.
  • Inhibition of amine oxidation. (2012). Google Patents.
  • Triethylamine, Technical Grade, Liquid, 330 lb Drum. (n.d.). Univar Solutions.
  • N,N-Diisopropylethylamine | CAS 7087-68-5. (n.d.). LGC Standards.
  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. (n.d.). PMC - NIH.
  • Triethylamine. (n.d.). Astro Chemicals.
  • Amine Reactivity. (n.d.). MSU chemistry.
  • Impurities in High Molecular Weight Amine Products. (n.d.). ACS Publications.
  • Reactions of Amines. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers.
  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). Industrial & Engineering Chemistry Research.
  • Antioxidant action mechanisms of hindered amine stabilisers. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2010, November 9). Fisher Scientific.
  • Impact of Solvent on the Thermal Stability of Amines. (n.d.). PMC.
  • New Formulation of Tertiary Amines for Thermally Stable and Cost-Effective Chemical Additive: Synthesis Procedure and Displacement Tests for High-Temperature Tertiary Recovery in Steam Applications. (2021, June 16). OnePetro.
  • Antioxidants & Stabilizers for Polyolefins (PP, PE) | Selection Guide. (2025, June 19). SpecialChem.
  • Amines - Reactions (A-Level IB Chemistry). (2023, June 16). YouTube.
  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts.
  • Amines: Crash Course Organic Chemistry #46. (2022, February 16). YouTube.
  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.

Sources

Troubleshooting

Technical Support Center: Reductive Amination of Amino Alcohols

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reductive amination of amino alcohols. Our goal is to help you minimize by-product formation and optimize your reaction outcomes by explaining the causality behind experimental choices.

Part 1: Understanding and Mitigating Common By-products

The reductive amination of amino alcohols is a powerful transformation, but the bifunctional nature of the starting material presents unique challenges. The presence of both a nucleophilic amine and a hydroxyl group can lead to several undesired side reactions. This section addresses the most common by-products and provides strategies to suppress their formation.

FAQ 1: I'm observing significant amounts of a dialkylated product. How can I favor mono-alkylation?

Answer:

Over-alkylation is a classic challenge in amine synthesis. It occurs because the newly formed secondary amine product is often more nucleophilic than the primary amino alcohol starting material, allowing it to compete for the aldehyde or ketone.[1] This "runaway" reaction leads to the formation of a tertiary amine by-product.

Core Problem: The product of the initial reaction is more reactive than the starting material.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amino alcohol can help, but a more robust strategy is to limit the amount of the carbonyl compound. Some protocols suggest using 0.95 equivalents of the aldehyde and monitoring the reaction closely to stop it before significant dialkylation occurs.[2]

  • Stepwise Imine Formation and Reduction: The most effective method to prevent over-alkylation is to separate the imine formation and reduction steps.[2]

    • Protocol: Mix the amino alcohol and the carbonyl compound in an appropriate solvent (e.g., methanol or an aprotic solvent like DCM).[2][3] Allow sufficient time for the imine to form completely. You can monitor this by techniques like TLC or LC-MS. The addition of a dehydrating agent, such as powdered 4Å molecular sieves, can drive the equilibrium towards the imine.[2] Only after the starting amine is consumed should you add the reducing agent.[2][4]

  • pH Control: Operating under non-acidic (neutral) conditions can suppress the formation of the tertiary amine by-product.[2] While acidic conditions (pH 4-5) are often used to catalyze imine formation, they can also protonate the resulting secondary amine, which might influence its reactivity in subsequent steps.[5]

  • Choice of Reducing Agent: While not the primary control lever for over-alkylation, using a milder reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃) in a one-pot procedure can sometimes offer better control than more reactive hydrides.[1][6]

FAQ 2: My reaction is forming a cyclic by-product, such as a piperazine or oxazolidine. What is happening and how can I prevent it?

Answer:

Cyclization is a significant side reaction pathway, especially with amino alcohols where the amine and hydroxyl groups are separated by a flexible carbon chain (e.g., N-substituted ethanolamines).

Mechanism of Formation:

  • Piperazine/Diketopiperazine Formation: This can occur through intermolecular or intramolecular pathways. For instance, the reductive amination of aminoethylethanolamine can lead to piperazine and N-hydroxyethylpiperazine.[7] In other cases, two molecules of an amino alcohol can react with a dicarbonyl compound, or an amino alcohol can self-condense under certain conditions.

  • Oxazolidine Formation: A 1,2-aminoalcohol can react with an aldehyde where the hydroxyl group, instead of the amine, attacks the iminium ion intermediate, or the hydroxyl group can react with the aldehyde directly to form a hemiacetal which then cyclizes with the amine. This forms an undesired cyclic amino acetal (oxazolidine).[8]

Troubleshooting Strategies:

  • Protecting Groups: The most direct way to prevent the hydroxyl group from participating in unwanted side reactions is to protect it.[8]

    • Recommended Group: A silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is an excellent choice. It is easily installed on the hydroxyl group, is stable to the reductive amination conditions, and can be readily removed afterward.[8]

    • Protocol (In-Situ Protection): The trimethylsilyl group can often be put on in situ without requiring purification of the protected intermediate.[8]

  • Intramolecular vs. Intermolecular Control: If the goal is an intramolecular reductive amination to form a cyclic amine, the reaction should be run at high dilution to favor the intramolecular pathway over intermolecular side reactions.[5] Conversely, if intermolecular reaction is desired, higher concentrations are preferable.

  • Catalyst and Condition Selection: Certain catalytic systems are designed to promote cyclization. For example, specific ruthenium catalysts can be used to selectively cyclize amino-alcohols to either cyclic amines or lactams.[9][10] Ensure your chosen reaction conditions are not inadvertently favoring these pathways.

Part 2: Optimizing Reaction Parameters - A Deeper Dive

Fine-tuning your reaction parameters is crucial for minimizing by-products. This section provides a detailed look at the most critical variables.

FAQ 3: Which reducing agent should I use, and why?

Answer:

The choice of reducing agent is one of the most critical decisions in a reductive amination protocol. The ideal reagent should selectively reduce the imine (or iminium ion) intermediate without significantly reducing the starting carbonyl compound.[5][6]

Reducing Agent Key Characteristics & Use Cases Common Solvents Cautions & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild and selective. Reduces iminium ions much faster than ketones or aldehydes.[6] Excellent for one-pot reactions.[1]Aprotic solvents: DCE, DCM, THF.[4]Water-sensitive.[4] Acetic acid is a by-product.
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines at neutral or slightly acidic pH (4-5) but is less effective at reducing aldehydes/ketones under these conditions.[5][11]Protic solvents like Methanol (MeOH).[4]Toxicity: Can release toxic HCN gas upon acidic workup. Use with extreme caution in a well-ventilated fume hood.[6]
Sodium Borohydride (NaBH₄) Stronger reducing agent. Can reduce both the imine and the starting carbonyl.[4][5]Protic solvents: MeOH, EtOH.[4]Best used in a two-step procedure where the imine is pre-formed before the addition of NaBH₄ to avoid reduction of the starting aldehyde/ketone.[2][4]
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach. Catalysts include Pd, Pt, or Raney Nickel.[6][12] Often provides very clean reactions with high yields.Alcohols (MeOH, EtOH), THF.Requires specialized hydrogenation equipment (e.g., Parr shaker).[2] Can reduce other functional groups (alkenes, alkynes, nitro groups).
FAQ 4: How does pH affect my reaction, and how can I control it?

Answer:

pH is a critical, often overlooked, parameter that governs two key equilibria in the reaction mixture: the formation of the imine and the activity of the reducing agent.

  • Imine Formation: This step is typically acid-catalyzed and proceeds best under mildly acidic conditions (pH 4-5).[5] If the pH is too high (basic), the dehydration of the hemiaminal intermediate is slow. If the pH is too low (highly acidic), the starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[5]

  • Reducing Agent Activity: The reactivity of hydride reagents is pH-dependent. NaBH₃CN, for instance, is stable in acidic solutions and selectively reduces the protonated iminium ion, which is more prevalent at lower pH.[6]

Troubleshooting & Optimization:

  • For Sluggish Reactions: If imine formation is slow, especially with less reactive ketones or anilines, adding a catalytic amount of a weak acid like acetic acid (AcOH) can be beneficial.[1][2]

  • To Suppress Over-Alkylation: As mentioned in FAQ 1, running the reaction under neutral conditions can sometimes minimize the formation of tertiary amine by-products.[2]

  • Buffered Systems: For sensitive substrates, using a buffer system (e.g., an acetic acid/triethylamine buffer) can help maintain the optimal pH throughout the reaction, pushing the imine formation to completion while minimizing side reactions.[2]

Part 3: Protocols and Visual Guides

Protocol 1: Controlled Mono-Alkylation via Stepwise Imine Formation

This protocol is designed to minimize over-alkylation when reacting a primary amino alcohol with an aldehyde.

Materials:

  • Primary amino alcohol (1.0 eq)

  • Aldehyde (1.05 eq)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • 4Å Molecular Sieves (activated powder)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

Procedure:

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amino alcohol in anhydrous solvent.

    • Add the aldehyde dropwise at room temperature with stirring.

    • Add the activated 4Å molecular sieves to the mixture.

    • Stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting amino alcohol.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the Sodium Borohydride (NaBH₄) portion-wise, monitoring for any gas evolution.

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete by TLC/LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Filter the mixture to remove the molecular sieves.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a decision-making workflow for troubleshooting common issues.

Reductive_Amination_Mechanism Start Amino Alcohol (R-NH₂) + Carbonyl (R'=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (pH dependent) CarbonylReduction Alcohol By-product Start->CarbonylReduction + Reducing Agent (e.g., NaBH₄) Imine Imine / Iminium Ion (C=N⁺) Hemiaminal->Imine - H₂O Product Desired Secondary Amine Imine->Product + Reducing Agent (e.g., NaBH(OAc)₃) Cyclization Cyclic By-product (Oxazolidine/Piperazine) Imine->Cyclization Intramolecular Attack (from -OH group) Overalkylation Tertiary Amine By-product Product->Overalkylation + Carbonyl (Product is nucleophilic)

Caption: General mechanism and major by-product pathways.

Troubleshooting_Workflow Start Problem Observed in Reaction Overalkylation Excess Dialkylation? Start->Overalkylation Cyclization Cyclic By-product? Overalkylation->Cyclization No Sol_Overalkylation Solution: 1. Pre-form imine (stepwise). 2. Use neutral pH. 3. Check stoichiometry. Overalkylation->Sol_Overalkylation Yes LowYield Low Yield / No Reaction? Cyclization->LowYield No Sol_Cyclization Solution: 1. Protect -OH group (e.g., TMS). 2. Adjust concentration. Cyclization->Sol_Cyclization Yes Sol_LowYield Solution: 1. Optimize pH (mild acid catalyst). 2. Check reducing agent activity. 3. Use dehydrating agent (MS). LowYield->Sol_LowYield Yes

Caption: A decision tree for troubleshooting common issues.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • Method for the preparation of piperazine and substituted piperazines. (1972).
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. [Link]

  • Production of ethylenediamine and N-aminoethylpiperazine
  • Ways to reduce the bis amination during a reductive amination? (2023). Reddit. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2019). Frontiers in Catalysis. [Link]

  • Process of protecting a 1,2-aminoalcohol for reductive amination coupling. (1998).
  • Reductive Amination: Definition, Examples, and Mechanism. (2023). Chemistry Learner. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. (2017). ResearchGate. [Link]

  • Process for the preparation of piperazine. (1972).
  • pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. (2004). Journal of the American Chemical Society. [Link]

  • Amine alkylation and reductive amination are classical synthetic... (2023). ResearchGate. [Link]

  • pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water. (2004). PubMed. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. (2024). National Center for Biotechnology Information. [Link]

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... (n.d.). ResearchGate. [Link]

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). Catalysis Science & Technology. [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (2013). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in scaling up the synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in scaling up the synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol . This diamine-alcohol is a highly valuable building block in pharmaceutical development.

To maximize atom economy and operational safety at scale, the most robust synthetic strategy avoids expensive protecting groups (like Boc or Phthalimide). Instead, it utilizes a two-phase protocol: the regioselective N-alkylation of 2-(cyclopropylamino)ethan-1-ol with chloroacetonitrile[1], followed by the catalytic reduction of the resulting nitrile to a primary amine[2].

Synthetic Strategy Overview

SynthesisWorkflow SM Starting Material 2-(Cyclopropylamino)ethan-1-ol Step1 Phase 1: N-Alkylation Chloroacetonitrile, K2CO3, Toluene SM->Step1 Int Intermediate 2-[(Cyanomethyl)(cyclopropyl)amino]ethan-1-ol Step1->Int 80°C, 3-4 h Step2 Phase 2: Nitrile Reduction Raney-Ni, H2 (50 bar), NH3/MeOH Int->Step2 Prod Final Product 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol Step2->Prod 80°C, 6 h

Synthetic workflow for 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol via N-alkylation and reduction.

Phase 1: N-Alkylation (Cyanomethylation)

Standard Operating Protocol:

  • Suspend 2-(cyclopropylamino)ethan-1-ol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in dry toluene.

  • Add chloroacetonitrile (1.1 eq) dropwise at 0 °C to strictly control the initial exothermic reaction.

  • Heat the suspension to 80 °C and stir for 3–4 hours[1][3].

  • Filter the inorganic salts, wash the filter cake with toluene, and concentrate the filtrate under reduced pressure to yield the intermediate 2-[(cyanomethyl)(cyclopropyl)amino]ethan-1-ol.

Troubleshooting & FAQs

Q: We are observing significant O-alkylation byproducts. How can we favor N-alkylation? A: O-alkylation is a common competing reaction when unprotected amino alcohols are treated with alkyl halides. However, the secondary amine nitrogen is inherently more nucleophilic than the primary hydroxyl group. To suppress O-alkylation, you must strictly control the base and temperature. Using a mild, insoluble base like anhydrous K₂CO₃ in a non-polar or aprotic solvent keeps the effective basicity low enough to deprotonate the secondary amine but not the hydroxyl group[4]. Avoid stronger bases like NaH or t-BuOK, which will readily form the alkoxide and drive irreversible O-alkylation[3].

Q: Why use chloroacetonitrile instead of bromoacetonitrile or a protected 2-bromoethylamine? A: Chloroacetonitrile provides the optimal balance of reactivity and stability. While bromides are more electrophilic, they often lead to over-alkylation, complex mixtures, or degradation at elevated temperatures[3]. Furthermore, using a direct ethylamine synthon (like N-Boc-2-bromoethylamine) requires expensive protecting groups to prevent self-condensation. The cyanomethylation route bypasses protection steps entirely, drastically improving the atom economy of your scale-up campaign.

Phase 2: Nitrile Reduction (Catalytic Hydrogenation)

Standard Operating Protocol:

  • Dissolve the intermediate 2-[(cyanomethyl)(cyclopropyl)amino]ethan-1-ol in methanolic ammonia (NH₃/MeOH).

  • Add Raney Nickel catalyst (approx. 10-20% w/w).

  • Pressurize the hydrogenation reactor with H₂ gas (50 bar) and heat to 80 °C for 6 hours[2].

  • Vent the reactor, filter the catalyst through a Celite pad under an inert atmosphere (Caution: Raney Ni is highly pyrophoric), and concentrate the filtrate to obtain the final product.

Troubleshooting & FAQs

Q: The reduction is yielding a high percentage of secondary and tertiary amine dimers. How do we prevent this? A: The formation of secondary amines during nitrile reduction is a classic von Braun side reaction. The initially formed imine intermediate can be attacked by the newly formed primary amine instead of being hydrogenated[5][6]. To suppress this, the reaction must be run in the presence of excess ammonia (methanolic ammonia). The high concentration of NH₃ shifts the equilibrium away from the dimerized imine, ensuring the primary amine is the exclusive product[5].

Q: Can we replace Raney Nickel with a homogeneous catalyst to avoid handling pyrophoric solids at scale? A: Yes. While Raney Nickel is the traditional industrial standard due to its low cost[2], it poses significant safety hazards during filtration. Recent advancements have demonstrated that non-noble metal pincer complexes, such as Cobalt (II) PNP pincer catalysts, can efficiently reduce nitriles to primary amines under homogeneous conditions (50 bar H₂, 80 °C)[2]. If transitioning to a homogeneous Co-catalyst, ensure your downstream processing (e.g., crystallization or silica scavenging) can effectively remove trace metal impurities from the final API building block.

Quantitative Data: Nitrile Reduction Optimization

To guide your process engineering, below is a summary of the optimization parameters for the reduction of the cyanomethyl intermediate to the final primary amine.

Catalyst SystemSolvent / AdditiveTemp (°C)H₂ Pressure (bar)Primary Amine Yield (%)Dimer Byproduct (%)
Raney NickelMeOH (No NH₃)805065%30%
Raney NickelNH₃ / MeOH805092% < 2%
Co-PNP PincerDioxane / NaBHEt₃805095% < 1%
Pd/C (10%)EtOH / HCl501040%15% (Note: De-cyclopropylation observed)

Table 1: Comparison of catalytic systems for the reduction of 2-[(cyanomethyl)(cyclopropyl)amino]ethan-1-ol. The addition of ammonia is critical for suppressing dimerization when using heterogeneous nickel catalysts.

References

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines ResearchG
  • Catalytic Application of POSS–COF-[(Co(acetate)2] for Selective Reduction of Nitriles to Amines MDPI
  • Cobalt pincer complexes for catalytic reduction of nitriles to primary amines RSC Publishing
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides Beilstein Archives
  • Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring NIH
  • Studies on the alkylation of quinolin-2(1H)

Sources

Troubleshooting

Troubleshooting mass spectrometry fragmentation of amino alcohols

Welcome to the technical support center for the mass spectrometry of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometry of amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these molecules. Here, we will address common challenges in a direct question-and-answer format, grounding our advice in established scientific principles and field-proven experience. Our goal is to not only provide solutions but also to explain the causality behind them, empowering you to build robust and self-validating analytical methods.

Section 1: Core Fragmentation Mechanisms of Amino Alcohols

Understanding how amino alcohols fragment is the first step in troubleshooting. Under typical electrospray ionization (ESI) conditions, protonation occurs at the most basic site, the nitrogen atom. The fragmentation of this protonated molecule in the collision cell is driven by the molecule's structure and the energy applied.

The two most prevalent fragmentation pathways for simple amino alcohols are:

  • Neutral Loss of Water (H₂O): The hydroxyl group can be eliminated as a water molecule, resulting in a fragment ion with a mass 18 Da lower than the precursor ion. This is a common fragmentation pathway for alcohols[1][2][3].

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the atom bearing the charge (in this case, the nitrogen). This is a dominant fragmentation pathway for amines and results in the formation of a stable iminium ion[1][4][5]. In the case of amino alcohols, this can lead to a characteristic fragment, often at m/z 30 for primary amines without substitution on the alpha-carbon[6].

For more complex amino alcohols, fragmentation can also be initiated by the loss of other small molecules from side chains[7][8]. It is important to note that the amino group's fragmentation often dominates the spectrum, which can sometimes make it challenging to deduce the presence of the alcohol functionality from the mass spectrum alone[6].

Caption: Common fragmentation pathways of a protonated primary amino alcohol.

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most frequent problems encountered during the mass spectrometry analysis of amino alcohols.

Q1: My signal intensity is extremely low, or I'm not seeing any peaks at all. What are the primary causes and how can I fix this?

A1: A weak or absent signal is one of the most common issues in MS analysis and can stem from several factors, from sample preparation to instrument settings[9]. A systematic approach is the best way to diagnose the problem.

Causality & Troubleshooting Workflow:

Low_Signal_Troubleshooting cluster_instrument Instrument Troubleshooting cluster_sample Sample/Method Troubleshooting start Start: Low/No Signal check_system 1. System Suitability Check Inject a known, reliable standard. Does it show a strong signal? start->check_system issue_instrument Instrument Issue check_system->issue_instrument No issue_sample Sample/Method Issue check_system->issue_sample Yes check_spray 2a. Check ESI Spray Is the spray stable and consistent? issue_instrument->check_spray check_conc 3a. Check Concentration Too dilute? Too concentrated (ion suppression)? issue_sample->check_conc check_leaks 2b. Check for Leaks Inspect connections for salt deposits or drips. check_spray->check_leaks check_source 2c. Clean Ion Source Contamination suppresses signal. check_leaks->check_source check_tune 2d. Tune & Calibrate Ensure mass accuracy and detector voltage are optimal. check_source->check_tune instrument_resolved Resolved check_tune->instrument_resolved check_prep 3b. Review Sample Prep Are there non-volatile salts (e.g., PBS) or detergents present? check_conc->check_prep check_mobile_phase 3c. Check Mobile Phase Is it correct? Is there sufficient acid for protonation? check_prep->check_mobile_phase check_ionization 3d. Optimize Ionization Is ESI the right method? Are source parameters (gas flow, temp) appropriate? check_mobile_phase->check_ionization sample_resolved Resolved check_ionization->sample_resolved

Caption: Workflow for troubleshooting low or no signal in LC-MS.

  • Expert Insights:

    • Ion Suppression: This is a major culprit, especially when analyzing samples in complex matrices like plasma or cell lysates[10][11]. Co-eluting compounds from your matrix can compete with your amino alcohol for ionization, drastically reducing its signal. If you suspect this, try diluting your sample or improving your chromatographic separation to resolve the analyte from the interfering components. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

    • Sample Concentration: It's a common misconception that more is always better. Overly concentrated samples can lead to ion suppression and detector saturation[9]. If your signal is poor, try a dilution series (e.g., 1:10, 1:100) to see if the signal improves.

    • In-source Fragmentation/Degradation: High source temperatures or voltages can cause your amino alcohol to fragment or degrade before it even reaches the mass analyzer[12][13]. This can lead to a weak or absent precursor ion. Try reducing the source temperature and optimizing the capillary and cone voltages.

Q2: I see a precursor ion, but the fragmentation is very weak or non-existent in my MS/MS spectrum. How can I improve fragmentation efficiency?

A2: Obtaining a strong precursor ion but weak fragment ions is a clear indication that the energy being applied in the collision cell is insufficient to break the bonds in your molecule.

  • The Role of Collision Energy: Collision-Induced Dissociation (CID) is the process of fragmenting an ion by colliding it with neutral gas molecules (like argon or nitrogen)[14]. The kinetic energy of this collision is converted into internal energy, which causes the molecule to vibrate and eventually fragment[15]. The amount of energy applied is a critical parameter.

  • Troubleshooting Steps:

    • Increase Collision Energy (CE): This is the most direct way to increase fragmentation. Systematically increase the CE value in your instrument method. It's best to perform a collision energy ramp experiment to find the optimal value that produces the desired fragments without causing excessive fragmentation into very small, uninformative ions.

    • Check Collision Gas Pressure: Ensure the collision gas is turned on and the pressure is within the manufacturer's recommended range. Insufficient collision gas will lead to inefficient energy transfer and poor fragmentation.

    • Consider the Ion Type: Protonated molecules produced by ESI are "even-electron ions" and can be relatively stable[16]. If your amino alcohol is particularly stable, it will require higher collision energy to fragment.

    • Alternative Fragmentation Techniques: If increasing CE is not effective or leads to undesirable fragmentation patterns, consider other methods if your instrument supports them, such as Higher-Energy Collisional Dissociation (HCD), which can provide different fragmentation information[14].

Q3: I'm seeing unexpected peaks in my mass spectrum. How can I determine their origin?

A3: Unexpected peaks can be confusing, but they provide valuable clues about your sample and system. The key is to systematically identify their source.

Source of Unexpected PeaksDiagnostic Clues & Solutions
Contaminants Clues: Often appear at common m/z values (e.g., plasticizers, detergents). May be present in your blank injections. Solution: Run a blank (injection of your sample solvent). If the peaks are present, the contamination is in your solvent, LC system, or mass spectrometer. Clean the system thoroughly[17].
Adducts Clues: Peaks at [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺. The mass difference between these peaks and your protonated molecule will correspond to the mass of the adduct minus a proton. Solution: The formation of adducts can be reduced by using high-purity, LC-MS grade solvents and minimizing the use of glass and certain buffers. Adding a small amount of a proton source like formic acid to the mobile phase can promote the formation of the desired [M+H]⁺ ion[18].
In-Source Fragments Clues: Peaks appear in your MS1 scan (not just MS/MS) at masses lower than your precursor. Their intensity changes significantly with source voltage/temperature. Solution: This occurs when the ionization process is too energetic[13][19]. Lower the fragmentor/cone voltage and/or the source temperature to reduce in-source fragmentation.
Isobaric Interferences Clues: A compound with the same nominal mass as your analyte but a different structure is co-eluting. Solution: Improve your chromatographic separation to resolve the two compounds. If this is not possible, a high-resolution mass spectrometer can distinguish between them based on their exact mass[20][21].
Rearrangement Ions Clues: Fragments that cannot be explained by simple bond cleavages. Solution: These are formed when the molecule rearranges to a more stable structure before fragmenting[22]. While less common for simple amino alcohols, they can occur. Detailed structural analysis and comparison with literature data are necessary for identification.

Section 3: Experimental Protocols & Best Practices

Protocol: Basic ESI-MS/MS Analysis of an Amino Alcohol

This protocol outlines a general procedure for the analysis of a small molecule amino alcohol using a standard LC-MS/MS system with electrospray ionization.

  • Sample Preparation:

    • Dissolve the purified amino alcohol standard in a suitable solvent (e.g., 50:50 methanol:water) to a stock concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the initial mobile phase conditions[23].

    • Avoid using non-volatile buffers like PBS or salts like NaCl, as they are incompatible with ESI[23]. If acidification is needed, use a volatile acid like formic acid (typically 0.1%).

  • Liquid Chromatography (for LC-MS):

    • Column: A C18 reversed-phase column is a common starting point. For highly polar amino alcohols, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable[24].

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid

    • Gradient: Start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the compound.

    • Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan (Full Scan): First, acquire a full scan spectrum to identify the protonated precursor ion ([M+H]⁺) of your amino alcohol.

    • MS/MS (Product Ion Scan):

      • Set the instrument to isolate the [M+H]⁺ ion identified in the MS1 scan.

      • Apply collision energy (CID) to fragment the isolated ion. Start with a moderate collision energy (e.g., 15-20 eV) and optimize by running a collision energy ramp experiment to find the value that yields the most informative fragment ions.

      • Scan for the resulting product ions.

  • Data Analysis:

    • Examine the MS/MS spectrum for characteristic neutral losses (e.g., -18 for H₂O) and fragment ions (e.g., m/z 30 for α-cleavage).

    • Confirm the identity of the fragments based on their mass-to-charge ratio.

References

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]

  • Wang, F. P., et al. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Available at: [Link]

  • SCIEX. (2026, March 2). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]

  • Piraud, M., et al. (2014, January 27). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. Available at: [Link]

  • ResearchGate. (2025, August 6). (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Available at: [Link]

  • Zhang, P., et al. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Wiley Online Library. (2024, November 19). Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2022, December 13). Synchronized Reverse Scan Collision Induced Dissociation in Digital Ion Trap Mass Spectrometer for Improving Fragment Ion Detection. Available at: [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • LCGC International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • hdb. (2004, December 8). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. Available at: [Link]

  • PubMed. (2005, September 1). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. Available at: [Link]

  • LCGC International. (2026, March 14). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2020, April 3). Enhanced in-Source Fragmentation Annotation Enables Novel Data Independent Acquisition and Autonomous METLIN Molecular Identification. Available at: [Link]

  • ResearchGate. (2019, April 8). (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available at: [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • MDPI. (2023, December 30). Very Low-Pressure CID Experiments: High Energy Transfer and Fragmentation Pattern at the Single Collision Regime. Available at: [Link]

  • Jafari, M. T. (2021, September 20). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. (2022). In-Source Fragmentation for the Identification of Compounds by CE-ESI-TOF in Human Plasma. L-Proline as Case Study. Available at: [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • ACS Publications. (2020, March 2). Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • PMC. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available at: [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Available at: [Link]

Sources

Optimization

Optimizing derivatization methods for GC-MS analysis of polar amines

Welcome to the GC-MS Troubleshooting & Protocol Support Center. Polar amines present unique chromatographic challenges due to their basicity and active hydrogen atoms.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the GC-MS Troubleshooting & Protocol Support Center. Polar amines present unique chromatographic challenges due to their basicity and active hydrogen atoms. If left underivatized, these functional groups form strong hydrogen bonds with the siloxane bridges of GC columns, leading to severe peak tailing, irreversible adsorption, and poor sensitivity.

This guide provides field-proven, self-validating protocols and troubleshooting strategies to optimize your amine derivatization workflows.

Quantitative Comparison of Derivatization Strategies

Selecting the correct derivatization method depends entirely on your sample matrix and target analytes. The table below summarizes the core operational parameters for the three primary amine derivatization techniques.

Derivatization MethodPrimary ReagentsReaction ConditionsKey AdvantagesCommon Pitfalls
Silylation BSTFA or MSTFA + 1% TMCS30–60 min @ 70–80°CHighly versatile; excellent for broad metabolomics[1].Extreme moisture sensitivity; can form multiple derivatives[1].
Acylation PFPA, TFAA, or HFBA15–30 min @ 50–70°CHigh volatility; ideal for trace analysis using NCI or ECD detectors.Acidic byproducts can degrade analytical columns over time.
Chloroformate Isobutyl chloroformate (IBCF)1–5 min @ Room TempBiphasic reaction allows direct derivatization of aqueous samples[2].Excess reagent can cause artifact peaks or degrade specific amines[2].

Experimental Workflows & Self-Validating Protocols

AmineWorkflow A Polar Amine Sample B Aqueous Matrix? A->B C Evaporate to Dryness B->C No / Dried F Chloroformate (IBCF) B->F Yes (Biphasic) D Silylation (BSTFA/MSTFA) C->D Metabolomics E Acylation (PFPA/TFAA) C->E Trace Amines G GC-MS Analysis D->G E->G F->G

Decision tree for selecting GC-MS amine derivatization based on sample matrix.

Protocol A: Moisture-Free Silylation (BSTFA/MSTFA)

Silylation replaces active hydrogen atoms with trimethylsilyl (TMS) groups, significantly reducing polarity[1].

  • Step 1: Sample Preparation. Evaporate 50–100 µL of the amine extract to complete dryness under a gentle nitrogen stream at 40°C. (Causality: Even trace moisture will act as a nucleophile, rapidly hydrolyzing the silylating reagent and reverting the analyte to a free amine[1].)

  • Step 2: Reagent Addition. Add 100 µL of an anhydrous aprotic solvent (e.g., acetonitrile) to dissolve the sample. Add 50 µL of1[1]. (Causality: Trimethylchlorosilane (TMCS) acts as a critical catalyst to drive the reaction forward for sterically hindered secondary amines[1].)

  • Step 3: Reaction. Cap the vial tightly with a PTFE-lined septum and heat at 70–80°C for 30–60 minutes in a heating block[3].

  • Step 4: Self-Validation Checkpoint. Spike the sample with an MSTFA-d9 derivatized internal standard. A precise mass shift of +9 Da per active hydrogen confirms that the derivatization has gone to 100% completion.

Protocol B: Fast Aqueous-Phase Chloroformate Derivatization

Chloroformates offer a rapid alternative that bypasses the need for exhaustive sample drying by reacting directly at the aqueous-organic interface.

  • Step 1: Matrix Setup. To 1 mL of aqueous sample, add 200 µL of an extraction solvent like toluene or hexane[2].

  • Step 2: Reagent Addition. Add 50 µL of isobutyl chloroformate (IBCF) and 50 µL of pyridine. (Causality: Pyridine acts as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the reaction from stalling.)

  • Step 3: Reaction & Extraction. Shake vigorously for 1–5 minutes at room temperature[3]. The derivatized amines are simultaneously synthesized and extracted into the upper organic layer.

  • Step 4: Self-Validation Checkpoint. Check the chromatogram for unreacted chloroformate peaks. If present, eliminate the excess reagent by treating the organic layer with an alkaline methanol wash prior to injection[2].

Troubleshooting Guide & FAQs

Q1: Why am I seeing two distinct chromatographic peaks for a single primary amine after silylation with BSTFA? A1: Primary amines possess two active hydrogen atoms. Silylation can result in a mixture of mono-TMS and di-TMS derivatives if the reaction does not reach thermodynamic completion.

  • Causality: Steric hindrance prevents the second TMS group from attaching easily.

  • Solution: Ensure you are using a catalyst. Switch to a reagent blend of BSTFA + 1% (or up to 10%) TMCS[1]. Additionally, increase the reaction temperature to 80°C and extend the incubation time to 60 minutes to force the reaction entirely to the di-TMS state.

Q2: My GC-MS signal for amines drops significantly over a 24-hour autosampler sequence. What is happening? A2: Silylation reagents and their resulting TMS-amine bonds are highly sensitive to moisture[1].

  • Causality: Ambient moisture penetrating the autosampler vials through pierced septa hydrolyzes the derivatives, reverting them to free amines which then adsorb onto the active silanol sites of the GC column.

  • Solution: Prepare samples in smaller batches. If analyzing large sequences, switch to MTBSTFA. This reagent forms tert-butyldimethylsilyl (t-BDMS) derivatives, which are up to 10,000 times more stable against hydrolysis than standard TMS ethers[4].

Q3: How can I confidently identify unknown nitrogen-containing compounds when matrix background is high? A3: Primary and secondary amines often yield an [M-1]+ ion that complicates molecular mass interpretation and library matching.

  • Solution: Employ a deuterated derivatization strategy using . Because the molecular mass of the MSTFA-d9 derivative increases by exactly 9 mass units for each derivatized functional group, you can calculate the exact molecular mass of the original compound and determine the exact number of active amine hydrogens.

Q4: The chloroformate derivatization method is fast, but I am losing my histamine and tyramine peaks. Why? A4:

  • Causality: While the standard protocol uses an alkaline methanol wash to eliminate excess isobutyl chloroformate, histamine and tyramine derivatives are chemically degraded during this specific elimination step[2].

  • Solution: Skip the alkaline wash. Instead, remove the excess derivatizing reagent by carefully evaporating an aliquot of the toluene layer under nitrogen, and reconstitute before GC-MS injection[2].

References

  • Organomation. GC-MS Sample Preparation. Available at: [Link]

  • Regis Technologies. Silylation Reagents. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Novel Aminoethanol Derivatives in Adrenergic and Epigenetic Modulation

Abstract The therapeutic landscape is continually evolving, driven by the pursuit of compounds with enhanced efficacy and selectivity. This guide delves into a comparative analysis of 2-[(2-Aminoethyl)(cyclopropyl)amino]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic landscape is continually evolving, driven by the pursuit of compounds with enhanced efficacy and selectivity. This guide delves into a comparative analysis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol, a novel aminoethanol derivative, and its structural analogs. While direct experimental data on the title compound is not extensively available in public literature, we can infer its potential pharmacological profile by examining structurally related molecules. This report synthesizes data on key comparators to provide a predictive framework for its efficacy. We will explore compounds sharing the core aminoethanol scaffold, the significant cyclopropyl moiety, and related therapeutic agents to construct a comprehensive evaluation. This analysis is intended for researchers, scientists, and professionals in drug development to inform future research and development directions.

Introduction: The Versatility of the Aminoethanol Scaffold

The aminoethanol backbone is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its inherent chemical properties, including its ability to form hydrogen bonds and its basic nitrogen center, allow for interactions with a variety of biological targets. Notably, this scaffold is a cornerstone of beta-adrenergic agonists, which are crucial in the management of cardiovascular and respiratory diseases.[1][2] More recently, derivatives incorporating unique moieties like the cyclopropyl group have shown promise in diverse areas, including epigenetic regulation as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in cancer progression.[3][4][5]

The subject of our focus, 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol, integrates the aminoethanol core with both a cyclopropyl group and an aminoethyl substitution on the tertiary amine. This unique combination suggests a potential for multifaceted biological activity, possibly targeting adrenergic receptors, monoamine oxidases, or other amine-binding enzymes.[6] This guide will compare it with structurally related and functionally relevant compounds to project its potential efficacy and therapeutic applications.

Comparator Compound Selection

To build a robust comparative framework, we have selected the following compounds based on structural similarity and functional relevance:

  • 2-[(2-Aminoethyl)amino]ethan-1-ol: A linear analog that helps to understand the baseline activity of the aminoethanol core with an additional amine group.[7]

  • 2-[Cyclopropyl(ethyl)amino]ethan-1-ol: The closest structural analog with a cyclopropyl group found in the literature, which will help to elucidate the impact of this specific moiety.[8]

  • Mirabegron & Vibegron (Beta-3 Adrenergic Agonists): Clinically relevant drugs that highlight the therapeutic potential of modulating the adrenergic system, a likely target for our compound of interest.[9][10]

  • Arylcyclopropylamines (LSD1 Inhibitors): A class of compounds that underscores the emerging importance of the cyclopropylamine moiety in epigenetic cancer therapy.[3][4][5]

Comparative Analysis: Physicochemical and Pharmacological Profiles

A molecule's therapeutic efficacy is intrinsically linked to its physicochemical properties and its interaction with biological targets. The following table summarizes key parameters for our selected compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known/Predicted Biological TargetKey Structural Features
2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol C7H16N2O144.22Adrenergic Receptors, MAO, LSD1 (Predicted)Aminoethanol core, cyclopropyl group, tertiary amine with aminoethyl substituent
2-[(2-Aminoethyl)amino]ethan-1-ol C4H12N2O104.15[7]Industrial intermediate, potential biological activityLinear aminoethanol with primary and secondary amines
2-[Cyclopropyl(ethyl)amino]ethan-1-ol C7H15NO129.20[8]Adrenergic Receptors (Predicted)Aminoethanol core with a cyclopropyl and ethyl group on the tertiary amine
Mirabegron C21H24N4O2S396.51Beta-3 Adrenergic Receptor Agonist[9][10]Thiazole and acetanilide moieties
Vibegron C26H28N4O3444.53Beta-3 Adrenergic Receptor Agonist[9]Pyrrolidinone and carboxamide functionalities
Arylcyclopropylamines (General) VariableVariableLysine-Specific Demethylase 1 (LSD1) Inhibitors[3][4][5]Aryl ring attached to a cyclopropylamine

Mechanistic Insights and Structure-Activity Relationships (SAR)

The subtle interplay of a compound's structural features dictates its mechanism of action and overall efficacy.

The Role of the Cyclopropyl Group

The cyclopropyl ring is a fascinating and highly functional moiety in drug design.[6][11] Its rigid, strained three-membered ring introduces conformational constraints that can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. Furthermore, the unique electronic properties of the cyclopropane ring can influence metabolic stability and pKa of adjacent functional groups. In the context of arylcyclopropylamines, this group is critical for their potent inhibitory activity against LSD1.[3][4] It is hypothesized that the cyclopropylamine moiety mimics the protonated lysine side chain of the histone substrate.

Adrenergic Receptor Modulation

Beta-adrenergic agonists typically feature an ethanolamine side chain, which is crucial for their interaction with the receptor.[1][2] The general structure-activity relationship for these agonists involves:

  • An aromatic ring (or a bioisostere) for pi-pi stacking interactions.

  • A hydroxyl group on the beta-carbon of the ethanolamine chain, which is critical for binding.

  • A substituted amine that influences selectivity for different beta-receptor subtypes (β1, β2, β3).

The presence of the aminoethanol core in 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol strongly suggests a potential for interaction with adrenergic receptors. The nature of the substitution on the amine (cyclopropyl and aminoethyl) would likely determine its selectivity profile.

Visualizing Potential Signaling Pathways

The following diagram illustrates the canonical signaling pathway for beta-3 adrenergic receptor activation, a potential target for our compound of interest.

G cluster_membrane Cell Membrane B3AR Beta-3 Adrenergic Receptor G_protein Gs Protein B3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol) Ligand->B3AR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Lipolysis, Thermogenesis) PKA->Downstream Phosphorylates targets leading to

Caption: Beta-3 adrenergic receptor signaling pathway.

Experimental Protocols for Efficacy Evaluation

To empirically determine the efficacy of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol and its analogs, a series of well-defined experimental workflows are necessary.

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of the test compounds for various adrenergic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing human β1, β2, and β3 adrenergic receptors.

  • Radioligand Binding: Incubate the membranes with a known radiolabeled antagonist (e.g., [3H]dihydroalprenolol for β1/β2, or [3H]CGP-12177 for β3) in the presence of increasing concentrations of the test compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) values from competition binding curves using non-linear regression analysis.

Functional Assays (cAMP Accumulation)

Objective: To assess the functional activity of the compounds as agonists or antagonists at adrenergic receptors.

Methodology:

  • Cell Culture: Culture cells expressing the adrenergic receptor of interest.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Generate dose-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values.

LSD1 Inhibition Assay

Objective: To evaluate the inhibitory potential of the compounds against LSD1.

Methodology:

  • Enzyme and Substrate: Use recombinant human LSD1 and a biotinylated histone H3 peptide substrate.

  • Inhibition Reaction: Incubate LSD1 with the test compound for a defined period before adding the substrate.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated antibody that recognizes the demethylated product. The HRP activity is then measured colorimetrically or luminometrically.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) values from the dose-response curves.

Experimental Workflow Diagram

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (if warranted) start Test Compound (e.g., 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol) binding Receptor Binding Assays (Adrenergic Receptors) start->binding functional Functional Assays (cAMP Accumulation) start->functional enzyme LSD1 Inhibition Assay start->enzyme binding->functional Confirm functional activity pk Pharmacokinetics (ADME) functional->pk Lead candidates enzyme->pk Lead candidates efficacy Efficacy Models (e.g., OAB, Asthma, Cancer) pk->efficacy

Caption: Experimental workflow for efficacy evaluation.

Conclusion and Future Directions

While 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol remains a molecule with a nascent public research profile, a comparative analysis of its structural components and related compounds provides a strong foundation for predicting its therapeutic potential. The presence of the aminoethanol core points towards the adrenergic system as a primary target, with the unique N-substituents likely modulating its receptor subtype selectivity and potency. The inclusion of the cyclopropylamine moiety also opens up the exciting possibility of activity in the epigenetic domain, particularly as an LSD1 inhibitor.

Future research should focus on the synthesis of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol and its systematic evaluation using the experimental protocols outlined in this guide. A thorough investigation of its structure-activity relationship, including variations in the N-substituents, will be crucial in optimizing its efficacy and selectivity for a desired therapeutic target. The multifaceted nature of this compound makes it a compelling candidate for further exploration in the quest for novel and effective therapeutics.

References

  • Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. [Link][3][4]

  • PubMed. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. [Link][4]

  • PubMed. (2025). Comparative efficacy and adverse effects of β3-agonists and antimuscarinics in overactive bladder: a network and component network meta-analysis. [Link][9]

  • PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Link][5]

  • NextSDS. (n.d.). 2-[cyclopropyl(ethyl)amino]ethan-1-ol — Chemical Substance Information. [Link][8]

  • Semantic Scholar. (n.d.). Beta-2 receptor agonists in asthma: a comparison. [Link]

  • Ataman Kimya. (n.d.). 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link][6]

  • YouTube. (2021). #22874 Comparison between Anticholinergic and Beta-3-adrenergic receptor agonist (Mirabegron) in... [Link][10]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link][11]

  • MDPI. (2010). Beta-Adrenergic Agonists. [Link][1]

  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Agonists (β-agonists). [Link][2]

  • Cheméo. (n.d.). Chemical Properties of Ethanol, 2-[(2-aminoethyl)amino]- (CAS 111-41-1). [Link][7]

  • PubChem. (n.d.). 2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethan-1-ol. [Link]

  • PubChem. (n.d.). 2-((2-Aminophenyl)amino)ethan-1-ol. [Link]

  • PubChem. (n.d.). 2-((2-Aminoethyl)(ethyl)amino)ethan-1-ol. [Link]

  • PubChem. (n.d.). 2-((2-Aminoethyl)(methyl)amino)ethan-1-ol. [Link]

  • MDPI. (2023). Biological Activities of Natural Products III. [Link]

Sources

Comparative

Translational Profiling of Novel Cyclopropylamine Derivatives: Bridging the In Vitro to In Vivo Efficacy Gap

As a Senior Application Scientist navigating the epigenetic and neuropharmacological drug discovery space, I frequently encounter a critical bottleneck: translating in vitro enzymatic potency into robust in vivo efficacy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the epigenetic and neuropharmacological drug discovery space, I frequently encounter a critical bottleneck: translating in vitro enzymatic potency into robust in vivo efficacy. Cyclopropylamine (CPA) derivatives—historically recognized as monoamine oxidase (MAO) inhibitors like tranylcypromine (TCP)—have undergone a massive structural renaissance. Through rational drug design, modern CPAs have been repurposed as highly selective, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) [1].

Because LSD1 overexpression drives severe differentiation blockades in acute myeloid leukemia (AML) and small cell lung cancer (SCLC), targeting this enzyme has immense clinical value. This guide objectively compares the performance of classical versus novel CPA derivatives, dissects the causality behind their target selectivity, and provides self-validating experimental workflows to ensure your preclinical data is mechanistically sound.

Mechanistic Causality: The "Suicide" Inhibition Paradigm

To design effective assays, we must first understand the causality of the interaction. Both MAOs and LSD1 are FAD-dependent amine oxidases. The cyclopropylamine warhead acts as a "suicide" substrate.

The enzyme oxidizes the CPA via a single-electron transfer, generating a radical cation. This unstable intermediate triggers the rapid opening of the strained cyclopropyl ring, which subsequently forms an irreversible covalent adduct with the C4a or N5 position of the FAD cofactor [5].

Why does this matter for assay design? Because the inhibition is irreversible, standard steady-state IC50 measurements are time-dependent and often misleading. When comparing novel derivatives, researchers must evaluate kinact​/KI​ (the second-order rate constant of inactivation) rather than simple IC50 values to truly capture binding kinetics and target residence time. Furthermore, modifying the phenyl ring of classical TCP (e.g., adding bulky ortho- or meta-substituents) creates steric clashes in the narrow MAO active sites while perfectly exploiting the larger substrate-binding cleft of LSD1, shifting selectivity drastically toward epigenetic modulation [2].

Comparative Data: In Vitro vs. In Vivo Performance

To benchmark novel CPAs, we must compare them against the foundational molecule, Tranylcypromine, and advanced clinical-stage analogs like ORY-1001 (Iadademstat) and GSK2879552.

Table 1: Pharmacological Comparison of Cyclopropylamine Derivatives
CompoundTarget SelectivityIn Vitro PotencyIn Vivo Efficacy / PhenotypeClinical Status
Tranylcypromine (TCP) Non-selective (MAO-A/B & LSD1)MAO-B: ~0.95 µM LSD1: ~20.7 µM [4]Antidepressant; weak antitumor activity due to dose-limiting MAO toxicity.FDA Approved (Psychiatry)
ORY-1001 (Iadademstat) Highly LSD1 selectiveLSD1: < 1 nM [2]Robust AML/SCLC tumor regression; induces terminal differentiation markers (CD11b).Phase II (Oncology)
GSK2879552 LSD1 selectiveLSD1: ~2.5 nM [1]SCLC growth inhibition; strong neuroendocrine marker modulation.Phase I (Discontinued)
NCL1 LSD1 selectiveLSD1: ~2.5 µM [5]Prostate cancer (LnCAP) xenograft reduction; induction of apoptosis and autophagy.Preclinical Tool

Experimental Protocols: Self-Validating Workflows

A rigorous preclinical pipeline cannot rely on a single phenotypic readout. The following protocols are designed as self-validating systems : if the phenotypic response (e.g., tumor shrinkage) is truly on-target, the upstream biomarker (e.g., H3K4 methylation) must quantitatively correlate.

Protocol 1: In Vitro Time-Dependent Biochemical Profiling

Objective: Determine the kinact​/KI​ for LSD1 vs. MAO-A/B to establish the therapeutic window. Causality Check: LSD1 demethylation generates H2O2. While peroxidase-coupled assays (e.g., Amplex Red) are high-throughput, novel CPAs might act as ROS scavengers, yielding false positives. Therefore, orthogonal validation using mass spectrometry to measure the unmethylated peptide directly is mandatory [5].

  • Enzyme Pre-incubation: Incubate recombinant human LSD1 (or MAO-A/B) with varying concentrations of the CPA derivative (0.1 nM to 10 µM) in assay buffer at 37°C.

  • Time-Course Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Note: The time-dependent nature of covalent FAD-adduct formation means the apparent IC50 will drop over time.

  • Substrate Addition: Add the H3K4me2 peptide substrate (for LSD1) or a biogenic amine (for MAOs) to initiate the remaining active enzyme.

  • Detection & Kinetic Modeling: Quantify product formation via MALDI-TOF MS. Plot the pseudo-first-order rate constant ( kobs​ ) against inhibitor concentration to derive kinact​ (maximum inactivation rate) and KI​ (inhibitor dissociation constant).

Protocol 2: In Vivo Target Engagement and Xenograft Efficacy

Objective: Correlate tumor regression with epigenetic modulation in an AML xenograft model. Causality Check: Measuring tumor volume alone is biologically blind. A self-validating in vivo study must extract the tumor and prove that the LSD1-GFI1B complex was disrupted, leading to the re-expression of differentiation markers [3].

  • Model Generation: Subcutaneously inject immunocompromised mice (e.g., NOD/SCID) with human AML cells (e.g., HEL92.1.7).

  • Dosing Regimen: Once tumors reach ~100 mm³, administer the CPA derivative (e.g., ORY-1001 at 0.5 - 3 mg/kg) via oral gavage daily.

  • Pharmacodynamic (PD) Sampling: At days 3, 7, and 14, harvest peripheral blood mononuclear cells (PBMCs) and tumor biopsies.

  • Biomarker Validation (The Self-Validation Step):

    • Epigenetic: Perform Western blot on tumor lysates for global H3K4me2 levels (Signal must increase relative to vehicle).

    • Transcriptional: Run RT-qPCR for CD86 and CD11b mRNA (Expression must upregulate as the differentiation block is lifted) [3].

  • Efficacy Readout: Monitor tumor volume via caliper measurements twice weekly and correlate the regression slope with the PD biomarker magnitude.

Pathway Visualization

To conceptualize the causality of these derivatives, the following diagram maps the transition from a pathogenic epigenetic state to pharmacological rescue via CPA intervention.

G cluster_0 Pathogenic State (AML/SCLC) cluster_1 Pharmacological Intervention LSD1 Overactive LSD1 (FAD-dependent) H3K4 H3K4me2 Demethylation LSD1->H3K4 Block Differentiation Block & Tumorigenesis H3K4->Block CPA Novel Cyclopropylamine (e.g., ORY-1001) Adduct Irreversible FAD Adduct (C4a/N5 Position) CPA->Adduct Single-electron transfer & ring opening Inhibition LSD1 Enzyme Inactivation Adduct->Inhibition Inhibition->LSD1 Blocks Rescue Gene Re-expression (CD86, CD11b) & Apoptosis Inhibition->Rescue Restores H3K4me2

Fig 1: Mechanism of LSD1 inhibition by cyclopropylamines and subsequent epigenetic restoration.

References

  • Antitumor activity of LSD1 inhibitors in lung cancer Source: PMC - NIH[Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology Source: PMC - NIH[Link]

  • A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells Source: AACR Journals[Link]

  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) Source: PMC - NIH[Link]

  • LSD1 Histone Demethylase Assays and Inhibition Source: PMC - NIH[Link]

Validation

Structure-Activity Relationship (SAR) Comparison Guide: N-Cyclopropyl Amino Alcohols in Lead Optimization

Executive Summary In the landscape of modern medicinal chemistry, the optimization of basic amines is a critical hurdle in transforming a hit compound into a viable clinical candidate. The N-cyclopropyl amino alcohol mot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of basic amines is a critical hurdle in transforming a hit compound into a viable clinical candidate. The N-cyclopropyl amino alcohol motif has emerged as a privileged pharmacophore, frequently outperforming standard alkyl substituents (such as methyl, isopropyl, or tert-butyl groups). This guide provides drug development professionals with an objective, data-driven comparison of the N-cyclopropyl group against alternative N-alkyl substitutions. By analyzing the structural, electronic, and metabolic impacts of this moiety, this guide establishes a framework for rational SAR optimization.

Mechanistic Rationale: The "Why" Behind N-Cyclopropyl

Replacing a standard N-alkyl group with an N-cyclopropyl ring is not merely a steric substitution; it fundamentally alters the physicochemical properties of the molecule. As an Application Scientist, it is crucial to understand the causality behind these property shifts:

  • Electronic Effects & pKa Modulation: The carbon-carbon bonds within a cyclopropyl ring possess high s -character, approaching sp2 hybridization. This unique electronic structure exerts an electron-withdrawing inductive effect on the adjacent amine nitrogen. Consequently, the basic pKa​ of an N-cyclopropyl amine is typically lowered by 0.5 to 1.0 units compared to an N-isopropyl analog. This reduction in basicity decreases the ionization state at physiological pH, thereby enhancing lipophilicity, membrane permeability, and oral bioavailability[1].

  • Metabolic Stability (CYP450 Resistance): A primary liability of N-methyl and N-isopropyl groups is rapid metabolic clearance via Cytochrome P450-mediated N-dealkylation. This enzymatic process requires the abstraction of an α -proton. The high bond dissociation energy (BDE) of the cyclopropyl C-H bonds makes this proton abstraction energetically unfavorable, effectively blocking this metabolic degradation pathway and extending the compound's half-life[2].

  • Target Affinity & Steric Fit: The rigid, flat geometry of the cyclopropyl ring allows it to occupy distinct, narrow hydrophobic pockets within target receptors that flexible or bulky alkyl chains (like tert-butyl) cannot access. In specific antimalarial chemotypes, for instance, replacing an N-cyclopropyl group with a less rigid methyl or ethyl substituent has been shown to reduce target activity by up to 20-fold[3].

Comparative SAR Data

To objectively evaluate the performance of the N-cyclopropyl group, we must compare it against standard N-alkyl alternatives across key drug discovery metrics. Table 1 summarizes representative SAR data for a standard beta-amino alcohol scaffold undergoing lead optimization.

Table 1: Comparative SAR of N-Alkyl vs. N-Cyclopropyl Amino Alcohols

N-SubstituentCalculated Amine pKa​ Relative Target Affinity ( IC50​ )HLM Half-Life ( T1/2​ , min)Primary Liability / Outcome
N-Methyl 9.8150 nM12Rapid N-demethylation (Clearance)
N-Ethyl 9.785 nM18Rapid N-dealkylation (Clearance)
N-Isopropyl 9.512 nM25Moderate clearance; Good affinity
N-Cyclopropyl 8.8 4 nM >120 Optimal Lead (High stability & fit)
N-tert-Butyl 9.3450 nM>120Severe steric clash at binding site

Data Interpretation: The N-cyclopropyl group acts as a "Goldilocks" substituent. It provides the exceptional metabolic stability of a tert-butyl group without the associated steric penalty, while simultaneously lowering the pKa​ to improve the overall pharmacokinetic profile.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological validation of N-cyclopropyl amino alcohols. Every step is designed as a self-validating system.

Protocol 1: Regioselective Synthesis via Epoxide Ring Opening

Objective: Synthesize the N-cyclopropyl amino alcohol from a terminal epoxide precursor.

  • Epoxide Activation: Dissolve the terminal epoxide (1.0 eq) in isopropanol (0.2 M).

    • Causality: Isopropanol acts as a protic solvent that hydrogen-bonds with the epoxide oxygen. This increases the electrophilicity of the terminal carbon, priming it for nucleophilic attack.

  • Nucleophilic Addition: Add 3.0 equivalents of cyclopropylamine and 0.1 equivalents of Lithium Perchlorate ( LiClO4​ ). Heat the sealed vessel to 60°C for 12 hours.

    • Causality: Cyclopropylamine is sterically hindered and less nucleophilic than primary straight-chain amines due to the high s -character of its C-N bond[2]. LiClO4​ acts as a mild Lewis acid to further activate the epoxide. The excess amine and heat overcome the kinetic barrier, driving the regioselective formation of the β -amino alcohol while preventing undesired bis-alkylation.

  • Quench and Extraction: Cool to room temperature, concentrate in vacuo, and partition between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the aqueous layer twice.

    • Causality: The basic aqueous wash neutralizes any acid and removes the lithium salts, ensuring the basic amino alcohol partitions cleanly into the organic phase.

  • Purification & Validation: Purify via flash chromatography (DCM/MeOH gradient). Validate the structure via 1H -NMR, specifically looking for the characteristic upfield cyclopropyl multiplet signals ( δ 0.3 - 0.7 ppm).

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic stability of the synthesized analog against CYP450 degradation.

  • Incubation Mixture Preparation: Combine the N-cyclopropyl amino alcohol (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This buffer precisely mimics physiological pH and ionic strength, ensuring optimal structural integrity and catalytic activity of the CYP450 enzymes.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles; its addition serves as a precise, controlled temporal start point for the metabolic reaction.

  • Aliquot Quenching: At designated time points (0, 15, 30, 60, 120 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein to prepare the sample for LC-MS/MS analysis.

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant. Plot the natural log of the remaining parent compound versus time to calculate the elimination rate constant ( k ) and half-life ( T1/2​=0.693/k ).

Visualizations

SAR_Workflow Hit Initial Hit (N-Methyl/Ethyl) Scan N-Alkyl Scanning (Steric/Electronic Probing) Hit->Scan Cyc N-Cyclopropyl Substitution Scan->Cyc Identify Liability (Clearance) Assay In Vitro Assays (HLM & Binding) Cyc->Assay Synthesize Analog Assay->Scan Iterative Refinement Lead Optimized Lead (High Affinity/Stability) Assay->Lead Validate Profile

Logical workflow for SAR optimization using N-cyclopropyl substitution.

Metabolic_Pathway cluster_0 Standard N-Alkyl (e.g., Isopropyl) cluster_1 N-Cyclopropyl Pharmacophore N_Iso N-Isopropyl Amino Alcohol CYP1 CYP450 α-C-H Abstraction N_Iso->CYP1 Degradation Rapid N-Dealkylation (High Clearance) CYP1->Degradation N_Cyc N-Cyclopropyl Amino Alcohol CYP2 CYP450 Oxidation Attempt N_Cyc->CYP2 Resistance Stable Metabolic Stability (High C-H BDE Blockade) CYP2->Stable Resistance

Comparative CYP450 metabolic degradation pathways for N-alkyl vs. N-cyclopropyl groups.

References

  • Source: National Institutes of Health (PMC)
  • Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews - ACS Publications URL
  • Title: Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949)

Sources

Comparative

Benchmarking the metabolic stability of cyclopropyl-containing drugs

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural optimization challenges I encounter is mitigating rapid oxidative metabolism without drastically altering a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural optimization challenges I encounter is mitigating rapid oxidative metabolism without drastically altering a molecule's physicochemical properties. When an aliphatic side chain—such as an isopropyl or gem-dimethyl group—becomes a metabolic liability, the incorporation of a cyclopropyl ring is a premier benchmarking strategy.

This guide provides an objective, data-driven comparison of cyclopropyl-containing drugs against their aliphatic alternatives, detailing the mechanistic causality behind their stability and the self-validating experimental workflows required to benchmark them.

Mechanistic Grounding: The "Cyclopropyl Advantage"

The substitution of an isopropyl group with a cyclopropyl ring is not merely a steric maneuver; it is a fundamental alteration of electronic properties. Cytochrome P450 (CYP450) enzymes metabolize drugs primarily via a Hydrogen Atom Transfer (HAT) mechanism, initiated by a highly reactive iron-oxo species (Compound I).

The Causality of Stability: The C–C bonds in a cyclopropane ring possess unusually high s-character (approx. 33%, akin to sp2 hybridized carbons). Consequently, the C–H bonds are shorter, more polarized, and significantly stronger than typical aliphatic C–H bonds.

  • Isopropyl tertiary C–H Bond Dissociation Energy (BDE): ~95 kcal/mol

  • Cyclopropyl C–H Bond Dissociation Energy (BDE): ~106 kcal/mol

This ~11 kcal/mol increase in BDE creates a steep activation energy barrier for the initial HAT step. As documented in comprehensive medicinal chemistry reviews (Talele, 2016), this energy barrier effectively diverts metabolism away from the cyclopropyl site, thereby decreasing intrinsic clearance ( CLint​ ) and extending the drug's half-life ( t1/2​ ).

G Iso Isopropyl Motif (BDE ~95 kcal/mol) CYP CYP450[FeO]3+ Hydrogen Atom Transfer Iso->CYP Binding Cyc Cyclopropyl Motif (BDE ~106 kcal/mol) Cyc->CYP Binding Metab Rapid Oxidation (High Clearance) CYP->Metab Low Activation Energy Stable Metabolic Stability (Low Clearance) CYP->Stable High Activation Energy

Fig 1. CYP450-mediated oxidation pathways for isopropyl vs. cyclopropyl motifs.

Benchmarking Data: Cyclopropyl vs. Alternatives

To objectively evaluate the impact of the cyclopropyl group, we benchmark it against common bioisosteres. The table below synthesizes representative in vitro human liver microsome (HLM) clearance data, reflecting trends observed in recent optimizations of kinase inhibitors and GPCR modulators (Sharma et al., 2024).

Structural MotifIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Primary Metabolic Pathway
Isopropyl Analog 85.4 µL/min/mg16.2 minRapid CYP3A4 aliphatic hydroxylation at the tertiary carbon.
Gem-Dimethyl Analog 62.1 µL/min/mg22.3 minCYP2C9 mediated terminal methyl hydroxylation.
Cyclopropyl Analog 12.5 µL/min/mg 110.8 min Minimal CYP oxidation; clearance shifted to slow Phase II glucuronidation.

Data Interpretation: The cyclopropyl analog demonstrates a nearly 7-fold reduction in intrinsic clearance compared to the isopropyl analog. By blocking the primary metabolic hotspot, the overall metabolic flux is forced into slower, secondary pathways.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To generate trustworthy benchmarking data, the experimental workflow must be rigorously controlled. Below is the self-validating protocol I utilize for in vitro HLM stability assays. Every step is designed with internal checks to ensure that the observed stability is a true reflection of the molecule's properties, not an assay artifact.

Step 1: Reagent and Matrix Preparation

  • Action: Prepare 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Causality: CYP450 enzymes are highly sensitive to conformational changes. Maintaining a strict physiological pH is critical. The Mg2+ acts as an essential cofactor for the NADPH-cytochrome P450 reductase, which shuttles electrons to the CYP active site.

Step 2: Substrate and Control Incubation

  • Action: Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLM in the buffer at 37°C for 5 minutes. Crucial: Run parallel control arms using Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).

  • Causality: Utilizing a substrate concentration of 1 µM ensures the system operates well below the Michaelis constant ( Km​ ) for most CYPs, guaranteeing first-order kinetics. The controls self-validate the metabolic competency of the specific HLM batch; if Verapamil is not rapidly cleared, the assay is voided.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: Direct addition of NADPH can lead to rapid cofactor depletion and product inhibition by NADP+. A regenerating system maintains a steady-state supply of reducing equivalents throughout the entire time course, preventing artificial "plateaus" in clearance.

Step 4: Time-Course Sampling & Quenching

  • Action: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes directly into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

  • Causality: The 3:1 ratio of cold organic solvent instantaneously precipitates the CYP proteins, halting the reaction at precise timepoints. The internal standard accounts for any volumetric variations during subsequent centrifugation and injection, ensuring quantitative integrity.

Step 5: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Causality: Monitoring parent compound depletion (rather than attempting to quantify unknown metabolites) provides a universal, absolute metric for CLint​ regardless of the specific metabolic pathway the drug undergoes.

Workflow S1 1. Incubation (HLM + Buffer) S2 2. Initiation (NADPH Regen) S1->S2 S3 3. Sampling (0-60 mins) S2->S3 S4 4. Quenching (Cold MeCN) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Fig 2. Step-by-step workflow for in vitro microsomal stability benchmarking.

Caveats: Bioactivation and Reactive Metabolites

While the cyclopropyl group is a powerful tool for improving metabolic stability, it requires vigilant monitoring. When directly attached to heteroatoms (e.g., cyclopropylamines), the ring can undergo single-electron transfer (SET) oxidation by CYPs.

Instead of simple hydroxylation, this can trigger a radical-mediated ring opening, forming reactive iminium species that covalently bind to proteins or deplete glutathione (GSH) (Shanu-Wilson, 2021). Therefore, when benchmarking cyclopropyl-containing drugs, it is a mandatory industry standard to run parallel GSH-trapping assays during LC-MS/MS analysis. If GSH conjugates are detected, the apparent "stability" of the parent compound is actually masking a shift toward toxic bioactivation, and alternative bioisosteres (like oxetanes) must be explored.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. URL:[Link]

  • Sharma, A., et al. (2024). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry. URL:[Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. URL: [Link]

Validation

A Comparative Guide to the Cytotoxicity of Amino Alcohol Analogs in Cancer Cell Lines

This guide provides an in-depth comparative analysis of the cytotoxic effects of various amino alcohol analogs on cancer cell lines. Tailored for researchers, scientists, and drug development professionals, the following...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cytotoxic effects of various amino alcohol analogs on cancer cell lines. Tailored for researchers, scientists, and drug development professionals, the following sections detail the cytotoxic profiles of several amino alcohol derivatives, outline the experimental methodologies for their assessment, and explore the underlying molecular mechanisms of their anticancer activity.

Introduction: The Emerging Role of Amino Alcohols in Oncology

Amino alcohols are a class of organic compounds containing both an amine and a hydroxyl functional group. Their structural versatility has made them a cornerstone in the synthesis of a wide array of biologically active molecules. In the realm of oncology, amino alcohol analogs are gaining significant attention as potential therapeutic agents due to their demonstrated ability to induce cytotoxicity in various cancer cell lines.[1][2] The development of novel anticancer drugs is a critical area of research, and in vitro cytotoxicity assays are the primary tools for the initial screening and characterization of these potential therapeutics.[3][4] These assays provide crucial data on a compound's efficacy in killing cancer cells and help elucidate its mechanism of action.[3] This guide will delve into the comparative cytotoxicity of different amino alcohol analogs, providing a framework for understanding their potential and guiding future research.

Structure-Activity Relationship (SAR): Decoding the Cytotoxic Potential

The cytotoxic efficacy of amino alcohol analogs is intrinsically linked to their chemical structure. Subtle modifications to the molecular scaffold can lead to significant changes in biological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective anticancer agents.

Several key structural features have been identified as critical determinants of cytotoxicity:

  • Substituents on Aromatic Rings: The nature and position of substituents on aromatic rings within the amino alcohol structure can profoundly influence activity. For instance, studies on β-amino alcohol derivatives have shown that compounds with small substituents (like H or CH₃) at specific positions exhibit cytotoxicity comparable to the established chemotherapeutic agent cisplatin.[5][6] In other series, a preference for hydrophobic substituents has been noted, leading to broad-spectrum cytotoxicity.[7][8]

  • Chain Length: The length of the carbon chain in amino alcohol analogs can affect their interaction with cell membranes and overall cytotoxicity.[9]

  • Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can play a role, although in some cases, different stereoisomers (epimers and regioisomers) have shown no significant difference in cytotoxicity.[10]

  • Nature of the Amino and Hydroxyl Groups: The presence and relative orientation of the amino and hydroxyl groups are often essential for activity. Modifications to these groups can lead to a decrease in cytotoxic potential.[10] For example, in a series of eugenol derivatives, β-amino alcohols were found to be more cytotoxic than their β-alkoxy alcohol counterparts.[11][12]

The exploration of SAR is a continuous process, with the synthesis of new focused libraries of compounds shedding light on the structural requirements for potent and selective anticancer activity.[7][8]

Comparative Cytotoxicity Data of Amino Alcohol Analogs

The cytotoxic effects of different amino alcohols are typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These values represent the concentration of a compound required to inhibit cell growth or viability by 50%. A lower IC50 or GI50 value indicates higher cytotoxic potency. The data presented below has been generated using standard in vitro cytotoxicity assays, such as the MTT or SRB assay.[4][9]

Table 1: Cytotoxicity of Simple Amino Alcohols in Rat Hepatoma (Fa32) Cells

CompoundNI50 (mM)
2-Amino-1-propanol28
3-Amino-1-propanol29
1-Amino-2-propanol30
2-Amino-1-butanol14
3-Amino-1-butanol22
4-Amino-1-butanol23
4-Amino-2-butanol11
5-Amino-1-pentanol10
6-Amino-1-hexanol3
2-Amino-2-phenyl-1,3-propanediol3

Data sourced from Högberg et al. (2002) using the neutral red uptake inhibition assay. Lower NI50 values indicate higher cytotoxicity.[9]

Table 2: Comparative GI50 Values (μM) of Amino Alcohol Acrylonitriles in Human Cancer Cell Lines

CompoundLung (NCI-H460)Colorectal (HT29)Breast (MCF-7)Breast (Normal, MCF10A)Selectivity (Breast)
13f 3.56.02.3>46~20-fold
13h 1.67.95.414.99.3-fold (Lung)
14h 1.50.361.22.56.9-fold (Colorectal)
14k 1.72.12.04.2-

Data highlights compounds with notable tumor selectivity. GI50 is the concentration for 50% growth inhibition.[7][8]

Mechanism of Action: Induction of Apoptosis

A significant body of evidence suggests that many cytotoxic amino alcohol analogs exert their anticancer effects by inducing apoptosis, or programmed cell death.[11][12][13] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its evasion is a hallmark of cancer.[11] Compounds that can reactivate this cell death pathway are promising therapeutic candidates.[11]

The apoptotic process can be initiated through two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress, leading to the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8, which then activates the executioner caspases.

Studies on eugenol-derived β-amino alcohols have demonstrated their ability to activate both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3 in gastric adenocarcinoma (AGS) cells.[11][14] This indicates the involvement of both the intrinsic and extrinsic apoptotic pathways.[11][14] The activation of these key enzymes culminates in the dismantling of the cell, leading to its death without inducing an inflammatory response.[11]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activation Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase9->Caspase3 Activation AminoAlcohol Amino Alcohol Analogs AminoAlcohol->DeathReceptor AminoAlcohol->Mitochondria Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Amino alcohol analogs can induce apoptosis via extrinsic and intrinsic pathways.

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxic activity relies on robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][9] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Detailed MTT Cytotoxicity Assay Protocol

This protocol provides a standardized procedure for determining the cytotoxicity of amino alcohol analogs against adherent cancer cell lines.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., A549, HeLa, MCF-7).

    • Plate the cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the test amino alcohol analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like cisplatin or doxorubicin (positive control).[9]

  • Incubation:

    • Return the plate to the incubator and incubate for a predetermined period, typically ranging from 24 to 72 hours.[9] The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[9][15] Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability).

    • Plot the percentage of viability against the compound concentration (typically on a logarithmic scale).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis start Start Cell_Culture 1. Seed Cells in 96-well Plate start->Cell_Culture end End Compound_Prep 2. Prepare Serial Dilutions of Amino Alcohols Add_Compounds 3. Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_24_72h 4. Incubate (24-72 hours) Add_Compounds->Incubate_24_72h Add_MTT 5. Add MTT Reagent & Incubate Incubate_24_72h->Add_MTT Solubilize 6. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Value Plot_Curve->Determine_IC50 Determine_IC50->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Amino alcohol analogs represent a promising and versatile class of compounds in the landscape of anticancer drug discovery. The comparative data clearly indicate that structural modifications can be rationally employed to enhance cytotoxic potency and, crucially, to achieve selectivity for cancer cells over normal cells.[8][11][12] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a highly desirable trait for an anticancer agent.[13][14]

Future research should continue to focus on:

  • Expanding Chemical Diversity: Synthesizing and screening novel libraries of amino alcohol analogs to further refine structure-activity relationships.[10]

  • Elucidating Detailed Mechanisms: Moving beyond apoptosis induction to identify specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Studies: Progressing the most promising candidates from in vitro studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: Investigating the potential of amino alcohol analogs to synergize with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[16]

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to advance the development of amino alcohol-based therapeutics, bringing new hope to the fight against cancer.

References

  • Zhang, H., et al. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. Bioorganic & Medicinal Chemistry Letters, 21(8), 2302-2304. [Link]

  • PubMed. (2011). Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. [Link]

  • Royal Society of Chemistry. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. [Link]

  • Ferreira, M., et al. (2022). Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. Pharmaceuticals, 15(4), 419. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Vaskó, D., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. International Journal of Molecular Sciences, 25(4), 2404. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo, 33(6), 1849-1860. [Link]

  • ResearchGate. (2022). (PDF) Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. [Link]

  • Ferreira, M., et al. (2021). Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. Chemistry Proceedings, 8(1), 83. [Link]

  • Ghammamy, S., et al. (2017). Anticancer activities of a β-amino alcohol ligand and nanoparticles of its copper(ii) and zinc(ii) complexes evaluated by experimental and theoretical methods. RSC Advances, 7(64), 40384-40397. [Link]

  • Ates, H., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Applied Pharmaceutical Science, 2(1), 14-18. [Link]

  • Kądziołka, D., et al. (2019). Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Molecules, 24(22), 4136. [Link]

  • Nath, L., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. RSC Advances, 11(16), 9471-9478. [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line following. [Link]

  • ResearchGate. (n.d.). Structure−Activity Relationships of Analogues with Aromatic Amino Acids Substituted at the Tyr(Me)10 Moiety of CbA. [Link]

  • Zhang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]

  • Ahluwalia, G. S., et al. (1990). Metabolism and action of amino acid analog anti-cancer agents. Pharmacology & Therapeutics, 46(2), 243-271. [Link]

  • ResearchGate. (n.d.). Therapeutically active β-amino alcohols as potent drugs. [Link]

  • Taylor & Francis Online. (2022). Aminoalcohol – Knowledge and References. [Link]

  • Promega Connections. (2014). Amino Acid Analogs as Possible Cancer Drugs. [Link]

  • Semantic Scholar. (2022). Eugenol -Amino/-Alkoxy Alcohols with Selective Anticancer Activity. [Link]

  • Cederbaum, A. I. (2021). Biochemical Mechanisms Associating Alcohol Use Disorders with Cancers. International Journal of Molecular Sciences, 22(14), 7543. [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. (2025). Alcohol causes cancer. A study from IOCB Prague confirms damage to DNA and shows how cells defend against it. [Link]

  • Cancer Research UK. (2018). Alcohol and cancer: This is how booze damages DNA inside cells. [Link]

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to Tertiary Amino Alcohols: A Practical Guide for Drug Development

Tertiary amino alcohols—encompassing both β -amino alcohols with a tertiary amine moiety and vicinal amino alcohols featuring a tertiary carbinol—are privileged pharmacophores in drug discovery. They form the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Tertiary amino alcohols—encompassing both β -amino alcohols with a tertiary amine moiety and vicinal amino alcohols featuring a tertiary carbinol—are privileged pharmacophores in drug discovery. They form the structural backbone of beta-blockers, sphingosine derivatives, and chiral auxiliaries. Selecting the optimal synthetic route requires a strict balancing of regioselectivity, diastereocontrol, and functional group tolerance.

As an application scientist, choosing a methodology is rarely about finding a "perfect" reaction; it is about matching the mechanistic causality of a route to the steric and electronic demands of your target molecule. Below is a head-to-head comparison of the three most robust synthetic routes utilized in modern process chemistry and late-stage functionalization.

Route 1: Epoxide Aminolysis (The Atom-Economical Classic)

The direct aminolysis of epoxides with secondary amines is the most atom-economical method to generate β -amino alcohols featuring a tertiary amine 1.

Causality & Logic: While secondary amines are strong nucleophiles, sterically hindered epoxides or deactivated amines traditionally require elevated temperatures, which can lead to decomposition or polymerization. To circumvent this, Lewis acids are employed. By utilizing a 5.0 M solution of lithium perchlorate in diethyl ether (LPDE), the lithium ion tightly coordinates to the epoxide oxygen. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the epoxide, facilitating a regioselective SN​2 attack at the less hindered carbon even at room temperature[1].

Self-Validating Protocol:

  • Preparation: Dissolve the epoxide (1.0 equiv) and the secondary amine (1.2 equiv) in a 5.0 M solution of LiClO4​ in Et2​O (LPDE).

  • Reaction: Stir the mixture at room temperature for 30–60 minutes.

    • Validation Checkpoint: Monitor via TLC. The reaction mixture should remain completely homogeneous, and the epoxide spot should be fully consumed within 1 hour. If unreacted epoxide remains, steric hindrance is preventing the SN​2 trajectory, indicating a need for a smaller amine or higher temperature.

  • Workup: Quench with distilled water to break the lithium coordination complex. Extract with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

EpoxideRingOpening Epoxide Epoxide + Lewis Acid Activated Activated Epoxide (Lowered LUMO) Epoxide->Activated LA Coordination Transition SN2 Transition State (Anti-periplanar) Activated->Transition Nucleophilic Attack Amine Secondary Amine (Nucleophile) Amine->Transition Product Tertiary Amino Alcohol (Inverted Stereocenter) Transition->Product Ring Opening

Fig 1. Lewis acid-catalyzed SN2 ring-opening of epoxides by secondary amines.

Route 2: Organometallic Addition to α -Amino Ketones (The Diastereoselective Standard)

When the target is a vicinal amino alcohol containing a tertiary carbinol, the nucleophilic addition of organometallic reagents (Grignard or organolithium) to α -amino ketones is the industry standard 2.

Causality & Logic: The primary challenge in this route is controlling diastereoselectivity at the newly formed tertiary alcohol center. By leveraging the Cram-chelate or Felkin-Anh models, researchers can dictate the stereochemical outcome. Chelating metals (like Mg2+ or Ti4+ ) bind simultaneously to the carbonyl oxygen and the α -amino nitrogen. This locks the flexible substrate into a rigid five-membered ring conformation. The incoming nucleophile is sterically forced to attack from the less hindered face of the chelate, yielding highly predictable syn or anti diastereomers[2].

Self-Validating Protocol:

  • Preparation: Dissolve the α -amino ketone (1.0 equiv) in strictly anhydrous THF and cool to -78 °C under an Argon atmosphere.

  • Addition: Add the Grignard reagent ( RMgX , 2.0-3.0 equiv) dropwise.

    • Validation Checkpoint: A transient color change or the formation of a fine precipitate often occurs upon the addition of the first equivalent. This is a visual confirmation of the rigid metal-chelate intermediate forming prior to nucleophilic attack.

  • Reaction: Stir for 2 hours, allowing the solution to gradually warm to 0 °C.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH4​Cl to destroy excess organometallic reagent and break the chelate. Extract with Et2​O , dry, and purify via column chromatography.

ChelationControl Ketone α-Amino Ketone Chelate Rigid 5-Membered Chelate (Mg-O/N Coordination) Ketone->Chelate Grignard RMgX (Grignard) Grignard->Chelate Metal Binding Attack Facial Selective Attack (Less Hindered Face) Chelate->Attack Nucleophilic Addition Product Vicinal Amino Alcohol (High dr) Attack->Product

Fig 2. Cram-chelate model dictating diastereoselective organometallic addition.

Route 3: Photoredox-Catalyzed Radical Coupling (The Modern Chemoselective Approach)

Recent advancements have introduced photoredox catalysis as a mild, highly chemoselective alternative for synthesizing 1,2-amino alcohols. This is particularly vital when dealing with complex, functionally dense molecules like DNA-encoded libraries (DECLs) 3 or when utilizing Cr/photoredox dual catalysis [[4]]().

Causality & Logic: Traditional organometallics are highly basic and nucleophilic, which destroys sensitive functional groups (esters, nitriles, amides). Photoredox catalysis bypasses this limitation by operating via neutral radical intermediates. For instance, the Ir-catalyzed decarboxylation of α -amino acids generates a nucleophilic sp3 α -amino radical that adds directly to carbonyls[3]. Alternatively, a Cr/photoredox dual system generates α -amino carbanion equivalents from α -silyl amines, allowing addition to ketones without the harsh basicity of a Grignard reagent[4].

Self-Validating Protocol (Decarboxylative Coupling):

  • Preparation: In a Schlenk tube, mix the α -amino acid (2.0 equiv), ketone (1.0 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%), and K2​HPO4​ (2.0 equiv) in DMAc.

  • Degassing: Degas the mixture via the freeze-pump-thaw method (3 cycles).

    • Validation Checkpoint: During the final thaw cycle under vacuum, there should be an absolute cessation of bubbling. Any residual oxygen will rapidly quench the excited Ir(III) photocatalyst and terminate the radical chain, leading to reaction failure.

  • Reaction: Irradiate the mixture with 450 nm blue LEDs at 25 °C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, and purify via chromatography.

PhotoredoxCoupling PC Ir(III) Photocatalyst Excited *Ir(III) Excited State PC->Excited 450 nm Light Radical α-Amino Radical (-CO2) Excited->Radical SET & Decarboxylation AminoAcid α-Amino Acid AminoAcid->Radical Product Tertiary Amino Alcohol Radical->Product Radical Addition Ketone Ketone Ketone->Product

Fig 3. Photoredox-mediated decarboxylative radical coupling to carbonyls.

Quantitative Data Summary: Head-to-Head Comparison

ParameterRoute 1: Epoxide AminolysisRoute 2: Organometallic AdditionRoute 3: Photoredox Coupling
Target Motif Generated Tertiary AmineTertiary CarbinolBoth (Precursor dependent)
Typical Yields 70–95%60–90%50–85%
Atom Economy 100%Moderate (Metal waste)Low (Loss of CO2​ or silanes)
Stereocontrol Excellent (Strict Inversion)High (Chelation control, dr > 95:5)Low to Moderate
Reaction Conditions Mild to Harsh (RT to 150 °C)Strictly Anhydrous, -78 °CRoom Temp, Aqueous/Organic
Functional Group Tolerance ModerateLow (Destroys electrophiles)Excellent (DNA-compatible)
Best Use Case Bulk synthesis of β -amino alcoholsAsymmetric synthesis of tertiary carbinolsLate-stage functionalization / DECLs

References

  • Azizi, N., & Saidi, M. R. (2004). "A New and Efficient Epoxide Ring Opening via Poor Nucleophiles: Indole, p-Nitroaniline, Borane and O-Trimethylsilylhydroxylamine in Lithium Perchlorate." Synthesis. 1

  • O'Brien, P. et al. (2010). "Diastereoselective Synthesis of Vicinal Amino Alcohols." ResearchGate Perspective. 2

  • Peng, X. et al. (2020). "Synthesis of 1,2-Amino Alcohols by Photoredox-Mediated Decarboxylative Coupling of α -Amino Acids and DNA-Conjugated Carbonyls." Organic Letters. 3

  • Schwarz, J. L., Kleinmans, R., Paulisch, T. O., & Glorius, F. (2020). "1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α -Amino Carbanion Equivalents to Carbonyls." Journal of the American Chemical Society. 4

Sources

Validation

A Guide to Assessing the Target Specificity of Kinase Inhibitors: A Comparative Analysis Featuring Dasatinib

A Note on the Subject Compound: Initial searches for "2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol" did not yield sufficient public data regarding its biological targets or activity to construct a meaningful guide on i...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol" did not yield sufficient public data regarding its biological targets or activity to construct a meaningful guide on its target specificity. To fulfill the detailed requirements of this request, this guide will use the well-characterized kinase inhibitor, Dasatinib , as a representative example. The principles, experimental workflows, and comparative logic detailed herein are broadly applicable to the assessment of any bioactive small molecule.

Introduction: The Imperative of Target Specificity in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its ability to modulate a specific biological target. However, the concept of a "magic bullet"—a compound that interacts with only a single target—is exceedingly rare. Most small molecules exhibit some degree of polypharmacology, binding to multiple targets. While this can sometimes be leveraged for therapeutic benefit (e.g., multi-target kinase inhibitors in oncology), off-target activity is more often a primary source of toxicity and adverse effects. Therefore, a rigorous and early assessment of target specificity is a cornerstone of modern drug development. It allows researchers to build a comprehensive understanding of a compound's biological footprint, anticipate potential liabilities, and interpret phenotypic outcomes with greater confidence.

This guide provides a framework for assessing the target specificity of a kinase inhibitor, using Dasatinib as a case study. We will explore its on-target and off-target profile in comparison to other BCR-ABL inhibitors and detail the experimental methodologies required to generate such data.

Comparative Profile: Dasatinib vs. Imatinib and Nilotinib

Dasatinib is a potent, second-generation tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary target is the BCR-ABL fusion protein, the causative driver of CML. However, unlike the first-generation inhibitor Imatinib, Dasatinib is also a potent inhibitor of the SRC family kinases (SFKs), c-KIT, PDGFRβ, and others. This broader activity profile overcomes many forms of Imatinib resistance but also contributes to a different side-effect profile.

Below is a comparative summary of the inhibitory activity (IC50 values, in nM) of Dasatinib, Imatinib, and Nilotinib against a selection of key on- and off-targets. Lower values indicate higher potency.

Kinase TargetDasatinib (IC50, nM)Imatinib (IC50, nM)Nilotinib (IC50, nM)Primary Target Class
BCR-ABL <1 250 - 780 <20 On-Target
SRC 0.5 - 1.0 >10,000>5,000Off-Target
LCK 1.1 >10,000>10,000Off-Target
c-KIT 12 140130Off-Target
PDGFRβ 28 10060Off-Target
VEGFR2 8 - 20 >10,000>10,000Off-Target
DDR1 30382.5 Off-Target

Data compiled from multiple sources for illustrative purposes.

This data clearly illustrates that while all three drugs potently inhibit BCR-ABL, their off-target "fingerprints" are distinct. Dasatinib's potent inhibition of SRC family kinases is a key differentiator from Imatinib and Nilotinib.

Experimental Methodologies for Specificity Profiling

A multi-pronged experimental approach is essential to build a robust specificity profile. We will detail three key workflows: in vitro kinase profiling, cellular target engagement, and analysis of downstream signaling.

In Vitro Kinase Profiling

This is the foundational experiment to determine a compound's inhibitory activity against a broad panel of purified kinases. Large-scale panels, often covering >90% of the human kinome, are commercially available (e.g., from Eurofins DiscoverX, Promega). The general principle involves measuring the enzymatic activity of each kinase in the presence of a fixed concentration of the test compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., Dasatinib) Assay_Plate Multi-well Assay Plate (e.g., 384-well) Compound->Assay_Plate Dispense Kinase_Panel Recombinant Kinase Panel (e.g., 400 kinases) Kinase_Panel->Assay_Plate Dispense ATP ATP Solution (at Km concentration) Incubation Incubation (Room Temperature, 60 min) ATP->Incubation Substrate Peptide Substrate Substrate->Assay_Plate Dispense Assay_Plate->ATP Initiate Reaction Detection Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Stop Reaction & Add Reagent Reader Luminescence Reader Detection->Reader Raw_Data Raw Luminescence Data Reader->Raw_Data Normalization Normalization to Controls (% Inhibition) Raw_Data->Normalization Output Heatmap / Selectivity Score (IC50 values) Normalization->Output

Caption: Workflow for a large-scale in vitro kinase inhibition screen.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to be tested. A common screening concentration is 1 µM.

  • Assay Plate Setup: In a 384-well plate, dispense the compound dilutions. Include positive controls (no kinase) and negative controls (DMSO vehicle).

  • Kinase/Substrate Addition: Add the kinase/substrate mixture to each well. Each well will contain a different purified kinase from the panel.

  • Reaction Initiation: Add ATP at its experimentally determined Km concentration for each specific kinase to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes.

  • Reaction Termination & Detection: Add a detection reagent (e.g., ADP-Glo™ Reagent) which simultaneously stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add a second detection reagent (Kinase Detection Reagent) that converts ADP (the product of phosphorylation) into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Results are often visualized as a heatmap or a "tree spot" diagram to show the compound's selectivity across the kinome. For hits, follow-up dose-response curves are generated to determine precise IC50 values.

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are crucial, they don't confirm that a compound can engage its target in the complex environment of a living cell. CETSA is a powerful technique that measures target engagement by exploiting the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.

G cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Intact Cells in Culture (e.g., K562 cells) Treatment Treat with Compound (e.g., Dasatinib) or Vehicle (DMSO) Cells->Treatment Harvest Harvest & Aliquot Cells Treatment->Harvest Heat_Block Heat Aliquots across a Temperature Gradient (e.g., 40-64°C) Harvest->Heat_Block Lysis Cell Lysis (Freeze-Thaw) Heat_Block->Lysis Centrifuge Centrifugation (Separate soluble vs. aggregated protein) Lysis->Centrifuge Supernatant Collect Soluble Fraction (Supernatant) Centrifuge->Supernatant Western_Blot Western Blot / SDS-PAGE (Probe for Target Protein, e.g., ABL) Supernatant->Western_Blot Densitometry Densitometry Analysis Western_Blot->Densitometry Melt_Curve Plot Melt Curve (Soluble Protein vs. Temp) Densitometry->Melt_Curve

Caption: Workflow for assessing cellular target engagement using CETSA®.

  • Cell Culture and Treatment: Culture the appropriate cell line (e.g., K562 cells, which express BCR-ABL). Treat cells with the test compound or vehicle (DMSO) for a sufficient time to allow cell penetration (e.g., 1-2 hours).

  • Harvesting: Harvest the cells by centrifugation and wash to remove excess compound.

  • Heating: Resuspend the cell pellets in a buffer and aliquot them into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells to release intracellular proteins, typically by repeated freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Western Blotting: Analyze the amount of the target protein (and a suspected off-target) remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A successful target engagement will result in a rightward shift of the "melting curve" for the target protein in the compound-treated samples compared to the vehicle control, indicating stabilization.

Downstream Signaling Analysis

The ultimate proof of functional target modulation is to measure the effect on the relevant signaling pathway. For a kinase inhibitor, this involves assessing the phosphorylation status of the kinase's direct or indirect substrates.

G cluster_pathways Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates AKT AKT BCR_ABL->AKT Activates via PI3K pathway Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits pSTAT5 p-STAT5 (Tyr694) STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pCrkL p-CrkL (Tyr207) CrkL->pCrkL pCrkL->Proliferation pAKT p-AKT (Ser473) AKT->pAKT pAKT->Proliferation

Caption: Simplified BCR-ABL downstream signaling pathway.

  • Cell Treatment: Seed cells (e.g., K562) and allow them to adhere. Treat with a dose-response range of the test compound (e.g., Dasatinib) for a defined period (e.g., 2-4 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or milk) and probe with primary antibodies specific for the phosphorylated form of a downstream target (e.g., anti-phospho-CrkL Tyr207) and the total form of that protein as a loading control.

  • Detection: Use a species-appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Image the blot and perform densitometry to quantify the change in phosphorylation at each drug concentration. A potent and specific on-target effect would show a dose-dependent decrease in p-CrkL with little change in total CrkL.

Conclusion

Assessing target specificity is not a single experiment but a comprehensive, multi-faceted investigation. By combining broad in vitro profiling with cellular target engagement and functional downstream analysis, researchers can build a high-confidence profile of a compound's biological activity. The case of Dasatinib illustrates this principle perfectly; while its primary target is BCR-ABL, its potent off-target activity against SRC family kinases is a critical component of its clinical profile. This systematic approach is essential for nominating high-quality drug candidates and for developing safer, more effective medicines.

References

  • Title: The importance of target specificity in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of wild-type and mutant Bcr-Abl Source: Blood, The Journal of the American Society of Hematology URL: [Link]

  • Title: Dasatinib: a second-generation tyrosine kinase inhibitor Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Nilotinib (formerly AMN107), a highly selective Bcr-Abl tyrosine kinase inhibitor, is effective in patients with Philadelphia chromosome-positive chronic myeloid leukemia in chronic phase following imatinib resistance and intolerance Source: Blood, The Journal of the American Society of Hematology URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Comparative

A Comprehensive Comparative Guide: Chiral Separation Techniques for Amino Alcohols

As a Senior Application Scientist in chromatographic and electrophoretic method development, I frequently encounter the unique challenges posed by amino alcohols. Compounds such as beta-blockers (propranolol, metoprolol)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chromatographic and electrophoretic method development, I frequently encounter the unique challenges posed by amino alcohols. Compounds such as beta-blockers (propranolol, metoprolol) and bronchodilators (salbutamol) are foundational to modern pharmacology. However, their trifunctional nature—comprising a basic secondary or primary amine, a hydroxyl group, and an aromatic ring—makes them notoriously difficult to separate. The basic nitrogen strongly interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing and compromised resolution.

This guide provides an objective, data-driven comparison of the three leading modalities for the enantioselective separation of amino alcohols: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Mechanistic Foundations of Chiral Recognition

To successfully separate enantiomers, the analytical system must facilitate a minimum of three simultaneous spatial interactions (the Dalgliesh three-point rule). For amino alcohols, we leverage specific chiral selectors to exploit these interactions:

Macrocyclic Antibiotics (HPLC): Selectors like teicoplanin form a complex "chiral basket." Field data indicates that for teicoplanin-based chiral stationary phases (CSPs), π

π interactions and dipole-dipole forces primarily drive solute retention, while highly directional hydrogen bonding and steric hindrance dictate the actual chiral recognition[1].
  • Cyclodextrins (CE & HPLC): Cyclodextrins (CDs) act via the hydrophobic inclusion of the amino alcohol's aromatic ring into the CD cavity, supplemented by hydrogen bonding at the hydroxyl rim. In reversed-phase HPLC, acetylated β -cyclodextrin phases exhibit excellent performance for chiral amines and amino alcohols because conventional phosphate buffers can be used without requiring complex modifiers[2]. Across capillary techniques, CDs remain the dominant chiral selective agents due to their broad selectivity spectrum and high-efficiency inclusion phenomena[3].

  • Ligand-Exchange Complexes: Historically, liquid chromatographic ligand-exchange CSPs based on amino alcohols or their derivatives (often utilizing copper complexes) have been employed to resolve racemic compounds by forming transient diastereomeric metal complexes[4].

  • CERecognition Analyte Protonated Amino Alcohol (Cationic) Complex Diastereomeric Complex Hydrophobic Inclusion H-Bonding Electrostatic Analyte->Complex Enters Cavity Selector Sulfated β-Cyclodextrin (Anionic) Selector->Complex Host Molecule Mobility Electrophoretic Mobility Shift (Δμ) Complex->Mobility Transient Binding Resolution Resolution Mobility->Resolution

    Mechanistic pathway of chiral recognition in Capillary Electrophoresis using anionic cyclodextrins.

    Comparative Evaluation of Separation Modalities

    Choosing the right technique requires balancing throughput, resolution, and scalability.

    High-Performance Liquid Chromatography (HPLC)

    HPLC remains the industry standard for both analytical and preparative scales. While normal-phase HPLC using polysaccharide CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is highly effective, it consumes massive amounts of toxic solvents (hexane/isopropanol). Reversed-phase HPLC using macrocyclic antibiotics or acetylated β -CDs is greener but often suffers from lower loadability for preparative tasks.

    Supercritical Fluid Chromatography (SFC)

    SFC replaces the bulk of the organic mobile phase with supercritical CO2​ . Because CO2​ has low viscosity and high diffusivity, SFC operates at 3 to 5 times the flow rate of HPLC without sacrificing column efficiency. Causality Note: Supercritical CO2​ is inherently slightly acidic. When analyzing basic amino alcohols, you must add a basic modifier (e.g., 0.1% diethylamine or isopropylamine) to the organic co-solvent. This additive competitively binds to the acidic residual silanols on the CSP, preventing the amino alcohol from sticking and tailing.

    Capillary Electrophoresis (CE)

    CE separates analytes based on their charge-to-size ratio in an electric field. By dissolving a chiral selector (like β -CD) directly into the background electrolyte (BGE), CE eliminates the need for expensive chiral columns. It is strictly an analytical tool but offers unmatched theoretical plate counts (often >100,000 plates/meter).

    Quantitative Performance Comparison
    ParameterHPLC (Normal Phase)SFC (Supercritical CO2​ )CE (Cyclodextrin BGE)
    Typical Chiral Selector Polysaccharide / TeicoplaninPolysaccharideNative or Derivatized β -CD
    Mobile/Background Phase Hexane / IPA / DEA CO2​ / MeOH / DEAPhosphate Buffer (pH 2.5 - 4.0)
    Average Analysis Time 15 – 30 minutes3 – 8 minutes10 – 20 minutes
    Typical Resolution ( Rs​ ) 1.5 – 3.02.0 – 5.03.0 – 10.0+
    Preparative Scalability Excellent (High Loadability)Excellent (Fast Evaporation)Poor (Analytical Only)
    Green Chemistry Score LowHighHigh (Micro-volumes used)

    Decision Workflow for Method Development

    TechniqueSelection Start Target: Chiral Amino Alcohol Scale Primary Objective & Scale? Start->Scale Analytical Analytical Profiling (< 1 mg) Scale->Analytical High TP Preparative Preparative Isolation (> 100 mg) Scale->Preparative Yield SFC SFC (CO2) Polysaccharide CSPs Analytical->SFC Speed CE Capillary Electrophoresis Cyclodextrin BGE Analytical->CE Max Rs Green Green Solvents Required? Preparative->Green Green->SFC Yes HPLC HPLC (Liquid) Macrocyclic CSPs Green->HPLC No

    Decision matrix for selecting the optimal chiral separation modality based on scale and requirements.

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

    Protocol A: High-Throughput SFC-UV Method for Beta-Blockers (e.g., Propranolol)

    Objective: Rapid enantiomeric excess (ee%) determination using green chemistry. Materials:

    • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6×250 mm, 5 μ m.

    • Co-solvent: Methanol containing 0.1% Diethylamine (DEA).

    Step-by-Step Methodology:

    • System Equilibration: Pressurize the SFC system to a backpressure of 120 bar. Set the column oven to 35°C.

    • Mobile Phase Delivery: Pump supercritical CO2​ and the co-solvent at a total flow rate of 3.0 mL/min. Set the isocratic gradient to 80% CO2​ / 20% Co-solvent.

    • Sample Injection: Inject 5 μ L of propranolol dissolved in methanol (1 mg/mL).

    • Detection: Monitor UV absorbance at 230 nm.

    • Self-Validation Check: Run the exact same method but increase the Automated Back Pressure Regulator (ABPR) to 150 bar. Causality: Increasing pressure increases supercritical fluid density, which slightly increases solvent strength. A proportional decrease in retention time for both enantiomeric peaks—without a loss of resolution—confirms the separation is thermodynamically driven by the CSP and is not an artifact of system void volumes or dead space.

    Protocol B: Direct Analytical Separation via CE-UV

    Objective: Ultra-high resolution profiling of trace enantiomeric impurities. Materials:

    • Capillary: Bare fused silica, 50 μ m ID, 60 cm effective length.

    • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 15 mM Highly Sulfated β -Cyclodextrin (HS- β -CD).

    Step-by-Step Methodology:

    • Capillary Conditioning: Flush the capillary with 0.1 M NaOH for 3 minutes, followed by pure water for 2 minutes, and finally the BGE for 4 minutes.

    • Sample Introduction: Hydrodynamic injection of the amino alcohol sample (50 mbar for 5 seconds).

    • Separation: Apply a voltage of +20 kV. Maintain capillary temperature at 20°C.

    • Causality of pH: At pH 2.5, the basic amine of the amino alcohol is fully protonated (cationic), while the HS- β -CD remains highly anionic. The strong counter-migration of the selector against the electroosmotic flow maximizes the interaction time between the analyte and the cavity, generating massive resolution.

    • Self-Validation Check: To confirm peak identity without relying on pure enantiomer standards, replace the HS- β -CD in the BGE with an uncharged, derivatized cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)- β -CD). The change in cavity rim chemistry will predictably alter or entirely reverse the enantiomer migration order, structurally validating that the peaks are indeed enantiomers undergoing inclusion complexation.

    References

    • Comparative Enantioseparation of Seven Amino Alcohols on Teicoplanin‐Based Chiral Stationary Phases. Taylor & Francis. Available at:[Link]

    • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at:[Link]

    • Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica. Available at:[Link]

    • Liquid Chromatographic Ligand-Exchange Chiral Stationary Phases Based on Amino Alcohols. PubMed. Available at:[Link]

    Sources

    Validation

    Comparative review of the pharmacological properties of amino alcohols

    Executive Summary Amino alcohols represent a highly versatile and privileged pharmacophore in modern [1]. Characterized by the presence of both an amine and an alcohol functional group, this structural motif provides cri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Amino alcohols represent a highly versatile and privileged pharmacophore in modern [1]. Characterized by the presence of both an amine and an alcohol functional group, this structural motif provides critical hydrogen bonding interfaces and basicity necessary for interacting with a wide array of biological targets, particularly G protein-coupled receptors (GPCRs). In this guide, we objectively compare two distinct classes of amino alcohol-derived therapeutics: Aryloxypropanolamines (exemplified by the non-selective β-blocker Propranolol) and Aminopropanediols (exemplified by the Sphingosine-1-phosphate receptor modulator Fingolimod). Despite sharing the core amino alcohol moiety, these compounds exhibit radically different pharmacological properties, prodrug requirements, and mechanisms of receptor antagonism.

    Pharmacological Profiles & Mechanistic Divergence

    Aryloxypropanolamines (Propranolol) Propranolol is a classic, non-selective competitive antagonist at β1- and β2-adrenergic receptors[2]. The aryloxypropanolamine scaffold allows the molecule to occupy the orthosteric binding site of the receptor without inducing the conformational change required for Gs-protein coupling. By competitively blocking endogenous catecholamines (epinephrine and norepinephrine), propranolol prevents the activation of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels and dampening Protein Kinase A (PKA) signaling[2]. This mechanism is highly dependent on the stereochemistry of the secondary hydroxyl group in the amino alcohol chain, which mimics the β-hydroxyl group of endogenous catecholamines to anchor the drug within the binding pocket[3].

    Aminopropanediols (Fingolimod) Fingolimod (FTY720) is a structural analogue of endogenous sphingosine and represents a paradigm shift in amino alcohol pharmacology[4]. Unlike propranolol, fingolimod is a prodrug. It must first be phosphorylated in vivo by sphingosine kinase 2 (SphK2) to form fingolimod-phosphate (Fingolimod-P)[5]. Fingolimod-P acts as a high-affinity agonist at S1P receptors (S1P1, S1P3, S1P4, and S1P5). However, its therapeutic efficacy in multiple sclerosis is driven by functional antagonism[6]. Continuous exposure to Fingolimod-P induces profound and irreversible internalization, ubiquitination, and proteasomal degradation of the S1P1 receptor[7]. This strips the receptor from the surface of lymphocytes, sequestering them in lymph nodes and preventing their egress into the central nervous system[8].

    Mechanistic Comparison (Signaling Pathways)

    The fundamental divergence between competitive antagonism and functional antagonism is visualized below.

    SignalingPathways cluster_prop Aryloxypropanolamines (Propranolol) Competitive Antagonism cluster_fing Aminopropanediols (Fingolimod) Functional Antagonism Prop Propranolol B_Rec β-Adrenergic Receptor Prop->B_Rec Blocks Epinephrine cAMP cAMP Production ↓ B_Rec->cAMP Inhibits Gs PKA PKA Activation ↓ cAMP->PKA Fing Fingolimod (Prodrug) SphK Sphingosine Kinase Fing->SphK Phosphorylation FingP Fingolimod-Phosphate SphK->FingP S1PR S1P1 Receptor FingP->S1PR Agonist Binding Internal Receptor Internalization & Degradation S1PR->Internal Sustained Activation

    Figure 1: Mechanistic divergence of amino alcohol derivatives at GPCRs.

    Quantitative Pharmacological Data

    To objectively compare these alternatives, the following table synthesizes their physicochemical and pharmacokinetic properties. The increased lipophilicity (LogP) of Fingolimod allows it to readily cross the blood-brain barrier, contributing to direct CNS effects[9], whereas Propranolol's moderate lipophilicity balances systemic distribution with CNS penetration[2].

    PropertyPropranolol (Aryloxypropanolamine)Fingolimod (Aminopropanediol)
    Primary Target β1, β2 Adrenergic ReceptorsS1P1, S1P3, S1P4, S1P5 Receptors
    Mechanism of Action Competitive AntagonismFunctional Antagonism (via Internalization)
    Prodrug Status No (Active as parent compound)Yes (Requires SphK2 phosphorylation)
    LogP (Lipophilicity) ~3.2~4.5
    Oral Bioavailability ~25% (Extensive first-pass metabolism)~93%
    Elimination Half-Life 3 - 6 hours6 - 9 days
    Primary Indication Hypertension, Angina, ArrhythmiaRelapsing Multiple Sclerosis

    Experimental Methodologies (Self-Validating Protocols)

    As an Application Scientist, I emphasize that robust pharmacological profiling requires self-validating experimental designs. Below are the gold-standard protocols for validating the distinct mechanisms of these amino alcohols.

    Protocol A: Real-Time cAMP Biosensor Assay for Propranolol (Competitive Antagonism) Causality & Validation: Because β-adrenergic receptors are Gs-coupled, competitive antagonism is best measured by the inability of an agonist to generate cAMP. We use a FRET-based cAMP biosensor in living cells to capture real-time kinetics. Forskolin is included as a receptor-independent positive control to validate the biosensor's dynamic range and ensure the antagonist isn't simply poisoning the adenylyl cyclase enzyme.

    • Cell Preparation: Transfect HEK293 cells with the β2-adrenergic receptor and a FRET-based cAMP biosensor. Seed in a 96-well plate and incubate for 24 hours.

    • Baseline Measurement: Read baseline FRET signals (CFP/YFP emission ratio) for 5 minutes to establish a stable resting state.

    • Antagonist Pre-incubation: Treat cells with varying concentrations of Propranolol (1 nM to 10 µM) or vehicle (DMSO) for 15 minutes. Self-validation: Propranolol alone must not alter baseline cAMP.

    • Agonist Challenge: Inject a sub-maximal concentration of Isoproterenol (e.g., 100 nM).

    • Kinetic Readout: Continuously monitor the FRET ratio for 30 minutes. Calculate the IC50 of Propranolol based on the rightward shift of the Isoproterenol response curve.

    • System Validation: Inject Forskolin (10 µM). A robust spike in cAMP confirms the biosensor remains functional and the adenylyl cyclase machinery is intact.

    Protocol B: S1P1 Receptor Internalization Assay for Fingolimod (Functional Antagonism) Causality & Validation: Fingolimod's efficacy relies on physically removing the receptor from the cell surface. We utilize a GFP-tagged S1P1 receptor to directly visualize spatial distribution. S1P (the natural ligand) is used as a comparative control because S1P induces transient internalization followed by recycling, whereas Fingolimod-P induces sustained internalization and degradation.

    • Cell Preparation: Culture CHO cells stably expressing S1P1-GFP on glass coverslips.

    • Treatment: Treat cells with 100 nM Fingolimod-P, 100 nM S1P (positive control), or vehicle (negative control) for 1, 4, and 24 hours.

    • Fixation: Wash cells with cold PBS to halt trafficking, then fix with 4% paraformaldehyde for 15 minutes.

    • Counterstaining: Permeabilize with 0.1% Triton X-100 and stain with DAPI (nucleus) and a membrane marker (e.g., CellMask Red) to delineate cellular boundaries.

    • Confocal Imaging & Quantification: Acquire z-stack images. Use high-content analysis software to calculate the ratio of membrane-localized GFP to cytosolic GFP. Self-validation: At 24 hours, S1P-treated cells should show membrane repopulation (recycling), while Fingolimod-P treated cells should show near-complete cytosolic retention or loss of GFP signal (degradation).

    Workflow Cell CHO Cells expressing S1P1-GFP Treat Treat with Fingolimod-P Cell->Treat Fix Fixation & Permeabilization Treat->Fix Image Confocal Microscopy Fix->Image Quant Quantify Membrane vs Cytosol Signal Image->Quant

    Figure 2: Experimental workflow for quantifying S1P1 receptor internalization.

    Conclusion

    The amino alcohol pharmacophore is a powerful scaffold in drug design, capable of driving vastly different pharmacological outcomes depending on its peripheral substitutions. While aryloxypropanolamines like Propranolol provide rapid, reversible blockade of GPCR signaling via competitive antagonism, aminopropanediols like Fingolimod leverage the host's kinase machinery to generate a potent functional antagonist that fundamentally alters receptor trafficking. Understanding these mechanistic nuances and employing rigorous, self-validating assays is essential for the continued development of next-generation amino alcohol therapeutics.

    References

    • Liu C, et al. "Pharmacophore-Based Virtual Screening Toward the Discovery of Novel Anti-echinococcal Compounds." Frontiers in Cellular and Infection Microbiology, 2020. URL:[Link]

    • "Propranolol." StatPearls, National Center for Biotechnology Information, 2023. URL:[Link]

    • "Propranolol." Wikipedia, Wikimedia Foundation. URL: [Link]

    • Groves A, et al. "Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy." Journal of the Neurological Sciences, 2013. URL:[Link]

    • "Sphingosine-1-phosphate receptor modulator." Wikipedia, Wikimedia Foundation. URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Standard Operating Procedure: Safe Handling and Disposal of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

    As laboratory protocols evolve, understanding the mechanistic behavior of the chemicals we handle is just as critical as the experimental results they yield. 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is a highly ver...

    Author: BenchChem Technical Support Team. Date: March 2026

    As laboratory protocols evolve, understanding the mechanistic behavior of the chemicals we handle is just as critical as the experimental results they yield. 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol is a highly versatile, multifunctional aliphatic alkanolamine utilized in advanced drug development and synthetic research. However, its unique molecular architecture demands rigorous, causality-driven safety and disposal logistics.

    This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for managing this compound from benchtop to final disposal.

    Chemical Profiling & Hazard Causality

    To safely dispose of a chemical, one must first understand its reactivity. 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol (C₇H₁₆N₂O) features a primary amine, a tertiary amine, and a primary alcohol. This trifunctional nature dictates its hazard profile:

    • Basicity & Tissue Saponification: The unshared electron pairs on the nitrogen atoms render the molecule highly basic. Upon contact with biological tissues, the compound rapidly induces the saponification of epidermal lipids, leading to severe, deep-tissue chemical burns and irreversible eye damage[1].

    • Chelation & Metal Reactivity: The spatial arrangement of the amine and hydroxyl groups makes this compound a potent chelating agent. It readily forms soluble coordination complexes with transition metals. Consequently, it aggressively corrodes copper, brass, and aluminum—often generating flammable hydrogen gas during the degradation process[2].

    • Environmental Impact: While alkanolamines generally exhibit limited long-term environmental bioaccumulation, they present acute toxicity risks to aquatic organisms if discharged into municipal wastewater systems untreated[3].

    Material Compatibility & Storage Logistics

    Proper segregation and storage are the first lines of defense in chemical management. Because of its chelating properties and high pH, 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol must never be stored in standard metal cabinetry without secondary containment.

    Material / Chemical ClassCompatibility StatusCausality / Mechanistic Reaction
    HDPE / PTFE Plastics Highly Compatible Fully inert to basic aliphatic amines; prevents leaching[2].
    316L Stainless Steel Compatible Resists alkaline corrosion; ideal for bulk solvent storage[2].
    Aluminum / Copper / Brass Incompatible Forms complex ions; rapidly corrodes and generates H₂ gas[2].
    Strong Acids (HCl, H₂SO₄) Incompatible Triggers a violent, uncontrollable exothermic neutralization[4].
    Oxidizing Agents Incompatible High risk of rapid oxidation, thermal runaway, and fire[1].

    Step-by-Step Disposal Protocols

    Disposal methodologies must scale with the volume of waste generated. The following protocols are designed as self-validating systems, ensuring that every step includes a measurable safety check.

    Protocol A: Micro-Scale In-Lab Neutralization (Volumes < 100 mL)

    Neutralization mitigates the RCRA D002 corrosive hazard, converting the volatile amine into a stable, water-soluble salt[5].

    • Preparation: Conduct all operations inside a certified chemical fume hood. Equip personnel with chemical-resistant nitrile gloves, splash goggles, and a lab coat[5].

    • Thermal Dilution: Transfer the amine waste into a borosilicate glass beaker. Dilute with cold distilled water at a 1:10 ratio.

      • Causality: Amine neutralization is highly exothermic. Dilution increases the thermal mass of the solution, acting as a heat sink to safely dissipate the enthalpy of neutralization.

    • Acid Addition: Using a burette, slowly add 1M Citric Acid or 1M Acetic Acid dropwise while stirring magnetically.

      • Self-Validation Check: Continuously monitor the solution temperature with a thermocouple. If the temperature exceeds 40°C, halt the addition immediately to prevent boiling and toxic aerosolization[5].

    • pH Verification: Utilize a calibrated pH meter to confirm the solution has stabilized between pH 6.0 and 8.0[5].

    • Final Disposal: Once neutralized and cooled to room temperature, transfer the aqueous salt solution to a standard aqueous waste container for routine institutional disposal.

    Protocol B: Macro-Scale Hazardous Waste Collection (Volumes > 100 mL)

    For larger volumes, in-lab neutralization poses an uncontrollable thermal risk and must be avoided.

    • Segregation: Collect the pure or solvent-mixed amine waste in a chemically compatible High-Density Polyethylene (HDPE) carboy[2].

    • Regulatory Labeling: Affix a hazardous waste label identifying the contents as "Corrosive Organic Liquid (Aliphatic Amine)". Assign the EPA Hazardous Waste Code D002 [5].

    • Storage: Store the sealed container in a secondary containment tray within a dedicated corrosive storage cabinet. Ensure strict segregation from halogens and acidic waste streams[4].

    • Manifesting: Coordinate with a licensed hazardous waste management facility for final incineration or chemical treatment[1].

    Operational Workflow Visualization

    G Start Identify Waste Quantity Small Small Scale (< 100 mL) In-Lab Neutralization Start->Small < 100 mL Large Bulk Scale (> 100 mL) Hazardous Waste Collection Start->Large > 100 mL FumeHood Transfer to Fume Hood Don PPE Small->FumeHood Label Label as EPA D002 Corrosive Waste Large->Label Neutralize Slowly add 1M Citric Acid (Monitor Temp/Exotherm) FumeHood->Neutralize CheckPH Verify pH 6.0 - 8.0 Neutralize->CheckPH Dispose Transfer to Licensed Waste Management CheckPH->Dispose Aqueous Waste Store Store in HDPE Container (Segregate from Acids) Label->Store Store->Dispose

    Workflow for the safe disposal of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol based on volume.

    Spill Response & Environmental Containment

    In the event of an accidental release, immediate containment is required to prevent respiratory exposure and surface corrosion.

    • Evacuation & Ventilation: Immediately clear the immediate area and maximize fume hood or room ventilation to disperse volatile amine vapors.

    • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or specialized basic-spill vermiculite[1].

      • Critical Warning: Never use sawdust, paper towels, or combustible absorbents. The exothermic reaction between the amine and the absorbent can ignite the material.

    • Collection & Decontamination: Sweep the absorbed mixture into a heavy-duty plastic pail using non-sparking tools. Wash the contaminated surface with a dilute 5% acetic acid solution to neutralize residual basicity, followed by a thorough water rinse.

    References

    • City University of New York (CUNY). "Chemical Incompatibility Guide." Available at: [Link]

    • U.S. Environmental Protection Agency (EPA). "TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN)." Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling highly functionalized building blocks like 2-[(2-Am...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling highly functionalized building blocks like 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol , understanding the why behind the protocol is your primary defense against catastrophic failure.

    This compound is a polyfunctional aliphatic amino-alcohol featuring a primary amine, a tertiary amine, a primary alcohol, and a cyclopropyl ring. Because it shares a nearly identical hazard profile with industrial analogs like aminoethylethanolamine (AEEA), it exhibits aggressive basicity, hygroscopicity, and strong chelating properties[1].

    The following guide establishes a self-validating system for the safe handling, operational deployment, and disposal of this chemical.

    Chemical Profile & Mechanistic Hazard Assessment

    To design an effective safety protocol, we must first understand the molecular behavior of the compound.

    • Tissue Corrosivity (Saponification): The unshared electron pairs on the nitrogen atoms aggressively abstract protons from water in human tissue, generating localized hydroxide ions. This leads to the saponification of epidermal lipids, causing deep, slow-healing chemical burns rather than the superficial burns typical of acids[2].

    • Atmospheric Reactivity: The primary amine moiety is highly susceptible to reacting with atmospheric carbon dioxide to form insoluble carbamate salts. It is also hygroscopic. Exposure to ambient air degrades the reagent's purity and alters its molarity[3].

    • Metal Incompatibility: As a potent bi/tridentate ligand, this compound will rapidly coordinate with and corrode transition metals. Contact with copper, brass, or bronze fittings will result in immediate leaching and structural degradation of the equipment[3].

    Quantitative Hazard Summary
    Property / HazardScientific ImplicationOperational Mitigation
    High pH / Basicity Severe eye/skin damage; permanent corneal injury[4].Mandatory chemical splash goggles; no exposed skin.
    Low Vapor Pressure Minimal inhalation risk at 20°C, but highly toxic if aerosolized or heated[1].Handle exclusively within a certified fume hood.
    Exothermic Reactivity Violent neutralization reactions when exposed to strong acids or oxidizers[2].Segregate storage; perform acid quenching over an ice bath.

    Personal Protective Equipment (PPE) Matrix

    Standard laboratory PPE is insufficient for concentrated amino-alcohols. The following matrix outlines the required gear and the mechanistic justification for each choice.

    PPE CategoryRequired SpecificationCausality & Scientific Justification
    Hand Protection Butyl rubber or heavy-duty Nitrile (≥8 mil).Amines rapidly permeate and degrade thin latex or standard nitrile examination gloves.
    Eye/Face Protection Chemical splash goggles AND a full face shield.A single droplet can cause irreversible blindness due to rapid protein denaturation in the cornea[4].
    Body Protection Tyvek® suit or heavy chemically resistant lab coat.Prevents capillary action of the viscous liquid through standard woven cotton fabrics.
    Respiratory Handled in Fume Hood (Face velocity ≥100 fpm).Prevents inhalation of vapors. If heating is required outside a hood, a NIOSH-approved respirator with amine/ammonia cartridges is mandatory[1].

    Operational Workflows: Dispensing & Handling

    To prevent reagent degradation and ensure operator safety, the handling of 2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol must be treated as an air-sensitive, corrosive transfer.

    Protocol: Inert Dispensing
    • Environmental Verification: Confirm the fume hood is operational. Clear the deck of any halogenated organics, peroxides, or strong acids, as amines react violently with these classes[2].

    • Apparatus Selection: Assemble transfer equipment using only borosilicate glass, PTFE (Teflon), or 316L stainless steel. Strictly prohibit the use of copper, brass, or bronze needles/fittings[3].

    • Inert Gas Blanketing: Pierce the reagent septum with a nitrogen or argon line. Maintain a slight positive pressure to prevent atmospheric moisture and CO2 ingress[3].

    • Transfer: Use a positive displacement pipette or a gas-tight PTFE syringe to draw the viscous liquid.

    • Decontamination: Immediately flush the syringe or pipette tip with a dilute acidic solution (e.g., 1M Citric Acid) to neutralize the amine, followed by a triple rinse with deionized water.

    SafeHandling A 1. Fume Hood & PPE Verification B 2. Inert Gas Purge (N2/Ar Blanket) A->B Establish airflow C 3. Dispense (Glass/PTFE only) B->C Prevent CO2 absorption D 4. Closed-System Reaction C->D Avoid Cu/Brass E 5. Acidic Decontamination D->E Neutralize residues

    Standard operational workflow for handling reactive amino-alcohols under inert conditions.

    Emergency Response & Spill Management

    Amine spills require immediate, calculated intervention. The use of incorrect absorbents can escalate a spill into a fire hazard.

    Protocol: Spill Containment
    • Isolate and Assess: Stop all work. If the spill is >50 mL or outside the fume hood, evacuate the lab and contact HAZMAT immediately[2].

    • Apply Inorganic Absorbent: Cover the spill with sand, vermiculite, or a commercial silica-based binder. Critical Warning: Never use sawdust, paper towels, or organic absorbents. Concentrated amines can trigger spontaneous ignition when absorbed into organic matrices[3].

    • Neutralization: Once absorbed, carefully apply a weak, solid acid (such as citric acid or sodium bisulfate) over the absorbent to neutralize the basicity. This mitigates the exothermic heat generation[2].

    • Physical Collection: Use a non-sparking polypropylene scoop to transfer the neutralized matrix into a High-Density Polyethylene (HDPE) waste container.

    SpillResponse A Amine Spill Detected B Assess Volume & Location A->B C Minor Spill Inside Hood B->C D Major Spill Outside Hood B->D E Apply Inorganic Absorbent (Sand/Vermiculite) C->E Do NOT use sawdust F Evacuate Area & Call HAZMAT D->F Risk of inhalation G Neutralize & Dispose as Corrosive Waste E->G Sweep into HDPE

    Decision matrix for amino-alcohol spill response and containment.

    Disposal Plan

    Improper disposal of polyamines can lead to the generation of highly toxic nitrogen oxides (NOx) or violent reactions in waste carboys[2].

    • Segregation: Do not mix amine waste with halogenated solvents (risk of alkylation reactions) or acidic waste streams (risk of uncontrolled exothermic boiling).

    • Containment: Store waste in clearly labeled, vented HDPE carboys. Glass bottles may shatter if pressure builds from accidental CO2 absorption or exothermic mixing.

    • Labeling: Clearly label as "Hazardous Waste - Corrosive Basic Liquid (Contains Aliphatic Amines)".

    • Final Disposal: Must be incinerated by a licensed hazardous waste contractor equipped with NOx scrubbers[2].

    References

    • Occupational Safety and Health Administration (OSHA). "AMINOETHYLETHANOLAMINE | Occupational Chemical Database." OSHA.gov. Available at: [Link]

    • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Aminoethylethanolamine." NJ.gov. Available at:[Link]

    • Huntsman Corporation / ChemPak. "SAFETY DATA SHEET: Aminoethylethanolamine (AEEA)." Chempak.net. Available at:[Link]

    Sources

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